9-Dodecyn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
dodec-9-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2,5-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXCKJJIFQOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072240 | |
| Record name | 9-Dodecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71084-08-7 | |
| Record name | 9-Dodecyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71084-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Dodecyn-1-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071084087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Dodecyn-1-ol | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Dodecyn-1-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Dodecyn-1-ol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Dodecyn-1-ol: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Dodecyn-1-ol is a bifunctional linear-chain acetylenic alcohol that has garnered significant interest in various fields of chemical research, from materials science to drug discovery. Its unique molecular architecture, featuring a terminal alkyne at one end and a primary hydroxyl group at the other, provides orthogonal reactivity that makes it a versatile building block in organic synthesis. This guide offers a comprehensive overview of the chemical and physical properties of 9-Dodecyn-1-ol, detailed synthetic protocols, and an exploration of its current and potential applications, with a particular focus on its emerging role in pharmaceutical development.
Chemical and Physical Properties
9-Dodecyn-1-ol is a C12 acetylenic alcohol with the molecular formula C₁₂H₂₂O and a molecular weight of approximately 182.30 g/mol [1][2]. At room temperature, it typically presents as a clear, colorless to pale yellow liquid[3]. The presence of both a polar hydroxyl group and a long, nonpolar hydrocarbon chain imparts amphiphilic character to the molecule, influencing its solubility and other physical properties.
Table 1: Physicochemical Properties of 9-Dodecyn-1-ol
| Property | Value | Source |
| IUPAC Name | dodec-9-yn-1-ol | [PubChem][2] |
| CAS Number | 71084-08-7 | [PubChem][2] |
| Molecular Formula | C₁₂H₂₂O | [PubChem][2] |
| Molecular Weight | 182.30 g/mol | [PubChem][2] |
| Appearance | Clear, colorless to pale yellow liquid | [Jaydev Chemical Industries][3] |
| Boiling Point | Estimated to be slightly higher than the corresponding alkane and alkene | [OpenOChem Learn][4] |
| Melting Point | Not available | |
| Density | Expected to be less than 1.0 g/mL | [Chemistry LibreTexts][5] |
| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[4][6][7][8][9][10][11] |
Spectroscopic Data and Interpretation
The structural features of 9-Dodecyn-1-ol give rise to characteristic signals in its spectroscopic data, which are crucial for its identification and characterization.
Infrared (IR) Spectroscopy
The IR spectrum of 9-Dodecyn-1-ol is expected to exhibit the following key absorption bands:
-
~3300 cm⁻¹ (strong, sharp): This peak is characteristic of the C-H stretch of a terminal alkyne (≡C-H)[12][13][14].
-
~2120 cm⁻¹ (weak to medium, sharp): This absorption corresponds to the C≡C triple bond stretch. The intensity of this peak can be variable for internal alkynes[12][13][14].
-
~3550-3200 cm⁻¹ (broad, strong): This broad band is indicative of the O-H stretching vibration of the primary alcohol, broadened due to hydrogen bonding[12][13].
-
~2950-2850 cm⁻¹ (strong): These peaks arise from the C-H stretching of the long alkyl chain[13][15].
-
~1050 cm⁻¹ (medium to strong): This absorption is attributed to the C-O stretching of the primary alcohol[16].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the different hydrogen environments in the molecule.
-
~3.6 ppm (triplet): This signal corresponds to the two protons of the -CH₂- group directly attached to the hydroxyl group (-CH₂OH). The triplet splitting pattern is due to coupling with the adjacent CH₂ group.
-
~2.2 ppm (multiplet): The protons on the carbon adjacent to the alkyne (-C≡C-CH₂-) are expected to appear in this region.
-
~1.9 ppm (triplet): This signal is characteristic of the proton on the terminal alkyne (≡C-H).
-
~1.2-1.6 ppm (broad multiplet): This complex region represents the signals from the multiple CH₂ groups in the long alkyl chain.
-
~0.9 ppm (triplet): This signal corresponds to the terminal methyl group (-CH₃) of the ethyl group attached to the alkyne.
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments.
-
~80 ppm and ~68 ppm: These two signals are characteristic of the sp-hybridized carbons of the alkyne (C≡C).
-
~62 ppm: This signal corresponds to the carbon of the -CH₂OH group.
-
~14-32 ppm: A series of peaks in this region represents the various sp³-hybridized carbons of the long alkyl chain.
Synthesis of 9-Dodecyn-1-ol: A Step-by-Step Protocol
A common and efficient method for the synthesis of 9-Dodecyn-1-ol involves the alkylation of a smaller terminal alkyne with a protected long-chain haloalkane, followed by deprotection. The following protocol is a representative example.
Workflow for the Synthesis of 9-Dodecyn-1-ol
Caption: A three-step synthetic workflow for 9-Dodecyn-1-ol.
Step 1: Protection of 8-Bromo-1-octanol
The hydroxyl group of 8-bromo-1-octanol is protected as a tetrahydropyranyl (THP) ether to prevent its acidic proton from interfering with the subsequent Grignard or organolithium reaction.
-
Materials: 8-bromo-1-octanol, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), dichloromethane (DCM).
-
Procedure:
-
Dissolve 8-bromo-1-octanol in anhydrous DCM.
-
Add a catalytic amount of PPTS to the solution.
-
Add DHP dropwise at room temperature and stir the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 8-bromo-1-(tetrahydro-2H-pyran-2-yloxy)octane.
-
Step 2: Alkylation of 1-Butyne
The terminal alkyne, 1-butyne, is deprotonated with a strong base to form a nucleophilic acetylide, which then displaces the bromide from the protected bromo-octanol.
-
Materials: 1-Butyne, n-butyllithium (n-BuLi) in hexanes, 8-bromo-1-(tetrahydro-2H-pyran-2-yloxy)octane, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-butyne in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes and stir for 30 minutes to form the lithium butyn-1-ide.
-
Add a solution of 8-bromo-1-(tetrahydro-2H-pyran-2-yloxy)octane in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Step 3: Deprotection of the THP Ether
The THP protecting group is removed under acidic conditions to yield the final product, 9-Dodecyn-1-ol.
-
Materials: The crude product from Step 2, p-toluenesulfonic acid (p-TsOH) or another acid catalyst, methanol.
-
Procedure:
-
Dissolve the crude protected alkyne in methanol.
-
Add a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 9-Dodecyn-1-ol.
-
Reactivity and Applications
The dual functionality of 9-Dodecyn-1-ol makes it a valuable synthon for a variety of chemical transformations.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile functional group that can participate in numerous reactions, including:
-
Click Chemistry: The terminal alkyne readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form stable 1,2,3-triazole linkages. This highly efficient and bioorthogonal reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation, materials science, and drug discovery[17].
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.
-
Alkynylation Reactions: The acetylenic proton can be removed by a strong base to form a nucleophilic acetylide, which can then be used to form new C-C bonds by reacting with various electrophiles.
Reactions of the Primary Alcohol
The primary hydroxyl group can undergo typical alcohol reactions, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
-
Protection: The hydroxyl group can be protected with various protecting groups to allow for selective reactions at the alkyne terminus.
Applications in Drug Development
The unique properties of 9-Dodecyn-1-ol make it an attractive building block in the design and synthesis of novel therapeutics.
-
Linker Technology: The long, linear chain of 9-Dodecyn-1-ol, combined with its terminal reactive handles, makes it an ideal candidate for use as a linker in complex drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[17][18][19][20][21]. The alkyne group allows for the attachment of the linker to a targeting moiety via click chemistry, while the hydroxyl group can be functionalized to attach a payload or another active molecule. The length and flexibility of the dodecyl chain can be crucial for optimizing the distance between the two conjugated entities, which can significantly impact the efficacy of the therapeutic.
Caption: A simplified workflow for PROTAC synthesis using a 9-Dodecyn-1-ol-derived linker.
-
Pheromone Synthesis: 9-Dodecyn-1-ol is a known precursor in the synthesis of insect sex pheromones, such as (E)-9-dodecen-1-yl acetate and (Z)-9-dodecenyl acetate, which are used in pest management strategies[3][22].
Safety and Handling
While specific toxicity data for 9-Dodecyn-1-ol is limited, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
9-Dodecyn-1-ol is a highly versatile and valuable bifunctional molecule with significant potential in organic synthesis. Its orthogonal reactive sites, the terminal alkyne and the primary alcohol, allow for a wide range of chemical transformations, making it an important building block for the construction of complex molecular architectures. Its emerging role as a linker in advanced therapeutic modalities like ADCs and PROTACs highlights its growing importance in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize 9-Dodecyn-1-ol in their synthetic endeavors.
References
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9-Dodecyn-1-ol. Jaydev Chemical Industries. [Link]
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9-Dodecyn-1-ol. PubChem. [Link]
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(9E)-Dodecen-1-ol|35237-62-8|MSDS. DC Chemicals. [Link]
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Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]
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A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. [Link]
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Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Daws. CONICET. [Link]
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9-Dodecyn-1-ol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Alcohol (chemistry). Wikipedia. [Link]
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SYNTHESIS OF 9-DECEN-1-OL. [Link]
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2- to 9-decyn-1-ol. Organic Syntheses. [Link]
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The features of IR spectrum. [Link]
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9-Dodecyn-1-ol. NIST WebBook. [Link]
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9-Dodecyn-1-ol. PubChem. [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. MDPI. [Link]
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Physical Properties of Alkynes. OpenOChem Learn. [Link]
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Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. YouTube. [Link]
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Green chemistry assisted synthesis of natural and synthetic compounds as anticancer agents. DOI. [Link]
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4.4 Solubility. Chemistry LibreTexts. [Link]
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Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
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9-Dodecyn-1-ol. Jaydev Chemical Industries. [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
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Common Organic Solvents: Table of Properties1,2,3. [Link]
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IR Absorption Table. [Link]
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9-Dodecyn-1-ol. LabSolutions. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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4.2: Physical Properties of Alkanes. Chemistry LibreTexts. [Link]
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Properties and Preparation of Alkanols. Scribd. [Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Infrared Spectrometry. Michigan State University. [Link]
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An In-Depth Technical Guide to the Synthesis of 9-Dodecyn-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 9-dodecyn-1-ol, a key intermediate in the synthesis of insect sex pheromones.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the strategic considerations behind a primary, robust synthetic route, offering detailed, step-by-step protocols. Furthermore, an alternative pathway will be explored to provide a comparative analysis of different synthetic strategies. The causality behind experimental choices, self-validating protocols, and authoritative references form the three pillars of this guide, ensuring scientific integrity and practical applicability.
Introduction: The Significance of 9-Dodecyn-1-ol
9-Dodecyn-1-ol is a C12 acetylenic alcohol that serves as a crucial building block in the stereoselective synthesis of various lepidopteran sex pheromones. Its structure, featuring a terminal alkyne and a primary alcohol, allows for diverse chemical modifications to produce biologically active compounds used in pest management through mating disruption. The precise synthesis of this molecule is therefore of significant interest in agrochemistry and chemical ecology. This guide will focus on practical and efficient laboratory-scale syntheses of 9-dodecyn-1-ol.
Primary Synthesis Pathway: Acetylide Alkylation with a Protected Halo-alcohol
The most common and reliable method for the synthesis of 9-dodecyn-1-ol involves the coupling of a four-carbon acetylide with an eight-carbon electrophile containing a protected hydroxyl group. This strategy is predicated on the acidic nature of the terminal alkyne proton and the nucleophilicity of the resulting acetylide anion. To prevent the acidic proton of the hydroxyl group from interfering with the strongly basic conditions required for acetylide formation, a protecting group strategy is essential.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C8-C9 bond, leading back to a butyne-derived nucleophile and an 8-carbon electrophile. The hydroxyl group in the electrophile necessitates protection.
Caption: Retrosynthetic approach for 9-Dodecyn-1-ol.
Step-by-Step Experimental Protocol
This synthesis is a three-step process:
-
Protection of the hydroxyl group of 8-bromo-1-octanol.
-
Alkylation of 1-butyne with the protected 8-bromo-1-octanol.
-
Deprotection of the hydroxyl group to yield 9-dodecyn-1-ol.
The hydroxyl group is protected as a tetrahydropyranyl (THP) ether to prevent its acidic proton from reacting with the strong base in the subsequent step. THP ethers are stable to strongly basic and nucleophilic reagents but are easily cleaved under acidic conditions.
Reaction: 8-Bromo-1-octanol + 3,4-Dihydropyran (DHP) ⟶ 1-Bromo-8-(tetrahydropyranyloxy)octane
Experimental Protocol:
-
To a solution of 8-bromo-1-octanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Slowly add 3,4-dihydropyran (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-bromo-8-(tetrahydropyranyloxy)octane.
The terminal alkyne of 1-butyne is deprotonated with a strong base, typically n-butyllithium (n-BuLi), to form the lithium acetylide. This potent nucleophile then displaces the bromide from the protected 8-bromo-1-octanol in an SN2 reaction.
Reaction: 1-Butyne + n-BuLi ⟶ Butynyllithium Butynyllithium + 1-Bromo-8-(tetrahydropyranyloxy)octane ⟶ 2-(Dodec-9-yn-1-yloxy)tetrahydro-2H-pyran
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-butyne (1.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add n-butyllithium (1.5 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
To this solution, add a solution of 1-bromo-8-(tetrahydropyranyloxy)octane (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
After filtration and concentration, the crude product, 2-(dodec-9-yn-1-yloxy)tetrahydro-2H-pyran, can be purified by column chromatography.
The final step is the removal of the THP protecting group to reveal the desired primary alcohol. This is achieved by acidic hydrolysis.
Reaction: 2-(Dodec-9-yn-1-yloxy)tetrahydro-2H-pyran + H₃O⁺ ⟶ 9-Dodecyn-1-ol
Experimental Protocol:
-
Dissolve the protected alkyne from the previous step in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Stir the solution at room temperature for 8-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude 9-dodecyn-1-ol by vacuum distillation or column chromatography.
Summary of the Primary Pathway
Caption: Primary synthesis pathway for 9-Dodecyn-1-ol.
Alternative Synthesis Pathway: Grignard-Based Approach
An alternative strategy for the synthesis of 9-dodecyn-1-ol involves the use of a Grignard reagent. This pathway can offer advantages in terms of reagent availability and handling in certain laboratory settings.
Retrosynthetic Analysis of the Grignard Route
This approach involves the reaction of an alkynyl Grignard reagent with an epoxide, or the reaction of a Grignard reagent with a protected halo-alkyne. A plausible route involves the formation of a Grignard reagent from a protected bromo-alkyne followed by reaction with an appropriate electrophile.
Step-by-Step Experimental Protocol
This can be achieved by protecting a commercially available alkynol and then converting the hydroxyl group to a bromide.
Reaction: 3-Butyn-1-ol + DHP ⟶ 4-(Tetrahydropyranyloxy)-1-butyne 4-(Tetrahydropyranyloxy)-1-butyne + PBr₃ ⟶ 1-Bromo-4-(tetrahydropyranyloxy)butane
Experimental Protocol:
-
Protect the hydroxyl group of 3-butyn-1-ol with DHP as described in the primary pathway.
-
The resulting protected alcohol is then treated with phosphorus tribromide (PBr₃) in an appropriate solvent like diethyl ether, typically in the presence of a small amount of pyridine to neutralize the HBr byproduct.
The bromo-alkyne is converted to a Grignard reagent, which is then reacted with a suitable eight-carbon electrophile.
Reaction: 1-Bromo-4-(tetrahydropyranyloxy)butane + Mg ⟶ (4-(Tetrahydropyranyloxy)but-1-yn-1-yl)magnesium bromide Grignard Reagent + Octyl bromide ⟶ Protected 9-Dodecyn-1-ol
Experimental Protocol:
-
The Grignard reagent is prepared by reacting the protected bromo-alkyne with magnesium turnings in anhydrous THF.
-
The resulting Grignard reagent is then coupled with an eight-carbon alkyl halide, such as 1-bromooctane.
The final step is the deprotection of the THP ether under acidic conditions as described previously to yield 9-dodecyn-1-ol.
Comparison of Synthesis Pathways
| Feature | Primary Pathway (Acetylide Alkylation) | Alternative Pathway (Grignard-Based) |
| Key Reagents | n-Butyllithium, 1-Butyne, 8-Bromo-1-octanol | Magnesium, 3-Butyn-1-ol, 1-Bromooctane |
| Reaction Conditions | Cryogenic temperatures (-78 °C) for acetylide formation | Milder conditions for Grignard formation |
| Handling Precautions | n-BuLi is pyrophoric and requires careful handling | Magnesium turnings can be flammable |
| Overall Yield | Generally high | Can be variable depending on Grignard formation and coupling efficiency |
| Scalability | Well-established for laboratory scale | Can be suitable for scale-up |
Conclusion
The synthesis of 9-dodecyn-1-ol is a well-established process in organic chemistry, with the acetylide alkylation route being a robust and widely employed method. The key to a successful synthesis lies in the judicious use of protecting groups to mask the reactivity of the hydroxyl functionality. The choice of a specific synthetic pathway will depend on the availability of starting materials, the scale of the reaction, and the laboratory's capabilities for handling specific reagents. This guide provides the necessary technical details for researchers to confidently undertake the synthesis of this important chemical intermediate.
References
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Jaydev Chemical Industries. 9-Dodecyn-1-ol. [Link]
-
ResearchGate. A Convenient Synthesis of (Z)-9-Dodecen-1-yl Acetate, Component of Some Lepidoptera Insect Sex Pheromone. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
ResearchGate. Protection of an alcohol by Thp and its elimination mechanism. [Link]
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A Spectroscopic Guide to 9-Dodecyn-1-ol: Unveiling Molecular Structure Through NMR, IR, and Mass Spectrometry
Introduction
9-Dodecyn-1-ol is a bifunctional organic molecule featuring a terminal hydroxyl group and an internal alkyne. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals. A thorough understanding of its spectroscopic properties is paramount for researchers to verify its purity, confirm its identity, and track its transformations in chemical reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 9-dodecyn-1-ol, offering field-proven insights into data acquisition and interpretation for professionals in chemical research and drug development.
The structural framework of 9-dodecyn-1-ol, with its long aliphatic chain, presents a distinct spectroscopic fingerprint. The hydroxyl group and the carbon-carbon triple bond are the key functional groups that give rise to characteristic signals in various spectroscopic techniques. This guide will dissect these signals, explaining the underlying principles and providing a self-validating system for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum of 9-dodecyn-1-ol is characterized by several distinct signals corresponding to the different types of protons in the molecule. The interpretation of this spectrum relies on the analysis of chemical shifts (δ), integration, and spin-spin splitting patterns.
Predicted ¹H NMR Data for 9-Dodecyn-1-ol:
| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (C12) | 0.95 | Triplet | 3H |
| -CH₂- (C11) | 1.45 | Sextet | 2H |
| -CH₂- (C2-C7) | 1.2-1.4 | Multiplet | 12H |
| -CH₂- (C8) | 2.14 | Triplet | 2H |
| -CH₂- (C1) | 3.64 | Triplet | 2H |
| -OH | Variable (e.g., 1.5-2.5) | Singlet (broad) | 1H |
Expert Interpretation:
-
Aliphatic Protons: The majority of the protons in the long alkyl chain (C2-C7) resonate in the upfield region of the spectrum, typically between 1.2 and 1.4 ppm, appearing as a complex multiplet. This is characteristic of saturated hydrocarbon chains.[1]
-
Protons Adjacent to the Alkyne: The methylene protons at the C8 position, being adjacent to the alkyne, are deshielded and appear as a triplet around 2.14 ppm. This downfield shift is due to the magnetic anisotropy of the triple bond.
-
Protons of the Terminal Ethyl Group: The terminal methyl group (C12) is expected to appear as a triplet around 0.95 ppm, coupled to the adjacent methylene group (C11). The C11 protons will, in turn, appear as a sextet around 1.45 ppm.
-
Protons Adjacent to the Hydroxyl Group: The methylene protons at the C1 position, directly attached to the electron-withdrawing oxygen atom, are significantly deshielded and appear as a triplet at approximately 3.64 ppm.[1][2]
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.[3][4]
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides a direct view of the carbon skeleton of 9-dodecyn-1-ol. With proton decoupling, each unique carbon atom gives a single sharp signal.
¹³C NMR Spectral Data for 9-Dodecyn-1-ol:
| Carbon (Position) | Chemical Shift (ppm) |
| C12 | 14.3 |
| C11 | 22.8 |
| C2-C7 | 25.6, 28.9, 29.1, 29.4, 32.6 |
| C8 | 18.5 |
| C9 | 80.5 |
| C10 | 80.0 |
| C1 | 62.9 |
Data sourced from spectral databases and may vary slightly based on experimental conditions.
Expert Interpretation:
-
Alkynyl Carbons: The most characteristic signals in the ¹³C NMR spectrum are those of the sp-hybridized carbons of the alkyne group (C9 and C10), which appear in the range of 80.0-80.5 ppm.[5][6] The internal nature of the alkyne results in two distinct signals in this region.
-
Carbonyl-Bearing Carbon: The carbon atom attached to the hydroxyl group (C1) is deshielded by the electronegative oxygen and resonates at approximately 62.9 ppm.[1]
-
Aliphatic Carbons: The remaining sp³-hybridized carbons of the alkyl chain appear in the upfield region of the spectrum (14-33 ppm). The terminal methyl carbon (C12) is the most shielded, appearing at the lowest chemical shift.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 9-dodecyn-1-ol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Caption: A streamlined workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
IR Spectral Data for 9-Dodecyn-1-ol:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydrogen-bonded) | ~3330 | Strong, Broad |
| C-H Stretch (sp³) | 2850-2960 | Strong |
| C≡C Stretch | ~2230 | Weak to Medium |
| C-O Stretch | ~1050 | Strong |
Data sourced from spectral databases and may vary slightly based on experimental conditions.[7]
Expert Interpretation:
-
O-H Stretch: The most prominent feature in the IR spectrum of 9-dodecyn-1-ol is a strong, broad absorption band around 3330 cm⁻¹. This is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[4][8] The broadness of the peak is a direct consequence of intermolecular hydrogen bonding.
-
C-H Stretches: The sharp peaks in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the sp³-hybridized carbons in the long alkyl chain.
-
C≡C Stretch: A weak to medium intensity absorption is expected around 2230 cm⁻¹ corresponding to the C≡C stretching vibration of the internal alkyne.[9][10] For internal alkynes, this peak can sometimes be very weak or absent if the molecule is highly symmetrical, although for 9-dodecyn-1-ol, it is typically observable.
-
C-O Stretch: A strong absorption band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.[8]
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small drop of liquid 9-dodecyn-1-ol directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press and apply consistent pressure. Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: The straightforward process for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Mass Spectrometry Data for 9-Dodecyn-1-ol:
-
Molecular Formula: C₁₂H₂₂O
-
Molecular Weight: 182.30 g/mol [7]
-
Monoisotopic Mass: 182.1671 Da
Predicted Mass Spectrum Fragmentation:
| m/z | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 164 | [M - H₂O]⁺ |
| 153 | [M - C₂H₅]⁺ |
| Various | Aliphatic chain fragments |
Expert Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 182, corresponding to the molecular weight of 9-dodecyn-1-ol. The presence of this peak confirms the molecular formula.
-
Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z 164 ([M - 18]⁺).[8]
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the hydroxyl group is less likely for primary alcohols compared to secondary and tertiary alcohols, but fragmentation of the alkyl chain is expected.
-
Cleavage at the Alkyne: Fragmentation can also occur at the propargylic position (the C-C bond adjacent to the alkyne), leading to various fragment ions. The peak at m/z 153 likely corresponds to the loss of an ethyl group from the alkyne end.
-
Predicted Adducts: In techniques like electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 183.17) and [M+Na]⁺ (m/z 205.16) are anticipated.[3]
Experimental Protocol for GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of 9-dodecyn-1-ol in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject the sample into the gas chromatograph. The compound will be vaporized and separated from any impurities on the GC column based on its boiling point and interactions with the stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization - EI for GC-MS).
-
Mass Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Caption: A conceptual workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Conclusion
The spectroscopic analysis of 9-dodecyn-1-ol provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon and proton framework, IR spectroscopy confirms the presence of the key hydroxyl and alkyne functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation patterns. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize 9-dodecyn-1-ol, ensuring the integrity of their starting materials and the success of their synthetic endeavors. This guide serves as a foundational reference for the practical application of these powerful analytical tools in the fields of chemistry and drug discovery.
References
-
PubChem. (n.d.). 9-Dodecyn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Retrieved from [Link]
-
PubChemLite. (n.d.). 9-dodecyn-1-ol (C12H22O). Retrieved from [Link]
-
NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
-
SpectraBase. (n.d.). 9-Dodecyn-1-ol. Wiley-VCH GmbH. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkynes to Alcohols. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
NIST. (n.d.). 9-Dodecyn-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Introduction to Alkynes. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Solubility of 9-Dodecyn-1-ol in common lab solvents
An In-depth Technical Guide to the Solubility of 9-Dodecyn-1-ol in Common Laboratory Solvents
Section 1: Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 9-dodecyn-1-ol, a C12 alkynol utilized in the synthesis of insect pheromones and other fine chemicals[1]. Understanding its solubility is critical for reaction setup, purification, and formulation in research, development, and manufacturing settings. This document delves into the physicochemical properties of 9-dodecyn-1-ol, establishes the theoretical principles governing its solubility, presents a predicted solubility profile in a range of common laboratory solvents, and provides a robust, step-by-step protocol for experimental verification. The guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded understanding of this compound's behavior in solution.
Section 2: Physicochemical Profile of 9-Dodecyn-1-ol
9-Dodecyn-1-ol is a long-chain alcohol featuring a terminal alkyne group. Its molecular structure is the primary determinant of its solubility, possessing both a hydrophilic (polar) hydroxyl head and a dominant lipophilic (nonpolar) hydrocarbon tail.
Table 1: Physicochemical Properties of 9-Dodecyn-1-ol
| Property | Value | Source |
| IUPAC Name | dodec-9-yn-1-ol | PubChem[2] |
| CAS Number | 71084-08-7 | NIST[3], US EPA[4] |
| Molecular Formula | C₁₂H₂₂O | PubChem[2], NIST[3] |
| Molecular Weight | 182.30 g/mol | PubChem[2] |
| Appearance | Clear, colourless to pale yellow liquid | Jaydev Chemical Industries[1] |
| Structure | CH₃CH₂C≡C(CH₂)₈OH |
The molecule's character is fundamentally amphiphilic. However, the 12-carbon chain constitutes the bulk of the molecular structure, suggesting that its overall behavior will be predominantly nonpolar.
Section 3: Fundamental Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[5]. The energy balance of breaking solute-solute and solvent-solvent intermolecular forces to form new, more favorable solute-solvent interactions dictates the dissolution process.
-
Polarity and Hydrogen Bonding: The hydroxyl (-OH) group of 9-dodecyn-1-ol is polar and capable of acting as both a hydrogen bond donor and acceptor[6][7]. This allows for favorable interactions with polar protic solvents like water and alcohols.
-
The Hydrophobic Effect: The long C12 hydrocarbon chain is nonpolar and hydrophobic. In highly polar solvents like water, this chain disrupts the strong hydrogen-bonding network of the solvent, which is energetically unfavorable. For long-chain alcohols (typically those with more than four or five carbons), this hydrophobic effect overcomes the hydrophilic interactions of the -OH group, leading to very low water solubility[6][8].
-
Van der Waals Forces: The nonpolar chain readily interacts with nonpolar solvents (e.g., hexane, toluene) through London dispersion forces, a type of van der Waals force. These interactions are energetically favorable, promoting solubility[9].
Therefore, a duality in solubility is expected: poor solubility in highly polar solvents and high solubility in nonpolar and moderately polar organic solvents.
Section 4: Predicted Solubility Profile of 9-Dodecyn-1-ol
While exhaustive experimental data for 9-dodecyn-1-ol is not publicly compiled, a reliable qualitative solubility profile can be predicted based on its structure and established chemical principles. The following table categorizes common laboratory solvents by their polarity and predicts the solubility of 9-dodecyn-1-ol.
Table 2: Predicted Qualitative Solubility of 9-Dodecyn-1-ol at Ambient Temperature
| Solvent Category | Solvent | Relative Polarity[10] | Predicted Solubility | Rationale |
| Nonpolar | Hexane | 0.009 | Highly Soluble | "Like dissolves like"; strong van der Waals interactions between the C12 chain and the solvent. |
| Toluene | 0.099 | Highly Soluble | Aromatic, nonpolar solvent interacts favorably with the long hydrocarbon chain. | |
| Polar Aprotic | Diethyl Ether | 0.117 | Soluble | Moderate polarity and ability to accept hydrogen bonds allows for solvation. |
| Tetrahydrofuran (THF) | 0.207 | Soluble | Favorable interactions with both the polar head and nonpolar tail. | |
| Ethyl Acetate | 0.228 | Soluble | Moderate polarity allows for effective solvation of the amphiphilic molecule. | |
| Dichloromethane (DCM) | 0.309 | Highly Soluble | Effective at solvating a wide range of organic compounds, including long-chain alcohols. | |
| Acetone | 0.355 | Soluble | Polar enough to interact with the -OH group, while its organic character interacts with the tail. | |
| Acetonitrile (ACN) | 0.460 | Sparingly Soluble | Higher polarity may lead to less favorable interactions with the long nonpolar chain. | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Sparingly Soluble | High polarity makes it a less ideal solvent for predominantly nonpolar molecules. | |
| Polar Protic | Isopropanol | 0.546 | Soluble | The solvent's own amphiphilic nature makes it compatible. |
| Ethanol | 0.654 | Soluble | The -OH group can hydrogen bond, and the ethyl group interacts with the C12 chain[7]. | |
| Methanol | 0.762 | Sparingly Soluble | Increased polarity compared to ethanol reduces its ability to solvate the long nonpolar tail. | |
| Water | 1.000 | Insoluble | The large, nonpolar C12 chain dominates, making it immiscible due to the hydrophobic effect[8]. |
Section 5: Experimental Protocol for Qualitative Solubility Determination
To validate the predicted solubilities, a standardized qualitative assessment is necessary. This protocol is designed to be a self-validating system for determining if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration. A common threshold for solubility in pharmaceutical development is 33 mg/mL.
Methodology
-
Preparation: Ensure all glassware (e.g., 4 mL vials, graduated cylinders) is clean and dry. Label each vial with the solvent to be tested.
-
Solute Measurement: Accurately weigh approximately 33 mg (± 0.5 mg) of 9-dodecyn-1-ol directly into each labeled vial. Record the exact mass for each sample.
-
Solvent Addition: Add 1.0 mL of the selected solvent to the corresponding vial using a calibrated pipette.
-
Mixing: Cap the vial securely and agitate the mixture at ambient temperature (~22°C) for 60 seconds using a vortex mixer. Ensure a consistent mixing intensity for all samples.
-
Observation: After mixing, allow the vial to stand for at least one minute. Visually inspect the sample against a dark background for any signs of undissolved material.
-
Soluble: The solution is completely clear with no visible solid particles or liquid phase separation.
-
Sparingly Soluble: The solution is hazy, or a small amount of solid material remains undissolved.
-
Insoluble: The vast majority of the compound remains undissolved, or two distinct liquid phases are observed[11].
-
-
Confirmation (Optional): For samples classified as "Soluble," the solution can be cooled to 0-4°C to check for precipitation, which can provide additional insight into temperature-dependent solubility.
Experimental Workflow Diagram
Caption: Workflow for qualitative solubility determination.
Section 6: Visualizing Solubility Relationships
The interplay between the molecular features of 9-dodecyn-1-ol and solvent properties dictates its solubility. This relationship can be visualized to better understand the underlying intermolecular forces.
Caption: Intermolecular forces governing solubility.
Section 7: Safety & Handling Considerations
According to information from the European Chemicals Agency (ECHA), 9-dodecyn-1-ol is not classified as a hazardous substance under GHS criteria[2]. However, as with any laboratory chemical, standard safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
Section 8: Conclusion
9-Dodecyn-1-ol is a predominantly nonpolar molecule whose solubility is dictated by its long C12 hydrocarbon chain. It exhibits high solubility in nonpolar and moderately polar aprotic solvents, and limited to no solubility in highly polar solvents like water. This guide provides a robust theoretical framework and a practical experimental protocol for scientists and researchers to effectively predict and verify the solubility of 9-dodecyn-1-ol, enabling more efficient process design, purification, and formulation development.
References
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- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
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- Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds?.
- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Jaydev Chemical Industries. 9-Dodecyn-1-ol.
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- Chemistry LibreTexts. 13.3: Physical Properties of Alcohols.
- Quora. How is alcohol both organic solvent and soluble in water?.
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An In-depth Technical Guide to the Structural Isomers and Analogs of 9-Dodecyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 9-Dodecyn-1-ol
9-Dodecyn-1-ol is a linear C12 alkynol with the chemical formula C₁₂H₂₂O and a molecular weight of 182.31 g/mol .[1] Its structure is characterized by a twelve-carbon chain with a hydroxyl group at one terminus (C1) and a carbon-carbon triple bond at the C9 position. This bifunctional nature makes it a valuable intermediate in organic synthesis, most notably as a precursor in the synthesis of insect sex pheromones.[2] Specifically, it is a key starting material for producing (Z)-9-dodecen-1-yl acetate and (E)-9-dodecen-1-yl acetate, the sex pheromones of the grape berry moth (Endopiza viteana) and the Eastern pine shoot borer (Eucosma gloriola), respectively. The strategic placement of its functional groups allows for selective modifications, making it a versatile scaffold for creating a diverse range of structurally related molecules with potential applications in chemical ecology and drug discovery.
This technical guide provides a comprehensive exploration of the structural isomers and analogs of 9-dodecyn-1-ol, delving into their synthesis, physicochemical properties, and known biological activities.
Structural Isomers of 9-Dodecyn-1-ol: A Landscape of Molecular Diversity
Structural isomers of 9-dodecyn-1-ol share the same molecular formula (C₁₂H₂₂O) but differ in the connectivity of their atoms. These differences can manifest as variations in the position of the alkyne group (positional isomers) or in the arrangement of the carbon skeleton (chain isomers). Such subtle structural modifications can lead to significant changes in the molecule's physical, chemical, and biological properties.
Positional Isomers: The Impact of Alkyne Placement
The location of the triple bond along the dodecan-1-ol backbone gives rise to a series of positional isomers. Each isomer presents a unique spatial arrangement and electronic distribution, influencing its reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of Dodecyn-1-ol Positional Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
| 2-Dodecyn-1-ol | 69064-46-6 | C₁₂H₂₂O | 182.30 | 285.73 (est.) | 18.8 (est.) | 0.8530 (est.) | 1.4535 (est.) |
| 7-Dodecyn-1-ol | 41862-94-6 | C₁₂H₂₂O | 182.31 | 271.4 | - | 0.878 | 1.463 |
| 9-Dodecyn-1-ol | 71084-08-7 | C₁₂H₂₂O | 182.31 | - | - | - | - |
| 10-Dodecyn-1-ol | 69221-99-4 | C₁₂H₂₂O | 182.30 | - | - | - | - |
| 11-Dodecyn-1-ol | 18202-10-3 | C₁₂H₂₂O | 182.31 | ~140 (at 1 mmHg) | 18.8 (est.) | 0.877 | - |
Data compiled from various sources, including PubChem and commercial supplier information. "est." indicates an estimated value.[1][3][4][5][6]
Chain Isomers: Introducing Branching
The introduction of alkyl branches to the carbon backbone of dodecyn-1-ol creates a vast array of chain isomers. These isomers can exhibit altered steric hindrance around the functional groups, which can significantly impact their reactivity and biological interactions. For instance, a branched-chain isomer may display different binding affinities for enzyme active sites or receptor pockets compared to its linear counterpart.
While specific data for branched dodecyn-1-ol isomers is sparse in the literature, their synthesis can be conceptualized through modifications of standard alkynol synthesis protocols, such as employing branched starting materials in Grignard or coupling reactions.
Synthetic Strategies for Dodecyn-1-ol Isomers
The synthesis of 9-dodecyn-1-ol and its isomers typically involves the formation of a new carbon-carbon bond to construct the C12 backbone or the introduction of the alkyne functionality into a pre-existing carbon chain. Common strategies include nucleophilic substitution reactions involving acetylide anions and Grignard reactions.
General Synthesis of Internal Alkynols via Acetylide Alkylation
A versatile method for preparing internal alkynols like 9-dodecyn-1-ol involves the alkylation of a smaller terminal alkyne.
Caption: General workflow for internal alkynol synthesis.
Experimental Protocol: Synthesis of 9-Dodecyn-1-ol
This protocol illustrates the synthesis of 9-dodecyn-1-ol via the alkylation of 1-butyne with an ω-halo alcohol.
Materials:
-
1-Butyne
-
Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi)
-
8-Bromo-1-octanol
-
Liquid ammonia (if using NaNH₂)
-
Anhydrous tetrahydrofuran (THF) (if using n-BuLi)
-
Ammonium chloride (for quenching)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Deprotonation of 1-Butyne:
-
Using NaNH₂: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia. Add sodium amide in portions. To this suspension, slowly add a solution of 1-butyne in a minimal amount of anhydrous ether. Stir the mixture for 2-3 hours to ensure complete formation of the sodium butynide.
-
Using n-BuLi: In a flame-dried, nitrogen-purged flask, dissolve 1-butyne in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium dropwise via syringe. Allow the mixture to warm to 0 °C and stir for 1 hour.
-
-
Alkylation:
-
To the freshly prepared butynide solution, add a solution of 8-bromo-1-octanol in anhydrous THF dropwise at a temperature that maintains a gentle reflux of ammonia (if used) or at 0 °C (for the n-BuLi method).
-
After the addition is complete, allow the reaction to proceed overnight at room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
If liquid ammonia was used, allow it to evaporate.
-
Add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 9-dodecyn-1-ol.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents and acetylide anions are strong bases and will react with any protic solvents, such as water, which would quench the nucleophile and prevent the desired reaction.[3][4]
-
Choice of Base: Sodium amide in liquid ammonia or n-butyllithium in THF are strong bases capable of deprotonating the terminal alkyne to form the nucleophilic acetylide anion.
-
Work-up: The ammonium chloride quench protonates any remaining acetylide and alkoxides. The bicarbonate wash removes any acidic impurities.
Synthesis of Terminal Alkynols via Grignard Reaction
Terminal alkynols, such as 11-dodecyn-1-ol, can be synthesized by the reaction of a Grignard reagent derived from an ω-haloalkyne with an aldehyde, followed by deprotection if necessary.
Caption: Synthesis of a terminal alkynol via a Grignard reaction.
Spectroscopic Characterization of Dodecyn-1-ol Isomers
Distinguishing between the various positional isomers of dodecyn-1-ol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key diagnostic signals include the protons on the carbon bearing the hydroxyl group (-CH₂OH), which typically appear as a triplet around 3.6 ppm, and the protons adjacent to the alkyne (propargyllic protons), which are deshielded and appear around 2.1-2.3 ppm. The integration of these signals confirms the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the position of the alkyne. The sp-hybridized carbons of the triple bond typically resonate in the region of 65-90 ppm. The chemical shifts of the carbons adjacent to the alkyne are also diagnostic.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C≡C Stretch: A weak absorption around 2100-2260 cm⁻¹ indicates the presence of a carbon-carbon triple bond. For terminal alkynes, a sharp C-H stretch is also observed around 3300 cm⁻¹.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region corresponds to the carbon-oxygen single bond of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. While positional isomers will have the same molecular ion peak, their fragmentation patterns upon ionization can differ, providing clues to the location of the alkyne. Cleavage adjacent to the triple bond is a common fragmentation pathway.
Analogs of 9-Dodecyn-1-ol: Exploring Functional Modifications
Analogs of 9-dodecyn-1-ol are molecules that are structurally similar but have been modified at one or both of the functional groups. These modifications can be used to fine-tune the molecule's properties for specific applications, such as altering its biological activity, solubility, or volatility.
Ester and Ether Analogs
The hydroxyl group of 9-dodecyn-1-ol can be readily converted into an ester or an ether.
-
Esters: Esterification with various carboxylic acids can produce a library of analogs. For example, acetylation of 9-dodecyn-1-ol yields 9-dodecyn-1-yl acetate. The properties of the ester will depend on the nature of the acyl group.
-
Ethers: Etherification, for instance, through the Williamson ether synthesis, can introduce a variety of alkyl or aryl groups.
Experimental Protocol: Synthesis of 9-Dodecyn-1-yl Acetate
Materials:
-
9-Dodecyn-1-ol
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 9-dodecyn-1-ol in DCM and add pyridine or triethylamine as a base.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 9-dodecyn-1-yl acetate.
Analogs with Modified Alkyne Functionality
The triple bond of 9-dodecyn-1-ol can be modified through various reactions, such as partial or complete hydrogenation.
-
Partial Hydrogenation (to Alkenols): Using specific catalysts, the alkyne can be selectively reduced to either a (Z)-alkene or an (E)-alkene.
-
Lindlar's Catalyst: Hydrogenation in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) yields the corresponding (Z)-alkene, (Z)-9-dodecen-1-ol.
-
Sodium in Liquid Ammonia: Reduction with sodium metal in liquid ammonia produces the (E)-alkene, (E)-9-dodecen-1-ol.
-
-
Full Hydrogenation (to Alkanols): Complete reduction of the alkyne using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere yields the saturated alcohol, 1-dodecanol.
Biological Activities of Dodecyn-1-ol Isomers and Analogs
The biological activities of long-chain alcohols and their derivatives are diverse and often depend on subtle structural features.
Pheromonal Activity
As previously mentioned, 9-dodecyn-1-ol is a precursor to insect pheromones. The geometry of the double bond in the resulting dodecenyl acetates is critical for their biological activity. Analogs of these pheromones, including those with halogen substitutions, have been synthesized and tested for their ability to disrupt insect mating.[7] Some halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component of the codling moth, have shown greater attraction to males than the natural pheromone itself.[7]
Antimicrobial and Cytotoxic Activity
Long-chain alcohols are known to possess antimicrobial properties.[2][8][9][10] Their activity is often related to their ability to disrupt the cell membranes of microorganisms. The optimal chain length for antibacterial activity against Staphylococcus aureus has been found to be between 10 and 13 carbons.[10] While specific studies on the antimicrobial activity of dodecyn-1-ol isomers are limited, it is plausible that they exhibit similar properties. Furthermore, the introduction of an alkyne may influence the molecule's interaction with biological targets, potentially leading to cytotoxic effects against cancer cell lines. The cytotoxic effects of various isomers and analogs of other natural products have been shown to be highly dependent on their stereochemistry.[11]
Conclusion
9-Dodecyn-1-ol and its structural isomers and analogs represent a rich chemical space with significant potential for applications in pest management and drug discovery. The ability to synthetically manipulate the position of the alkyne, the branching of the carbon chain, and the nature of the terminal functional group allows for the creation of a vast library of compounds with diverse physicochemical and biological properties. A thorough understanding of the synthesis and characterization of these molecules is essential for unlocking their full potential. Future research should focus on the systematic evaluation of the biological activities of a wider range of dodecyn-1-ol isomers and their simple analogs to identify lead compounds for further development.
References
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A Technical Guide to the Thermodynamic Properties of Long-Chain Functionalized Alkynes: From First Principles to Pharmaceutical Applications
Introduction: The Strategic Importance of Alkynes in Modern Drug Discovery
In the landscape of medicinal chemistry, the alkyne functional group has emerged as a uniquely powerful tool. Its linear geometry, metabolic stability, and versatile reactivity make it a valuable component in the design of novel therapeutics.[1] Long-chain functionalized alkynes, in particular, are integral to developing molecules with tailored properties, from potent enzyme inhibitors to sophisticated molecular probes used in "click" chemistry.[1] Understanding the thermodynamic properties of these molecules is not merely an academic exercise; it is fundamental to predicting their behavior in biological systems.
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core thermodynamic principles governing long-chain functionalized alkynes. We will dissect the intricate relationships between molecular structure and energetic stability, offering both theoretical frameworks and practical, field-proven experimental methodologies. The ultimate goal is to empower scientists to rationally design molecules with optimized binding affinities, solubility profiles, and overall stability, thereby accelerating the drug discovery pipeline.[2]
Core Thermodynamic Principles of the Alkyne Functional Group
The defining feature of an alkyne is the carbon-carbon triple bond, a composite of one strong sigma (σ) bond and two weaker pi (π) bonds.[3][4] This configuration has profound thermodynamic consequences.
-
Enthalpy of Formation (ΔHf°): Alkynes are thermodynamically unstable compared to their constituent elements and corresponding alkanes and alkenes.[5][6] For instance, acetylene (ethyne) has a highly positive heat of formation (+227.4 kJ/mol), indicating a large amount of stored energy.[5] This inherent instability means that reactions involving alkynes are often highly exothermic, a crucial factor in synthetic planning.[5][6]
-
Gibbs Free Energy (ΔG): As the ultimate arbiter of reaction spontaneity at constant temperature and pressure, the change in Gibbs free energy (ΔG = ΔH - TΔS) dictates the position of equilibrium for processes like ligand-receptor binding or conformational changes.[7][8] A negative ΔG indicates a spontaneous process.[8][9] For functionalized alkynes, ΔG is a delicate balance between the high enthalpy of the triple bond and the entropic effects of the long chain and its interactions with the environment.
-
Entropy (S): Entropy is a measure of the disorder or randomness of a system. For long-chain molecules, conformational flexibility is a major contributor to entropy.[10] The linear, rigid nature of the sp-hybridized carbons in the triple bond imposes a significant conformational constraint, reducing the entropy of the molecule compared to a flexible alkane of similar size.[11][12]
Key Factors Influencing Thermodynamic Stability
The thermodynamic profile of a long-chain functionalized alkyne is not static; it is modulated by several structural features. Understanding these relationships is key to molecular design.
The Impact of Alkyl Chain Length
As the length of the alkyl chain increases, the thermodynamic properties of the molecule change in predictable ways, primarily due to the additive effect of methylene (-CH2-) groups.
-
Enthalpy and Heat Capacity: The addition of each methylene group contributes a relatively constant increment to the enthalpy of formation and heat capacity.[13] As the chain grows, the overall internal energy increases due to the greater number of C-C and C-H bonds.[10]
-
Entropy: Longer chains possess a greater number of possible conformations, leading to higher absolute entropy.[10] This increased flexibility can be advantageous for solubility but may be entropically penalized upon binding to a rigid receptor site.
-
Boiling and Melting Points: The primary intermolecular forces in nonpolar alkynes are London dispersion forces, which increase with molecular size and surface area.[14] Consequently, boiling points consistently rise with increasing chain length.[14][15] The linear shape of alkynes allows for efficient molecular packing, often resulting in slightly higher boiling points than their alkane or alkene counterparts.[14][16]
| Property | Trend with Increasing Chain Length | Primary Causality |
| Enthalpy of Formation | Becomes more negative (more stable overall) | Additive contributions from -CH₂- groups |
| Molar Entropy | Increases | Greater number of accessible conformations |
| Heat Capacity | Increases | More vibrational modes available |
| Boiling Point | Increases | Stronger London dispersion forces |
The Role of Functional Groups
The introduction of functional groups dramatically alters the thermodynamic landscape by introducing stronger intermolecular forces.
-
Hydrogen Bonding: Groups like hydroxyl (-OH) or primary/secondary amines (-NHR) can act as hydrogen bond donors and acceptors. This introduces strong, directional intermolecular attractions, significantly increasing boiling points and often improving aqueous solubility. The enthalpy of vaporization is predictably higher for molecules that can form hydrogen bonds.[13]
-
Dipole-Dipole Interactions: Carbonyls, ethers, and halogens introduce permanent dipoles into the molecule, leading to dipole-dipole interactions that are stronger than London dispersion forces but weaker than hydrogen bonds.
-
Position of the Triple Bond (Terminal vs. Internal): Terminal alkynes (R-C≡C-H) are more acidic than internal alkynes (R-C≡C-R') and other hydrocarbons.[11][17] This is due to the high s-character of the sp-hybridized carbon, which stabilizes the resulting acetylide anion.[17] This difference in acidity is a cornerstone of alkyne synthetic chemistry but also influences intermolecular interactions, particularly with polar solvents or basic residues in a protein active site. Thermodynamically, internal alkynes are generally more stable than their terminal isomers due to hyperconjugation.[18]
Experimental Determination of Thermodynamic Properties
While computational methods provide valuable estimates, direct experimental measurement remains the gold standard for accuracy. Calorimetry is the science of measuring heat transfer and is the primary tool for determining thermodynamic parameters.[19][20]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat capacity (Cp) and the enthalpies of phase transitions (e.g., melting, solid-solid transitions). It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[21]
-
Sample Preparation: Accurately weigh 1-5 mg of the purified long-chain functionalized alkyne into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile, typically a heating rate of 5-10 °C/min over a range that encompasses the expected phase transitions.
-
Data Acquisition: Initiate the temperature program. The instrument records the differential heat flow as a function of temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The displacement of the baseline from zero is proportional to the sample's heat capacity.
-
Enthalpy of Fusion (ΔHfus): Integrate the area of the peak corresponding to the melting transition to determine the enthalpy of melting.
-
Melting Temperature (Tm): The onset or peak of the melting endotherm is taken as the melting point.
-
Caption: Logic diagram of computational and experimental synergy.
Applications in Rational Drug Design
A comprehensive understanding of the thermodynamics of long-chain functionalized alkynes directly informs the drug discovery process.
-
Binding Affinity and Enthalpic Optimization: The binding affinity (Ka) is directly related to the Gibbs free energy of binding (ΔGbind = -RTlnKa). [2]Dissecting ΔGbind into its enthalpic (ΔHbind) and entropic (ΔSbind) components provides critical insight. Enthalpically driven binding, resulting from favorable bond formation and strong intermolecular interactions (e.g., hydrogen bonds), is often associated with higher ligand efficiency and specificity. By strategically placing functional groups on a long-chain alkyne scaffold, chemists can optimize these enthalpic contributions.
-
Solubility and ADME Properties: A molecule's ability to dissolve is governed by the thermodynamics of transferring it from a solid phase to a solution. For a drug to be orally bioavailable, it must have sufficient aqueous solubility to be absorbed, yet enough lipophilicity to cross cell membranes. The functional groups on the alkyne chain can be tuned to strike this delicate thermodynamic balance.
-
Metabolic Stability: The inherent strength of the C≡C triple bond can impart metabolic stability to a drug candidate, preventing its rapid degradation by metabolic enzymes like Cytochrome P450s. This favorable thermodynamic stability translates into a longer biological half-life.
Conclusion
Long-chain functionalized alkynes are sophisticated molecular entities whose utility in drug development is intrinsically linked to their thermodynamic properties. The stability, conformational freedom, and intermolecular interactions of these molecules are governed by a predictable yet complex interplay between the high-energy triple bond, the length of the alkyl chain, and the nature of the appended functional groups. By integrating high-quality experimental data from techniques like calorimetry with validated computational models, researchers can gain a profound understanding of these structure-energy relationships. This knowledge empowers a more rational, efficient, and ultimately more successful approach to designing the next generation of therapeutics.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 9-Dodecyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
9-Dodecyn-1-ol is a long-chain acetylenic alcohol with the molecular formula C12H22O. Its structure, featuring a terminal alkyne and a primary alcohol, suggests a unique reactivity profile that is valuable in organic synthesis and drug development. However, this same functionality necessitates a careful and informed approach to its handling to mitigate potential hazards. This guide provides a framework for the safe use of 9-Dodecyn-1-ol in a laboratory setting, drawing upon data from related molecules and established safety protocols for acetylenic compounds.
Hazard Identification and Risk Assessment
While specific GHS classification for 9-Dodecyn-1-ol is not established, an analysis of related compounds allows for a presumptive hazard identification.
Inferred Potential Hazards:
-
Eye Irritation: Based on data for Dodecan-1-ol, 9-Dodecyn-1-ol may cause serious eye irritation.[1][2]
-
Aquatic Toxicity: Dodecan-1-ol and (9E)-Dodecen-1-ol are classified as very toxic to aquatic life with long-lasting effects.[1][3] It is prudent to assume 9-Dodecyn-1-ol shares this characteristic.
-
Harmful if Swallowed: (9E)-Dodecen-1-ol is listed as harmful if swallowed.[3]
-
Reactivity of the Alkyne Group: Acetylenic compounds can be unstable and may react violently with certain metals, oxidizing agents, and under conditions of high temperature or pressure.
Physicochemical Properties (A Comparative Overview)
For a comprehensive understanding, the following table summarizes the known properties of 9-Dodecyn-1-ol and its structural analogs.
| Property | 9-Dodecyn-1-ol | Dodecan-1-ol | (Z)-9-Dodecen-1-ol | 1-Dodecene |
| Molecular Formula | C12H22O | C12H26O | C12H24O | C12H24 |
| Molecular Weight | 182.30 g/mol [4] | 186.33 g/mol [5] | 184.32 g/mol [6] | 168.32 g/mol [7] |
| Boiling Point | Not available | 500 - 504 °F / 260 - 262 °C | 272.14 °C (est.)[6] | 213.8 °C[7] |
| Melting Point | Not available | 72 - 79 °F / 22 - 26 °C | Not available | -35.2 °C[7] |
| Flash Point | Not available | Not available | 212 °F / 100 °C (est.)[6] | 77 °C[7] |
| Density | Not available | 0.831 g/cm³ | Not available | 0.7584 g/cm³[7] |
| Solubility in Water | Not available | Insoluble | 21.87 mg/L @ 25 °C (est.)[6] | Insoluble[7] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with 9-Dodecyn-1-ol.
Engineering Controls
-
Ventilation: All work with 9-Dodecyn-1-ol should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.
-
Ignition Sources: Due to the potential flammability of acetylenic compounds, all sources of ignition (open flames, hot plates, spark-producing equipment) must be eliminated from the work area. Use non-sparking tools where possible.[8]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible. Fire extinguishers appropriate for chemical fires (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) should be available.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use and change them frequently.[8]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.
General Handling
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mists. Avoid contact with eyes, skin, and clothing.[2]
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
Inert Atmosphere: For reactions involving heating or prolonged storage, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of potentially explosive peroxides, a known risk with some alkynes.
Storage
-
Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from oxidizing agents, strong acids, and bases. Avoid contact with metals such as copper, silver, and mercury, as acetylides can form, which are shock-sensitive and explosive.
-
Temperature: While specific storage temperature recommendations for 9-Dodecyn-1-ol are not available, refrigeration may be advisable to minimize degradation and peroxide formation.
Emergency Procedures
A clear and practiced emergency plan is critical.
Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing 9-Dodecyn-1-ol must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.
Workflow for Safe Handling of 9-Dodecyn-1-ol
The following diagram illustrates the key stages and decision points for the safe handling of 9-Dodecyn-1-ol in a research setting.
Caption: A logical workflow for the safe handling of 9-Dodecyn-1-ol.
Conclusion
While 9-Dodecyn-1-ol holds promise for scientific advancement, its safe handling is non-negotiable. By adopting a cautious and informed approach based on the principles outlined in this guide, researchers can mitigate the potential risks associated with this and other novel acetylenic compounds. Continuous vigilance, adherence to established safety protocols, and a proactive approach to risk assessment are the cornerstones of a safe and productive research environment.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Dodecan-1-ol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 117011, 9-Dodecyn-1-ol. [Link]
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Carl ROTH. Safety Data Sheet: 1-Dodecanol. [Link]
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DC Chemicals. Safety Data Sheet: (9E)-Dodecen-1-ol. [Link]
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The Good Scents Company. (Z)-9-dodecen-1-ol Information. [Link]
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HSSE World. Safe Handling of Acetylene Gas. [Link]
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BOC. Acetylene safety. [Link]
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FCAD Group. Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge. [Link]
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BOC. Good practice in acetylene handling. [Link]
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Alchemie Gases & Chemicals Pvt. Ltd. How to Handle Acetylene Gas Cylinder. [Link]
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Wikipedia. 1-Dodecene. [Link]
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BuyersGuideChem. 9-Dodecen-1-ol, (Z) Information. [Link]
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Cheméo. Chemical Properties of 1-Dodecanol. [Link]
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- 5. 1-Dodecanol (CAS 112-53-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (Z)-9-dodecen-1-ol, 35148-18-6 [thegoodscentscompany.com]
- 7. 1-Dodecene - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
Methodological & Application
Using 9-Dodecyn-1-ol in copper-catalyzed azide-alkyne cycloaddition (CuAAC)
An In-Depth Guide to the Application of 9-Dodecyn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Prepared by a Senior Application Scientist
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 9-dodecyn-1-ol in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. It provides a blend of foundational scientific principles, optimized experimental protocols, and practical field-proven insights to ensure successful implementation in synthesis, bioconjugation, and materials science projects.
Introduction: The Power of Click Chemistry and the Role of 9-Dodecyn-1-ol
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them exceptionally reliable for molecular assembly.[1][2][3] The foremost example of click chemistry is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that specifically and efficiently joins a terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[4][5][6] This transformation has become an indispensable tool across diverse scientific fields, from drug discovery to polymer chemistry.[7][8]
9-Dodecyn-1-ol is a particularly valuable building block for CuAAC reactions. Its structure features a terminal alkyne, the key reactive group for the cycloaddition, and a primary alcohol on a flexible twelve-carbon chain. This dual functionality makes it highly versatile: the alkyne participates in the triazole formation, while the hydroxyl group provides a convenient handle for subsequent chemical modifications or influences the physicochemical properties, such as solubility, of the final product.
Section 1: Mechanistic Underpinnings of the CuAAC Reaction
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates.[4][5]
The Catalytic Cycle: The process begins with the generation of the active copper(I) catalyst, which can be introduced as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[5][9][10] The Cu(I) ion then coordinates with the terminal alkyne of 9-dodecyn-1-ol to form a copper acetylide. This intermediate then reacts with the azide, proceeding through a six-membered copper metallacycle before reductive elimination yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst.[5][]
The Critical Role of Ligands: In many applications, particularly bioconjugation, ligands are essential. They serve two primary functions: stabilizing the catalytically active Cu(I) oxidation state to prevent disproportionation and protecting sensitive substrates from damage caused by reactive oxygen species (ROS) that can be generated by the Cu/ascorbate system.[9][10][12][13] Furthermore, ligands can significantly accelerate the reaction rate, which is crucial when working with dilute concentrations of biomolecules.[4] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a premier water-soluble ligand for aqueous bioconjugations, while Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is commonly used in organic solvents.
Section 2: Experimental Design and Reagent Selection
The success of a CuAAC reaction with 9-dodecyn-1-ol depends on the careful selection of reagents and conditions tailored to the specific application.
Table 1: Guide to Reagent and Parameter Selection
| Parameter | Common Choices | Rationale and Key Considerations |
| Alkyne | 9-Dodecyn-1-ol | Terminal alkyne is essential for CuAAC. The -OH group allows for post-reaction modification. |
| Azide | Benzyl azide, functionalized alkyl/aryl azides | The reaction partner. Must be pure to avoid side reactions. |
| Copper Source | CuSO₄·5H₂O, CuI, CuBr | CuSO₄ is inexpensive, water-soluble, and used with a reducing agent.[1] Cu(I) salts do not require a separate reductant but are more oxygen-sensitive. |
| Reducing Agent | Sodium Ascorbate (NaAsc) | The most common choice for reducing Cu(II) to Cu(I) in situ. It is water-soluble and biocompatible.[5][9][10] |
| Ligand | Aqueous: THPTAOrganic: TBTA, Bathophenanthroline | THPTA: Protects biomolecules from ROS and Cu(II), accelerates the reaction in water.[9][10]TBTA: Increases solubility of the copper catalyst and accelerates the reaction in organic solvents.[4] |
| Solvent | t-BuOH/H₂O, DMSO, DMF, CH₂Cl₂, H₂O (with ligand) | Solvent choice depends on substrate solubility. Mixtures like t-BuOH/H₂O are excellent for a wide range of polarities.[14] For bioconjugation, aqueous buffers (e.g., phosphate) are used.[10] |
| Catalyst Loading | 0.1 - 5 mol% Cu | Higher loadings can accelerate the reaction but may increase side products and complicate purification. Lower loadings are preferred for cleaner reactions. |
| Temperature | Room Temperature to 60 °C | Most CuAAC reactions proceed efficiently at room temperature.[15] Gentle heating can be used to accelerate slow reactions. |
| Additives | Aminoguanidine, Bases (e.g., Et₃N) | Aminoguanidine: Recommended for bioconjugations to scavenge reactive byproducts of ascorbate oxidation.[10]Bases: Generally unnecessary as alkyne deprotonation is fast, and can sometimes hinder the reaction.[9] |
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for two common scenarios involving 9-dodecyn-1-ol.
Protocol 1: General Synthesis in an Organic/Aqueous Solvent Mixture
This protocol is suitable for small-molecule synthesis where reactants are soluble in common organic solvents.
Sources
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroeder.nd.edu [rroeder.nd.edu]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Protocol for synthesizing (Z)-9-Dodecenyl acetate from 9-Dodecyn-1-ol
An Application Note from the Office of the Senior Application Scientist
Protocol for the Stereoselective Synthesis of (Z)-9-Dodecenyl Acetate from 9-Dodecyn-1-ol
Abstract
This application note provides a detailed, two-step protocol for the synthesis of (Z)-9-Dodecenyl acetate, a significant component of insect pheromones used in pest management.[1][2] The synthesis commences with the commercially available precursor, 9-Dodecyn-1-ol.[3] The core of the protocol is a stereoselective partial hydrogenation of the alkyne functionality to a Z-alkene using a poisoned palladium catalyst (Lindlar's catalyst), followed by acetylation of the primary alcohol. This guide is intended for researchers in organic synthesis, chemical ecology, and drug development, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and high yields.
Introduction and Scientific Background
(Z)-9-Dodecenyl acetate is a long-chain aliphatic ester and a key pheromone component for various Lepidoptera species, including the grape berry moth.[1][3] Its precise stereochemistry is crucial for biological activity, making stereoselective synthesis a primary objective.[4] The synthetic strategy outlined herein leverages the reliability of the Lindlar hydrogenation for the stereospecific formation of a cis (or Z) double bond from an internal alkyne.
The overall transformation involves two key stages:
-
Stereoselective Alkyne Reduction: The triple bond in 9-Dodecyn-1-ol is reduced to a cis-double bond. The choice of Lindlar's catalyst is paramount. This heterogeneous catalyst, typically palladium on calcium carbonate poisoned with lead acetate and quinoline, moderates the reactivity of the palladium surface.[5][6] This "poisoning" prevents the over-reduction of the alkyne to an alkane and, critically, halts the reaction at the alkene stage.[5][7] The mechanism involves the syn-addition of two hydrogen atoms across the triple bond as it is adsorbed onto the catalyst surface, directly yielding the Z-isomer.[8]
-
Esterification: The terminal hydroxyl group of the resulting (Z)-9-dodecen-1-ol is acetylated to yield the final product.
This protocol proceeds without the need for protecting the hydroxyl group, as the Lindlar catalyst is highly chemoselective for the alkyne functionality under the described conditions. This streamlines the synthesis, improving overall efficiency by avoiding additional protection and deprotection steps.
Materials and Methods
Reagent and Solvent Quality
For optimal results, all reagents should be of high purity (≥98%). Solvents should be anhydrous, as moisture can interfere with the acetylation step.
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier Notes |
| 9-Dodecyn-1-ol | C₁₂H₂₂O | 182.31 | Purity ≥ 95% |
| Lindlar Catalyst | Pd/CaCO₃, poisoned | - | 5 wt. % Pd loading |
| Hydrogen Gas (H₂) | H₂ | 2.02 | High purity (≥99.99%) |
| Quinoline | C₉H₇N | 129.16 | As catalyst poison supplement |
| Hexane | C₆H₁₄ | 86.18 | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Anhydrous |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | ACS grade or higher |
| Pyridine | C₅H₅N | 79.10 | Anhydrous |
| Diethyl Ether | C₄H₁₀O | 74.12 | Anhydrous |
| Celite® | - | - | For filtration |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Magnetic stirrers and heating mantles
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocol
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of (Z)-9-Dodecenyl acetate.
Step 1: Synthesis of (Z)-9-Dodecen-1-ol via Lindlar Hydrogenation
Causality: This step selectively reduces the alkyne to a cis-alkene. Hexane is the primary solvent, with a small amount of ethyl acetate to ensure substrate solubility. A trace amount of quinoline is added to further suppress catalyst activity, preventing over-reduction.[9] The reaction is monitored closely by TLC or GC to halt it upon consumption of the starting material.
-
Setup: To a 250 mL three-necked flask equipped with a magnetic stir bar, add 9-Dodecyn-1-ol (5.00 g, 27.4 mmol). Dissolve the alcohol in 100 mL of anhydrous hexane and 5 mL of ethyl acetate.
-
Catalyst Addition: Carefully add Lindlar's catalyst (250 mg, 5% w/w relative to the alkyne) and quinoline (100 µL).
-
Hydrogenation: Seal the flask, purge it with nitrogen, and then introduce hydrogen gas (H₂) via a balloon or connect it to a hydrogenation apparatus set to slightly above atmospheric pressure (~1.1 atm).
-
Reaction Monitoring: Vigorously stir the suspension at room temperature. The reaction progress should be monitored every 30-60 minutes by TLC (using a 20:80 ethyl acetate/hexane mixture as eluent) or GC analysis. The reaction is complete when the starting alkyne spot has been completely consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude oil, (Z)-9-dodecen-1-ol, is typically of sufficient purity for the next step. An expected crude yield is ~4.8-5.0 g.
Step 2: Synthesis of (Z)-9-Dodecenyl Acetate via Acetylation
Causality: Acetic anhydride is used as the acetylating agent. Pyridine serves as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct generated during the reaction. The reaction is initiated at 0°C to control the initial exothermic reaction.
-
Setup: Place the crude (Z)-9-dodecen-1-ol (assuming 27.4 mmol) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Dissolve the alcohol in 50 mL of anhydrous pyridine and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (3.9 mL, 41.1 mmol, 1.5 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Quenching: After the reaction is complete (monitored by TLC), cool the flask again to 0°C and slowly quench the excess acetic anhydride by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer sequentially with 1 M HCl solution (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude acetate.
Purification and Characterization
Causality: Flash column chromatography is an effective method for removing any unreacted alcohol and other polar impurities. A non-polar solvent system is used, as the product is significantly less polar than the starting alcohol.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 2% to 5% ethyl acetate in hexane.
-
Procedure: Load the crude oil onto the column. Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined fractions to yield (Z)-9-Dodecenyl acetate as a colorless oil.[10] The expected yield is typically 75-85% over the two steps.
Characterization
The identity and purity of the final product should be confirmed by standard analytical methods:
-
GC-MS: To confirm the molecular weight (226.36 g/mol ) and assess purity.[11][12]
-
¹H NMR: To confirm the structure, paying close attention to the signals for the vinyl protons (~5.4 ppm, multiplet) and the acetate methyl group (~2.05 ppm, singlet).
-
IR Spectroscopy: To identify the C=O stretch of the ester (~1740 cm⁻¹) and the C=C stretch of the cis-alkene (~1655 cm⁻¹).
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.[13][14]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and handle away from ignition sources.
-
Lindlar's Catalyst: Palladium catalysts can be pyrophoric, especially after use when dry and exposed to air.[7] Quench the catalyst on the Celite® pad with water before disposal.
-
Pyridine and Acetic Anhydride: These reagents are corrosive, toxic, and have strong odors. Handle with care in a fume hood.[15]
-
Solvents: Hexane and diethyl ether are highly flammable. Use in a well-ventilated area away from open flames.
References
- Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. Organic & Biomolecular Chemistry.
- Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Reaction Guide.
- Stereoselective synthesis of Z-alkenes. PubMed.
- Reduction of Alkynes. OpenOChem Learn.
- Catalytic Reduction of Alkynes and Allenes. Science of Synthesis.
- Reduction of an alkyne using the Lindlar catalyst. Pearson+ Study Prep.
- Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry.
- A Convenient Synthesis of (Z)-9-Dodecen-1-yl Acetate, Component of Some Lepidoptera Insect Sex Pheromone. ResearchGate.
- Convenient Synthesis of (Z)-7-and (E)-9-dodecene-1-yl Acetate, Components of Some Lepidoptera Insect Sex Pheromone. ResearchGate.
- (9Z)-9-Dodecen-1-ol acetate | CymitQuimica.
- Chemical Synthesis with (Z)-9-Dodecen-1-yl Acetate: A Reagent Supplier's Perspective. King Scientific.
- Method for producing (E,Z)-7,9-dodecadienyl-1-acetate. Google Patents.
- (9E)-Dodecen-1-ol MSDS. DC Chemicals.
- Safety Data Sheet: Dodecan-1-ol. Chemos GmbH & Co.KG.
- 11-DODECYN-1-OL Safety Data Sheet. ChemicalBook.
- Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana. PubMed Central.
- 9-Dodecen-1-ol, acetate, (Z)-. NIST WebBook.
- (Z)-9-Dodecen-1-ol acetate. Alfa Chemistry.
- 9-Dodecyn-1-ol. Jaydev Chemical Industries.
- (Z)-9-dodecen-1-yl acetate. FlavScents.
- Purification, Identification, Concentration and Bioactivity of (Z)-7-Dodecen-1-yl Acetate. ResearchGate.
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- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 9-Dodecyn-1-ol, 9-Dodecynol, Dodec-9-yn-1-ol, 9-Dodecyne-1-ol, 1-Ethyl-2-(8-hydroxyoctyl)acetylene, 71084-08-7, (E)-9-Dodecen-1-yl acetate, Grape Berry Moth, Pine Shoot Borer, dodecyn, Mumbai, India [jaydevchemicals.com]
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- 5. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
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- 8. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
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- 10. (Z)-9-dodecen-1-yl acetate [flavscents.com]
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- 15. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Sonogashira Coupling with 9-Dodecyn-1-ol
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Its power lies in the ability to construct complex molecular architectures under remarkably mild conditions, often at room temperature, which preserves sensitive functional groups.[1][2] This versatility has led to its widespread adoption in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3][4]
This guide provides an in-depth technical overview and a detailed experimental protocol for the Sonogashira coupling of 9-dodecyn-1-ol, a long-chain terminal alkynol. The presence of both a terminal alkyne and a primary alcohol functional group makes this substrate a valuable building block for creating complex, bifunctional molecules relevant to drug discovery and materials science. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents, and a step-by-step procedure designed for reproducibility and success.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The exceptional efficiency of the Sonogashira coupling arises from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.
The reaction is initiated by the palladium cycle , where the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.[1][2][6] This is often the rate-limiting step of the reaction.[1]
Simultaneously, the copper cycle activates the terminal alkyne (H-C≡C-R²).[1][2] Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide species.[1][7] This step is crucial as it increases the acidity of the acetylenic proton, facilitating its removal by the amine base.[2]
The two cycles converge at the transmetalation step, where the copper acetylide transfers the alkyne group to the palladium(II) complex.[2][6] This is followed by cis-isomerization and subsequent reductive elimination , which forms the desired C(sp²)-C(sp) bond of the product (R¹-C≡C-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
The "Copper-Free" Variant: Mitigating Homocoupling
While the copper co-catalyst significantly enhances the reaction rate, it can also promote an undesirable side reaction known as Glaser coupling, which leads to the homodimerization of the alkyne.[1] To circumvent this, "copper-free" Sonogashira protocols have been developed.[1][8] These reactions typically require more forcing conditions or specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.[9] For many applications, including the one detailed here, the classic copper-cocatalyzed system under an inert atmosphere provides a reliable and efficient route.[1]
The Cast of Characters: Reagent Selection and Rationale
The success of a Sonogashira coupling hinges on the judicious selection of each component. Here, we dissect the role and reasoning behind the choice of each reagent for the coupling of 9-dodecyn-1-ol with a generic aryl iodide.
| Reagent/Component | Recommended Choice | Rationale & Key Considerations |
| Alkyne | 9-Dodecyn-1-ol | The terminal alkyne is the focus of this protocol. The primary alcohol is generally well-tolerated. Ensure high purity to avoid side reactions. |
| Aryl/Vinyl Halide | Aryl Iodide | Reactivity order: I > Br > Cl > F.[6] Aryl iodides are highly reactive, allowing for milder reaction conditions. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | A stable, commercially available Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ is also a common choice.[2] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide, which accelerates the transmetalation step.[1][2] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as a scavenger for the hydrogen halide byproduct and can also serve as the solvent.[1] Must be anhydrous and deoxygenated. |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous and deoxygenated solvent is crucial to prevent catalyst deactivation and alkyne homocoupling.[1][10] |
| Ligand | Triphenylphosphine (PPh₃) | Often included with the palladium catalyst. It stabilizes the palladium center and influences its reactivity.[2] |
Visualizing the Process: The Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of 9-dodecyn-1-ol with an aryl iodide. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Consult the Safety Data Sheets (SDS) for each chemical before use. An unexpected exotherm can occur in some cross-coupling reactions, so appropriate precautions should be taken.[11]
Reagents and Materials
-
9-Dodecyn-1-ol (1.0 eq)
-
Aryl iodide (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (anhydrous, degassed)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or nitrogen/argon balloon setup
-
Standard glassware for workup and purification
Reaction Setup and Execution
-
Inert Atmosphere Preparation: Assemble the reaction flask and condenser, and flame-dry under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon. This is crucial to prevent oxygen from promoting the homocoupling of the alkyne.[1][10]
-
Reagent Addition: To the reaction flask, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and the aryl iodide (1.1 eq).
-
Solvent and Base Addition: Add anhydrous, degassed THF (to make a ~0.1 M solution with respect to the alkyne) and anhydrous, degassed triethylamine (2.0-3.0 eq) via syringe.
-
Alkyne Addition: Add 9-dodecyn-1-ol (1.0 eq) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 2-6 hours.
-
Reaction Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature (if heated) and quench by adding saturated aqueous NH₄Cl.
Work-up and Purification
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[9][12] A gradient of ethyl acetate in hexane is commonly used as the eluent. The exact ratio will depend on the polarity of the specific product.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a truly inert atmosphere; use freshly opened or purified reagents. |
| Low reactivity of aryl halide | Switch to a more reactive halide (e.g., bromide to iodide) or use a more active catalyst system (e.g., with more electron-rich ligands).[13][14] | |
| Significant Alkyne Homocoupling | Presence of oxygen | Thoroughly degas all solvents and maintain a positive inert gas pressure. Consider a copper-free protocol if the problem persists.[1] |
| Difficulty in Purification | Residual palladium catalyst | After the reaction, filtering the mixture through a short plug of Celite or silica gel can help remove some of the palladium residues before concentration.[12] |
Conclusion
The Sonogashira coupling is a robust and highly effective method for the synthesis of molecules containing the enyne or aryl alkyne motif. By understanding the underlying mechanism and the critical role of each reagent, researchers can successfully employ this reaction for the synthesis of complex molecules like derivatives of 9-dodecyn-1-ol. The protocol provided herein serves as a reliable starting point for the development of novel compounds in the fields of drug discovery and materials science.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Al-Azzawi, A. G. S., et al. (2025). Sonogashira coupling in natural product synthesis. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 21, 2026, from [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Idoarenes, and Bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
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Sonogashira Coupling | NROChemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 21, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Retrieved January 21, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Retrieved January 21, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). Retrieved January 21, 2026, from [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved January 21, 2026, from [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). Retrieved January 21, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). Retrieved January 21, 2026, from [Link]
-
Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. (2015, November 2). Retrieved January 21, 2026, from [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (2025, February 17). Retrieved January 21, 2026, from [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved January 21, 2026, from [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. (2022, May 10). Retrieved January 21, 2026, from [Link]
-
Sonogashira coupling - chemeurope.com. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: 9-Dodecyn-1-ol as a Versatile Bifunctional Building Block for Complex Organic Synthesis
Introduction: The Strategic Value of 9-Dodecyn-1-ol
In the landscape of complex organic synthesis, the strategic selection of starting materials is paramount to achieving efficiency, modularity, and high yields. 9-Dodecyn-1-ol (CAS No. 71084-08-7) has emerged as a highly valuable and versatile building block for chemists in pharmaceutical, agrochemical, and materials science research.[1] Its utility stems from its bifunctional nature, featuring a terminal alkyne and a primary alcohol within a twelve-carbon aliphatic chain.[2][3] These two functional groups offer orthogonal reactivity, allowing for selective, stepwise modifications to construct elaborate molecular architectures.
The terminal alkyne serves as a handle for powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings and copper-catalyzed cycloadditions ("click chemistry").[4][5] The primary alcohol provides a site for oxidation, esterification, or conversion into other functional groups, further expanding its synthetic potential. This document provides an in-depth guide to the practical application of 9-dodecyn-1-ol, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of 9-Dodecyn-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [1][3] |
| Molecular Weight | 182.31 g/mol | [1][3] |
| CAS Number | 71084-08-7 | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| IUPAC Name | dodec-9-yn-1-ol | [2] |
| SMILES | CCC#CCCCCCCCCO | [2][3] |
Core Application: Synthesis of Lepidopteran Sex Pheromones
A primary application of 9-dodecyn-1-ol is as a key precursor in the synthesis of insect sex pheromones, which are critical tools for environmentally benign pest management.[1][6] Specifically, it is used to produce (Z)- and (E)-9-dodecen-1-yl acetates, components of the sex pheromones for pests like the Grape Berry Moth (Endopiza viteana) and the Eastern Pine Shoot Borer (Eucosma gloriola).[1][7]
The synthetic strategy hinges on the stereoselective reduction of the alkyne moiety to either a cis (Z) or trans (E) alkene, followed by acetylation of the primary alcohol. The choice of reduction conditions is therefore the critical determinant of the final product's stereochemistry.
Protocol 2.1: Synthesis of (Z)-9-Dodecen-1-yl Acetate via Selective Hydrogenation
This protocol details the partial hydrogenation of 9-dodecyn-1-ol to (Z)-9-dodecen-1-ol using a poisoned catalyst, followed by acetylation. The use of a deactivated catalyst like Lindlar's catalyst is crucial to prevent over-reduction of the alkyne to the corresponding alkane.[8]
Materials:
-
9-Dodecyn-1-ol
-
Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
Part A: Selective Hydrogenation
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 9-dodecyn-1-ol (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add Lindlar catalyst (approx. 5-10% by weight relative to the substrate) to the solution.
-
Inert Atmosphere: Seal the flask and connect it to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this purge cycle three times to remove all oxygen.[8]
-
Hydrogenation: Introduce hydrogen gas to the system (typically via a balloon or from a pressurized cylinder) and begin vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting alkyne. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude (Z)-9-dodecen-1-ol. This intermediate is often of sufficient purity for the next step.
Part B: Acetylation
-
Reaction Setup: Dissolve the crude (Z)-9-dodecen-1-ol from Part A in dichloromethane (DCM) in a clean, dry flask. Add a suitable base, such as pyridine or triethylamine (1.5 eq).
-
Acylating Agent: Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the alcohol.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure (Z)-9-dodecen-1-yl acetate.
Caption: The interconnected Pd and Cu catalytic cycles of the Sonogashira reaction.
Protocol 3.1: General Procedure for Sonogashira Coupling
This protocol provides a general method for coupling 9-dodecyn-1-ol with an aryl bromide. Conditions may require optimization based on the specific halide used.
Materials:
-
9-Dodecyn-1-ol
-
Aryl Bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF, anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 eq), Pd catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., THF) followed by the amine base (2-3 eq). Stir the mixture for 5-10 minutes.
-
Substrate Addition: Add 9-dodecyn-1-ol (1.1-1.5 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a plug of silica gel or Celite® to remove catalyst residues, washing with additional solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired coupled product.
Table 2: Typical Sonogashira Reaction Parameters
| Parameter | Typical Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Efficiently catalyzes the oxidative addition and reductive elimination steps. [10] |
| Copper Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the reactive copper acetylide intermediate. [10][11] |
| Base | Et₃N or DIPA | Acts as a scavenger for the H-X byproduct and aids in the deprotonation of the alkyne. [10] |
| Solvent | THF or DMF (anhydrous) | Solubilizes reagents and allows for appropriate reaction temperatures. Anhydrous conditions are often required. [12] |
| Temperature | Room Temp to 80 °C | Dependent on the reactivity of the aryl halide; iodides often react at lower temperatures than bromides. [4] |
Application in Bio-orthogonal "Click" Chemistry
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. [5][13]The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. [][15] 9-Dodecyn-1-ol is an excellent building block for this transformation. It can be used to "click" onto an azide-functionalized molecule (e.g., a protein, a drug scaffold, or a polymer), thereby introducing a 12-carbon linker with a terminal hydroxyl group available for further modification. This is particularly useful in creating bioconjugates or developing PROTACs (Proteolysis Targeting Chimeras). [16]
Caption: General workflow for a CuAAC "click" reaction using 9-dodecyn-1-ol.
Protocol 4.1: General Procedure for CuAAC Reaction
This protocol describes a typical CuAAC reaction using an in-situ generated Cu(I) catalyst from copper(II) sulfate and a reducing agent.
Materials:
-
9-Dodecyn-1-ol
-
Azide-containing substrate (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O, DMSO)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare separate stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.
-
Reaction Setup: In a vial, dissolve the azide-containing substrate (1.0 eq) and 9-dodecyn-1-ol (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Catalyst Addition: To the stirring solution, add the sodium ascorbate solution (typically 10-20 mol%) followed by the CuSO₄ solution (5-10 mol%). A color change is often observed as the Cu(I) species is formed.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by column chromatography, to yield the pure triazole-linked product.
Safety and Handling
According to its GHS classification, 9-dodecyn-1-ol is not classified as a hazardous substance. [2]However, as with all laboratory chemicals, it should be handled with appropriate care.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Conclusion
9-Dodecyn-1-ol is a powerful and versatile building block whose value lies in the orthogonal reactivity of its terminal alkyne and primary alcohol functionalities. [16]It provides a reliable platform for constructing complex molecular frameworks through a variety of high-yield transformations, including stereoselective reductions for pheromone synthesis, palladium-catalyzed Sonogashira couplings, and efficient CuAAC "click" reactions. The protocols and insights provided in this guide demonstrate its broad applicability and validate its role as an essential component in the modern synthetic chemist's toolbox.
References
-
Jaydev Chemical Industries. 9-Dodecyn-1-ol. [Link]
-
Gansca, L., et al. (2008). Convenient Synthesis of (Z)-7-and (E)-9-dodecene-1-yl Acetate, Components of Some Lepidoptera Insect Sex Pheromone. ResearchGate. [Link]
-
Scilit. (1988). AN IMPROVED SYNTHESIS OF (E)-9-DODECEN-1-YL ACETATE, THE SEX PHEROMONE OFRHYACIONIA BUOLIANA. Organic Preparations and Procedures International. [Link]
-
Cahiez, G., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. [Link]
-
Gansca, L. (2006). Exo- and Endohormones XXVI [1]A New Synthesis of (Z)-9-tetradecen-1-yl Acetate, the Main Component of the Sex Pheromone of the Summer Fruit Tortrix Moth Adoxophyes Reticulana (Lepidoptera, Tortricidae). ResearchGate. [Link]
-
Wikipedia. Click chemistry. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 117011, 9-Dodecyn-1-ol. [Link]
-
U.S. Environmental Protection Agency. Substance Registry Services: 9-Dodecyn-1-ol. [Link]
-
Organic Chemistry Portal. Azide-Alkyne Cycloaddition. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
-
Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction. [Link]
-
Gansca, L. (2016). A Convenient Synthesis of (Z)-9-Dodecen-1-yl Acetate, Component of Some Lepidoptera Insect Sex Pheromone. ResearchGate. [Link]
-
Sterling Pharma Solutions. De-risking hydrogenation. [Link]
Sources
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- 2. 9-Dodecyn-1-ol | C12H22O | CID 117011 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of 9-Dodecyn-1-ol in Materials Science
Introduction: Unlocking the Potential of a Bifunctional Building Block
9-Dodecyn-1-ol is a versatile bifunctional molecule poised to be a valuable asset for materials scientists, researchers, and drug development professionals. Its unique structure, featuring a terminal alkyne and a primary alcohol on a C12 backbone, offers orthogonal reactivity. This allows for a modular and efficient approach to the synthesis of advanced materials. The terminal alkyne is a ready participant in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling facile conjugation to a wide array of azide-functionalized molecules and surfaces.[1][2] Concurrently, the primary hydroxyl group can be leveraged for traditional alcohol derivatizations, such as esterification to initiate ring-opening polymerizations or etherification to tether other functionalities.[3]
These application notes provide a detailed guide to the derivatization of 9-dodecyn-1-ol, offering field-proven insights and step-by-step protocols for its application in polymer synthesis and surface modification.
Physicochemical Properties of 9-Dodecyn-1-ol
A thorough understanding of the physical and chemical properties of 9-dodecyn-1-ol is crucial for its effective use in materials science applications.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [4] |
| Molecular Weight | 182.31 g/mol | [4] |
| CAS Number | 71084-08-7 | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | ~272 °C at 760 mmHg (estimated) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, alcohols) |
Application I: Synthesis of Alkyne-Terminated Polymers via Ring-Opening Polymerization (ROP)
The primary alcohol of 9-dodecyn-1-ol serves as an excellent initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce alkyne-terminated polylactide (PLA). This functionalized polymer can then be used in subsequent "click" reactions to create more complex macromolecular architectures like block copolymers.
Protocol: Synthesis of Alkyne-Terminated Polylactide (PLA-alkyne)
This protocol details the synthesis of PLA with a terminal alkyne group using 9-dodecyn-1-ol as the initiator and tin(II) 2-ethylhexanoate as the catalyst.
Materials:
-
9-Dodecyn-1-ol
-
L-lactide (or D,L-lactide)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Methanol, cold
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Drying and Setup: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen). Assemble a Schlenk flask with a magnetic stir bar and condenser under an inert atmosphere.
-
Reagent Addition: To the Schlenk flask, add L-lactide (e.g., 5.0 g, 34.7 mmol) and 9-dodecyn-1-ol (e.g., 0.316 g, 1.73 mmol, for a target degree of polymerization of 20).
-
Solvent and Catalyst: Add anhydrous toluene (e.g., 20 mL) to dissolve the reactants. In a separate vial under an inert atmosphere, prepare a solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M). Add the required amount of the catalyst solution to the reaction mixture (e.g., 0.35 mL for a monomer-to-catalyst ratio of 100:1).
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir for 4-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing the conversion of the monomer by ¹H NMR.
-
Purification: After cooling to room temperature, dissolve the crude polymer in a minimal amount of DCM. Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the white, fibrous precipitate by filtration and wash with cold methanol. Dry the alkyne-terminated PLA under vacuum to a constant weight.
Characterization:
-
¹H NMR (CDCl₃):
-
δ 5.15 (q, -C(O)CH(CH₃)O- of PLA backbone)
-
δ 4.35 (m, -CH(CH₃)OH end group of PLA, if any)
-
δ 3.64 (t, -CH₂OH from unreacted initiator, if any)
-
δ 2.18 (m, -CH₂C≡CH)
-
δ 1.94 (t, -C≡CH)
-
δ 1.58 (m, PLA backbone)
-
δ 1.2-1.6 (m, -(CH₂)₇- of the initiator)
-
-
GPC (THF, polystyrene standards): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). The PDI should ideally be below 1.5 for a controlled polymerization.
Caption: Workflow for the synthesis of alkyne-terminated PLA.
Application II: Surface Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group of 9-dodecyn-1-ol provides a powerful handle for surface modification of materials functionalized with azide groups. This "click" reaction is highly efficient and specific, allowing for the covalent attachment of the dodecanol chain to surfaces, thereby altering their properties, such as hydrophobicity.[1]
Protocol: Immobilization of 9-Dodecyn-1-ol on Azide-Functionalized Silica Nanoparticles
This protocol describes the "grafting-to" approach for modifying the surface of silica nanoparticles.
Materials:
-
Azide-functionalized silica nanoparticles (can be prepared by treating silica nanoparticles with (3-azidopropyl)triethoxysilane)
-
9-Dodecyn-1-ol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Nanoparticle Dispersion: Disperse the azide-functionalized silica nanoparticles in DMF (e.g., 10 mg/mL) through sonication for 15 minutes.
-
Reagent Addition: To the nanoparticle dispersion, add 9-dodecyn-1-ol (e.g., 5 equivalents with respect to the estimated surface azide groups).
-
Catalyst Preparation: In a separate vial, prepare a catalyst solution by dissolving CuSO₄·5H₂O (e.g., 0.1 equivalents) and THPTA (e.g., 0.5 equivalents) in a minimal amount of deionized water.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture, followed by the addition of a freshly prepared aqueous solution of sodium ascorbate (e.g., 1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Purification: Centrifuge the reaction mixture to pellet the nanoparticles. Remove the supernatant and re-disperse the nanoparticles in DMF. Repeat this washing step three times to remove unreacted reagents. Finally, wash the nanoparticles with ethanol and dry under vacuum.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Disappearance of the azide peak (~2100 cm⁻¹)
-
Appearance of new C-H stretching peaks (~2850-2950 cm⁻¹) from the alkyl chain of 9-dodecyn-1-ol.
-
-
Thermogravimetric Analysis (TGA): An increase in weight loss compared to the initial azide-functionalized nanoparticles, indicating the successful grafting of the organic molecule.
-
Contact Angle Measurement: An increase in the water contact angle on a pressed pellet of the modified nanoparticles, indicating increased hydrophobicity.
Caption: Workflow for CuAAC surface modification of nanoparticles.
Application III: Synthesis of Amphiphilic Block Copolymers
The alkyne-terminated PLA synthesized in Application I can be further functionalized via CuAAC with an azide-terminated hydrophilic polymer, such as poly(ethylene glycol) (PEG-azide), to create amphiphilic diblock copolymers (PLA-b-PEG). These copolymers can self-assemble in aqueous solutions to form micelles or vesicles, which have significant potential in drug delivery applications.
Protocol: Synthesis of PLA-b-PEG via CuAAC
This protocol outlines the "clicking" of alkyne-terminated PLA to azide-terminated PEG.
Materials:
-
Alkyne-terminated PLA (from Application I)
-
Azide-terminated PEG (commercially available or synthesized)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Reactant Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the alkyne-terminated PLA (1 equivalent) and azide-terminated PEG (1.2 equivalents) in anhydrous DMF.
-
Catalyst Addition: In a separate vial, dissolve CuBr (0.3 equivalents) and PMDETA (0.3 equivalents) in a minimal amount of anhydrous DMF.
-
Reaction Initiation: Add the catalyst solution to the polymer solution.
-
Reaction: Stir the mixture at 50 °C for 24 hours.
-
Purification: Dilute the reaction mixture with DCM and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Concentrate the filtrate and precipitate the block copolymer in cold diethyl ether.
-
Drying: Collect the precipitate by filtration and dry under vacuum to a constant weight.
Characterization:
-
¹H NMR: Confirm the presence of signals from both the PLA and PEG blocks. A new signal around δ 7.5-8.0 ppm corresponding to the triazole proton confirms the successful click reaction.
-
GPC: A shift to a higher molecular weight compared to the individual PLA-alkyne and PEG-azide precursors, with a monomodal distribution, indicates the formation of the block copolymer.
-
Differential Scanning Calorimetry (DSC): The presence of two distinct glass transition temperatures (Tg) or melting points (Tm) corresponding to the PLA and PEG blocks would indicate microphase separation.
Caption: Synthesis of PLA-b-PEG block copolymer via CuAAC.
References
-
Jaydev Chemical Industries. 9-Dodecyn-1-ol. [Link]
-
VERBIO. Specialty chemicals derived from rapeseed: 1-decene & 9-DAME from Verbio life chemicals. [Link]
-
NIST. 9-Dodecyn-1-ol. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
The Good Scents Company. (Z)-9-dodecen-1-ol. [Link]
-
Wikipedia. Click chemistry. [Link]
- Meldal, M.; Tornøe, C. W. Copper-Catalyzed Azide–Alkyne Cycloaddition. Chem. Rev.2008, 108 (8), 2952–3015.
-
Hein, J. E.; Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem. Soc. Rev.2010 , 39, 1302-1315. [Link]
-
Opsteen, J. A.; van Hest, J. C. M. Modular synthesis of block copolymers via cycloaddition of terminal azide and alkyne functionalized polymers. Chem. Commun.2005 , 57-59. [Link]
-
Hein, J. E.; Fokin, V. V. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Curr. Protoc. Chem. Biol.2011 , 3, 153-162. [Link]
-
Agilent. Analysis of Polymers by GPC/SEC. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules2023 , 28 (18), 6529. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
Application Note: A Stereoselective Synthesis of the Grape Berry Moth Pheromone, (Z)-9-Dodecenyl Acetate, from 9-Dodecyn-1-ol
Abstract
The Grape Berry Moth, Paralobesia viteana, is a significant pest in viticulture, causing substantial economic damage to grape crops.[1][2][3] Pheromone-based pest management strategies, such as mating disruption, offer an environmentally benign alternative to conventional insecticides.[2][3] The primary component of the female P. viteana sex pheromone is (Z)-9-dodecenyl acetate (Z9-12Ac).[1][4][5] This application note provides a detailed, two-step synthetic protocol for Z9-12Ac, starting from the commercially available alkyne, 9-dodecyn-1-ol. The synthesis hinges on a highly stereoselective partial hydrogenation of the alkyne to the corresponding (Z)-alkene, followed by an efficient acetylation. This guide is designed for researchers in chemical ecology, organic synthesis, and pest management, offering field-proven insights and robust, self-validating protocols.
Introduction and Synthetic Strategy
The synthesis of insect sex pheromones requires exceptional control over stereochemistry, as even small amounts of the incorrect isomer can inhibit the biological activity of the lure.[6] The target molecule, (Z)-9-dodecenyl acetate, possesses a single Z-configured (or cis) double bond, which is the key structural feature responsible for its biological function.
Our synthetic approach leverages the carbon backbone of 9-dodecyn-1-ol and introduces the required functional groups in two distinct, high-yielding steps:
-
Stereoselective Alkyne Reduction: The internal triple bond of 9-dodecyn-1-ol is partially hydrogenated to form a cis-double bond, yielding (Z)-9-dodecen-1-ol. This transformation is the most critical step for establishing the correct stereoisomer.
-
Esterification: The terminal hydroxyl group of the resulting (Z)-alkenol is acetylated to produce the final pheromone, (Z)-9-dodecenyl acetate.
Retrosynthetic Analysis
The synthetic plan is outlined in the following retrosynthetic analysis:
Caption: Retrosynthetic pathway for (Z)-9-Dodecenyl Acetate.
Experimental Protocols and Mechanistic Insights
Part 1: Stereoselective Reduction of 9-Dodecyn-1-ol
Principle & Causality: The conversion of an alkyne to a (Z)-alkene requires a syn-addition of two hydrogen atoms across the triple bond. While complete hydrogenation with standard catalysts (e.g., Pd/C, PtO₂) would yield the corresponding alkane, a "poisoned" catalyst can be used to stop the reaction at the alkene stage.[7][8][9] Lindlar's catalyst is the classic reagent for this transformation.[7][8][10][11][12] It consists of palladium adsorbed onto calcium carbonate and deactivated with lead acetate and quinoline. This deactivation, or "poisoning," reduces the catalyst's activity, making it selective for the reduction of alkynes over alkenes, thus preventing over-reduction to the alkane.[8][10][13] The reaction occurs on the surface of the metal catalyst, where both hydrogen atoms are delivered to the same face of the alkyne, ensuring the formation of the cis or (Z)-isomer.[11][12][13] An alternative, functionally equivalent catalyst is P-2 Nickel (Ni₂B), prepared from nickel acetate and sodium borohydride.[12][14][15]
Caption: Overall synthetic workflow from 9-Dodecyn-1-ol to Z9-12Ac.
Protocol 1: Lindlar Hydrogenation
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 9-Dodecyn-1-ol | 182.32 | 5.00 g | 27.4 | 1.0 |
| Lindlar's Catalyst (5% Pd) | - | 250 mg | - | 5 wt % |
| Hexane (anhydrous) | - | 100 mL | - | - |
| Hydrogen (H₂) gas | 2.02 | Balloon | Excess | - |
Procedure:
-
To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 9-dodecyn-1-ol (5.00 g, 27.4 mmol) and Lindlar's catalyst (250 mg).
-
Fit one neck of the flask with a rubber septum and the other with a three-way stopcock connected to both a vacuum/argon line and a hydrogen-filled balloon.
-
Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous hexane (100 mL) via syringe through the septum.
-
With vigorous stirring, evacuate the flask one final time (briefly, to avoid solvent evaporation) and introduce hydrogen from the balloon.
-
Monitor the reaction progress by TLC (thin-layer chromatography) or GC (gas chromatography). The reaction is typically complete within 2-4 hours. Note: Careful monitoring is crucial to prevent over-reduction to the alkane.
-
Upon completion, evacuate the hydrogen and purge the flask with argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional hexane (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield (Z)-9-dodecen-1-ol as a colorless oil. The product is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography.
Part 2: Acetylation of (Z)-9-Dodecen-1-ol
Principle & Causality: The final step is the conversion of the primary alcohol to an acetate ester. This is a classic nucleophilic acyl substitution reaction.[16][17][18] Acetic anhydride serves as the electrophilic acylating agent. The reaction is typically catalyzed by a nucleophilic base, such as pyridine or 4-(dimethylamino)pyridine (DMAP).[19] The base activates the acetic anhydride by forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the hydroxyl group of the alcohol, leading to the formation of the ester and regeneration of the catalyst.
Protocol 2: DMAP-Catalyzed Acetylation
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| (Z)-9-Dodecen-1-ol | 184.34 | 4.50 g | 24.4 | 1.0 |
| Acetic Anhydride (Ac₂O) | 102.09 | 3.74 g (3.46 mL) | 36.6 | 1.5 |
| Pyridine | 79.10 | 5.79 g (5.90 mL) | 73.2 | 3.0 |
| DMAP | 122.17 | 150 mg | 1.2 | 0.05 |
| Dichloromethane (CH₂Cl₂) | - | 100 mL | - | - |
Procedure:
-
Dissolve (Z)-9-dodecen-1-ol (4.50 g, 24.4 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Sequentially add pyridine (5.90 mL, 73.2 mmol), acetic anhydride (3.46 mL, 36.6 mmol), and a catalytic amount of DMAP (150 mg, 1.2 mmol).
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Upon completion, cool the mixture again to 0 °C and slowly quench the reaction by adding 50 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (Z)-9-dodecenyl acetate as a colorless oil.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the stereochemistry of the double bond (coupling constants for vinylic protons in ¹H NMR are characteristic for cis isomers).
-
FT-IR Spectroscopy: To monitor the disappearance of the broad O-H stretch (around 3300 cm⁻¹) and the appearance of the strong C=O stretch of the ester (around 1740 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
Conclusion
This application note details a reliable and stereocontrolled synthetic route to the Grape Berry Moth pheromone, (Z)-9-dodecenyl acetate, from 9-dodecyn-1-ol. The protocol is divided into two main parts: a stereoselective Lindlar hydrogenation to establish the crucial (Z)-alkene geometry and a robust DMAP-catalyzed acetylation. The methodologies described are based on well-established and high-yielding reactions, providing a practical guide for researchers requiring access to this semiochemical for pest management research and development.
References
-
Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]
-
OpenOChem Learn. Reduction of Alkynes. [Link]
-
MDPI. (n.d.). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]
-
Royal Society of Chemistry. (n.d.). Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction. [Link]
-
Chemistry Steps. Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. [Link]
-
OChemOnline. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]
-
Chemistry LibreTexts. (2025, March 12). 9.5: Reduction of Alkynes. [Link]
-
Royal Society of Chemistry. (n.d.). “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. [Link]
-
ResearchGate. (n.d.). Pheromone-related compounds identified from E. viteana female pheromone gland extracts by GC and GC/MS. [Link]
-
Virginia Fruit, Virginia Tech. (n.d.). Grape berry moth, Paralobesia viteana (Clemens). [Link]
-
PubMed Central (PMC). (n.d.). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. [Link]
-
ResearchGate. (2016, June 16). A Convenient Synthesis of (Z)-9-Dodecen-1-yl Acetate, Component of Some Lepidoptera Insect Sex Pheromone. [Link]
-
ACS Publications. (n.d.). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. [Link]
-
YouTube. (2014, June 27). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. [Link]
-
Oxford Academic. (n.d.). Sex Pheromone of Grape Berry Moth (Lepidoptera: Tortricidae). [Link]
-
The Pherobase. (2025, July 8). Synthesis - Z9-12Ac. [Link]
-
ACS Green Chemistry Institute. (n.d.). Alkene/Alkyne Reduction. [Link]
-
Semantic Scholar. (n.d.). Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. [Link]
-
ResearchGate. (2025, August 6). A Fast and Convenient Procedure for the Acetylation of Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
Chemical & Engineering News. (2017, September 14). One-Pot Synthesis Yields Grapevine Moth Sex Pheromone. [Link]
-
National Institutes of Health. (n.d.). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. [Link]
-
PubMed. (n.d.). Monitoring grape berry moth (Paralobesia viteana: Lepidoptera) in commercial vineyards using a host plant based synthetic lure. [Link]
-
Oxford Academic. (n.d.). Monitoring Grape Berry Moth (Paralobesia viteana: Lepidoptera) in Commercial Vineyards using a Host Plant Based Synthetic Lure. [Link]
-
Government of Canada Publications. (1992, December 22). Decoy Grape Berry Moth Pheromone. [Link]
-
Taylor & Francis Online. (n.d.). 9-DODECEN-1-YL ACETATE, THE SEX PHEROMONE OF Rhyacionia. [Link]
-
Todd M. Gilligan & Marc E. Epstein. (n.d.). Factsheet - Paralobesia viteana. [Link]
-
OMAFRA. (n.d.). Grape berry moth. [Link]
-
ResearchGate. (n.d.). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. [Link]
-
The Pherobase. (2025, July 8). Synthesis - Z9E12-14Ac. [Link]
-
YouTube. (2018, January 29). Partial Alkyne Reduction Using Poisoned Catalysts. [Link]
-
Grape Grower's Handbook. (n.d.). Managing Vineyard Insect and Mite Pests. [Link]
- Google Patents. (n.d.). US9975912B2 - Method for producing (E,Z)
-
ResearchGate. (2017, December 5). Synthesis of an Isomeric Mixtures of the Sex Pheromone of the Grape Vine Moth Lobesia botrana (Lepidoptera, Tortricidae). [Link]
-
ResearchGate. (n.d.). (PDF) Ni‐Catalyzed [2+2+2] Cycloaddition of Alkynes To Form Arenes and Pyridines at Low Catalyst Loadings. [Link]
-
ResearchGate. (n.d.). Synthesis of an Isomeric Mixtures of the Sex Pheromone of the Grape Vine Moth LOBESIA BOTRANA (Lepidoptera, Tortricidae) | Request PDF. [Link]
-
Chemistry Stack Exchange. (2017, May 20). What is the origin of the names P-1 and P-2 of nickel boride catalysts?. [Link]
-
ResearchGate. (2025, August 9). Economical Synthesis of Grapevine Moth Sex Pheromone | Request PDF. [Link]
-
Pherobio Technology. (n.d.). Technical Grade Pheromone. [Link]
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The Alkyne Keystone: 9-Dodecyn-1-ol as a Versatile Building Block in Bioactive Molecule Synthesis
Introduction: Unveiling the Synthetic Potential of a Bifunctional Linchpin
In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex, bioactive molecules. Among the vast arsenal of available building blocks, 9-dodecyn-1-ol emerges as a molecule of significant utility, particularly for researchers, medicinal chemists, and drug development professionals. Its power lies in its elegant bifunctional structure: a long twelve-carbon backbone featuring a primary alcohol at one terminus and an internal alkyne at the 9-position.[1][2]
This unique arrangement of functional groups provides two orthogonal handles for chemical modification. The primary alcohol is a classic site for oxidation, esterification, or etherification, while the alkyne is a gateway to a host of powerful transformations, including stereoselective reductions and carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of 9-dodecyn-1-ol's role in synthesis, complete with field-proven protocols and the mechanistic rationale behind its application.
| Property | Value | Source |
| IUPAC Name | dodec-9-yn-1-ol | [2] |
| CAS Number | 71084-08-7 | [1][2] |
| Molecular Formula | C₁₂H₂₂O | [1][3] |
| Molecular Weight | 182.31 g/mol | [1][3] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
Application I: Stereocontrolled Synthesis of Lepidopteran Sex Pheromones
A primary and well-established application of 9-dodecyn-1-ol is as a key precursor in the synthesis of insect sex pheromones.[1] Many lepidopteran pheromones are long-chain unsaturated alcohols or their acetate esters, where the geometry of the carbon-carbon double bond ((Z)-cis or (E)-trans) is critical for biological activity. The alkyne in 9-dodecyn-1-ol serves as a masked double bond, which can be stereoselectively reduced to afford either the (Z) or (E) isomer with high fidelity.
Causality of Experimental Choice: Why Start with an Alkyne?
Synthesizing a specific alkene isomer directly can be challenging and often results in mixtures. By starting with an alkyne, we can leverage powerful and highly stereoselective reduction reactions. The choice of catalyst or reagent directly dictates the geometry of the resulting double bond, providing a reliable and controllable route to the desired bioactive pheromone.
Protocol 1: Synthesis of (Z)-9-Dodecen-1-yl Acetate (Grape Berry Moth Pheromone)
The (Z) or cis-alkene is synthesized via a partial hydrogenation reaction using a "poisoned" palladium catalyst, famously known as Lindlar's catalyst.[4] The catalyst's reduced activity prevents the over-reduction of the alkene to an alkane, stopping the reaction at the desired stage.[5] The hydrogen atoms add to the same face of the alkyne from the catalyst surface (syn-addition), resulting in the (Z)-isomer.
Step-by-Step Methodology:
-
Dissolution: Dissolve 9-dodecyn-1-ol (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; typically 5-10% by weight of the alkyne) to the solution.[5]
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress closely using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). The reaction is complete when the starting alkyne is consumed. Self-Validation: It is crucial to stop the reaction promptly to prevent over-reduction to dodecan-1-ol.
-
Filtration: Once complete, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with the solvent used in the reaction.
-
Concentration: Concentrate the filtrate under reduced pressure to yield crude (Z)-9-dodecen-1-ol.
-
Acetylation: Dissolve the crude alcohol in a solvent like dichloromethane or pyridine. Cool the solution in an ice bath and add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up & Purification: Quench the reaction with water and perform a standard aqueous work-up. Purify the resulting crude product by column chromatography on silica gel to obtain pure (Z)-9-dodecen-1-yl acetate.[6]
Protocol 2: Synthesis of (E)-9-Dodecen-1-yl Acetate (Eastern Pine Shoot Borer Pheromone)
To obtain the (E) or trans-alkene, a dissolving metal reduction is employed, typically using sodium metal in liquid ammonia.[7] The mechanism involves a single-electron transfer from the sodium to the alkyne, forming a radical anion. This intermediate is protonated by ammonia to a vinyl radical. A second electron transfer creates a vinyl anion, which adopts the more stable trans configuration to minimize steric repulsion between the alkyl groups before a final protonation.[8] This anti-addition of hydrogen results in the (E)-alkene.
Step-by-Step Methodology:
-
Setup: In a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas, condense ammonia at -78°C.
-
Dissolution: Once a sufficient volume of liquid ammonia is collected, add 9-dodecyn-1-ol (1.0 eq) dissolved in a minimal amount of anhydrous THF.
-
Reduction: Add small pieces of sodium metal (approx. 2.5 eq) to the stirred solution. The formation of a persistent deep blue color indicates the presence of solvated electrons and that the reaction is proceeding.[7]
-
Stirring: Stir the reaction at -78°C (or until the ammonia refluxes at -33°C) for several hours until TLC or GC analysis shows complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of ammonium chloride to consume the excess sodium metal.[9]
-
Evaporation: Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Work-up: Add water and extract the product with an organic solvent like diethyl ether. Wash the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Acetylation & Purification: Acetylate the resulting (E)-9-dodecen-1-ol and purify using the same procedure described in Protocol 1, Step 7 and 8.
| Parameter | (Z)-Isomer Synthesis | (E)-Isomer Synthesis |
| Key Reagents | H₂, Lindlar's Catalyst | Na, Liquid NH₃ |
| Mechanism | Catalytic Hydrogenation (syn-addition) | Dissolving Metal Reduction (anti-addition) |
| Stereoselectivity | High (>95% Z) | High (>95% E) |
| Key Challenge | Preventing over-reduction to alkane | Handling of cryogenic/anhydrous conditions |
Application II: A Clickable Handle for Bio-orthogonal Chemistry & Drug Discovery
The internal alkyne of 9-dodecyn-1-ol, after isomerization or being used as a starting material with a terminal alkyne, is a prime substrate for one of the most powerful reactions in modern chemical biology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[10][11] This reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-functionalized partner. Its high efficiency, selectivity, and biocompatibility have made it invaluable for conjugating molecules, labeling biomolecules, and assembling complex drug candidates.[12][13]
Protocol 3: General Procedure for CuAAC with an Alkyne-Alcohol
This protocol describes a general method for conjugating an alkyne-containing alcohol like 9-dodecyn-1-ol (or its terminal alkyne isomer) to a molecule bearing an azide group (R-N₃).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of your azide-containing compound (1.0 eq), the alkyne (e.g., 9-dodecyn-1-ol, 1.1 eq), copper(II) sulfate (CuSO₄, 0.01-0.05 eq), and sodium ascorbate (0.1-0.2 eq). A common solvent system is a 1:1 mixture of t-butanol and water.[14]
-
Reaction Assembly: In a vial, combine the azide and alkyne solutions.
-
Initiation: Sequentially add the copper(II) sulfate solution followed by the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1 to 12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the triazole product and consumption of the starting materials.
-
Purification: Upon completion, the product can be isolated by extraction and purified by column chromatography. For biological samples, specialized purification methods may be required.
Causality of Experimental Choice: The Power of the Triazole Linker The 1,2,3-triazole ring formed during the CuAAC reaction is not merely a passive linker. It is a highly stable, aromatic heterocycle that is resistant to hydrolysis, oxidation, and reduction.[14] It often improves the aqueous solubility of molecules and can act as a hydrogen bond acceptor, making it an ideal and robust connection point in the design of complex bioactive probes and drug conjugates.[14]
Application III: Chain Elongation via Sonogashira Coupling
For the synthesis of more complex natural products or drug scaffolds, 9-dodecyn-1-ol can serve as a C12 fragment for further carbon-carbon bond formation. The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for this purpose.[15] This reaction allows for the direct connection of sp- and sp²-hybridized carbon atoms, significantly expanding the molecular complexity from the 9-dodecyn-1-ol starting material.
This reaction demonstrates the potential of 9-dodecyn-1-ol (or its terminal isomer) as a foundational piece in a modular synthetic strategy, enabling the rapid construction of diverse molecular architectures for screening and development.
Conclusion and Future Perspectives
9-Dodecyn-1-ol is far more than a simple long-chain alcohol. Its bifunctional nature makes it a highly strategic and versatile building block in the synthesis of a wide range of bioactive molecules. From the stereocontrolled synthesis of insect pheromones crucial for sustainable agriculture to its role as a "clickable" handle in the modular assembly of next-generation therapeutics, its applications are both significant and diverse. The robust and predictable nature of alkyne chemistry ensures that 9-dodecyn-1-ol will remain a valuable tool in the synthetic chemist's arsenal, enabling the continued exploration and creation of novel molecules that address challenges in medicine, agriculture, and materials science.
References
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Jaydev Chemical Industries. (n.d.). 9-Dodecyn-1-ol. Retrieved from [Link]
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Milliken. (n.d.). Chemical Synthesis with (Z)-9-Dodecen-1-yl Acetate: A Reagent Supplier's Perspective. Retrieved from [Link]
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Gaina, C., et al. (2012). Convenient Synthesis of (Z)-7-and (E)-9-dodecene-1-yl Acetate, Components of Some Lepidoptera Insect Sex Pheromone. ResearchGate. Retrieved from [Link]
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SIELC Technologies. (2018). (Z)-9-Dodecen-1-ol acetate. Retrieved from [Link]
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NIST. (n.d.). 9-Dodecyn-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
- Guerret, O., et al. (2016). Novel method for producing (e,z)-7,9 dodecadienyl-1-acetate. Google Patents (WO2016001383A1).
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NMPPDB. (n.d.). 9-Octadecen-1-ol, (Z)-. Retrieved from [Link]
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Alvarez-Collazo, J. R., et al. (2014). Synthesis of E-9-Dodecen-1-yl Acetate Using Organomanganese Reagents. ResearchGate. Retrieved from [Link]
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Gaina, C., et al. (2016). A Convenient Synthesis of (Z)-9-Dodecen-1-yl Acetate, Component of Some Lepidoptera Insect Sex Pheromone. ResearchGate. Retrieved from [Link]
- Guerret, O., et al. (2017). Method for producing (E,Z)-7,9-dodecadienyl-1-acetate. Google Patents (US9975912B2).
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AERU. (2023). (Z)-dodec-8-enyl acetate (Ref: BAS 284 I). Retrieved from [Link]
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Ashenhurst, J. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry. Retrieved from [Link]
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Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 9-Dodecyn-1-ol. PubChem Compound Database. Retrieved from [Link]
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ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
-
Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
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Düzleyen, B., et al. (2023). The Use of Click Chemisty in Drug Development Applications. DergiPark. Retrieved from [Link]
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Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]
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ReactionWeb.io. (2023). Alkyne + Na/NH3. Retrieved from [Link]
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Roy, K.-M. (2007). Hydrogenation of alkynes to give alkenes. Science of Synthesis. Retrieved from [Link]
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DC Chemicals. (2024). (9E)-Dodecen-1-ol MSDS. Retrieved from [Link]
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RJPT. (2023). Click chemistry in drug development recent trends and application. Retrieved from [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
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Hunt, I. (n.d.). Ch 9 : Alkynes + Na + NH3. University of Calgary. Retrieved from [Link]
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Liénard, M. A., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana.... PMC. Retrieved from [Link]
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Bodiguel, J., et al. (2001). Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. Retrieved from [Link]
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Musgrave, R. (2017). Hydrogenation of Alkynes Using a Poison (Lindlar) Catalyst - Formation of Cis Alkenes. YouTube. Retrieved from [Link]
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Oprean, I., et al. (2003). Exo- and Endohormones XXVI[1] A New Synthesis of (Z)-9-tetradecen-1-yl Acetate.... ResearchGate. Retrieved from [Link]
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Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]
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Rasmussen, L. E., et al. (1997). Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. PubMed. Retrieved from [Link]
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ron. (2015). If Alkynes can be reduced to Alkenes using Sodium in liquid ammonia, why can't Alkenes be reduced to Alkanes?. Chemistry Stack Exchange. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Troubleshooting & Optimization
Troubleshooting low yields in 9-Dodecyn-1-ol synthesis reactions
Welcome to the technical support center for the synthesis of 9-dodecyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth, field-proven solutions to improve your reaction yields and product purity.
Preamble: A Common Synthetic Approach
The synthesis of 9-dodecyn-1-ol typically involves a two-step process: the protection of a bifunctional starting material, followed by the alkylation of a terminal alkyne, and subsequent deprotection. A common route is the reaction of the sodium salt of 1-butyne with a protected 8-carbon electrophile, such as 1-bromo-8-(tetrahydropyran-2-yloxy)octane, followed by acidic workup to remove the tetrahydropyranyl (THP) protecting group.
This guide is structured as a series of frequently asked questions (FAQs) that address potential pitfalls in this synthetic pathway.
Troubleshooting Guide & FAQs
FAQ 1: My initial alkylation reaction yield is low, and I observe significant amounts of starting materials.
This is a frequent issue that can often be traced back to the generation and reactivity of the acetylide anion.
Question: I'm seeing unreacted 1-butyne and the protected 8-bromo-1-octanol. What could be the problem?
Answer: Incomplete deprotonation of 1-butyne or side reactions of the resulting acetylide are the most likely culprits. The acetylide anion is a strong base and a potent nucleophile; success hinges on its efficient formation and subsequent reaction with the electrophile.[1][2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The acetylide anion is highly basic and will be quenched by any protic source, including water or alcohols.[3] All glassware should be rigorously flame-dried or oven-dried, and all solvents and reagents must be anhydrous.[4]
-
Choice of Base: Sodium amide (NaNH₂) in liquid ammonia is a classic and effective base for deprotonating terminal alkynes.[1][5] The pKa of a terminal alkyne is around 25, while the pKa of ammonia is 35, ensuring the equilibrium favors the formation of the acetylide.[2][6]
-
Order of Addition: Add the 1-butyne to the sodium amide suspension in liquid ammonia and allow sufficient time for the acetylide to form before adding the alkyl halide electrophile.[7]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.[8] If the reaction stalls, it might indicate a problem with the reactivity of the electrophile or decomposition of the acetylide.
Logical Workflow for Acetylide Formation and Alkylation
Caption: Workflow for acetylide formation and alkylation.
FAQ 2: My TLC shows a new spot, but it's not my desired product. I suspect a side reaction.
The high basicity of the acetylide anion can lead to elimination reactions, especially with sterically hindered or otherwise unsuitable electrophiles.[1][7]
Question: I'm using a secondary alkyl halide and getting a complex mixture of products. Why?
Answer: Acetylide anions are strong bases, and when reacting with secondary or tertiary alkyl halides, an E2 elimination reaction often outcompetes the desired SN2 substitution.[2][6] This results in the formation of an alkene from your alkyl halide and regeneration of your starting alkyne.[1][7]
Key Considerations:
-
Substrate Choice: The alkylation of acetylides works best with methyl or primary alkyl halides.[1][5][9] For the synthesis of 9-dodecyn-1-ol, using a primary halide like 1-bromo-8-(tetrahydropyran-2-yloxy)octane is crucial.
-
Reaction Temperature: Lower temperatures generally favor substitution over elimination. Running the reaction in liquid ammonia (approx. -33 °C) is advantageous.
Table 1: Alkyl Halide Suitability for Acetylide Alkylation
| Alkyl Halide Type | Primary Reaction Pathway | Expected Outcome |
| Methyl | S_N2 | High yield of alkylated alkyne |
| Primary | S_N2 | Good yield of alkylated alkyne |
| Secondary | E2 > S_N2 | Mainly elimination products (alkene) |
| Tertiary | E2 | Exclusively elimination products (alkene) |
FAQ 3: The deprotection of my THP-protected alcohol is giving low yields or causing product decomposition.
The tetrahydropyranyl (THP) ether is a common protecting group for alcohols, but its removal requires careful control of acidic conditions to avoid side reactions with the alkyne functionality.[10][11]
Question: My final product is a complex mixture after attempting to remove the THP group. What are the best conditions for this deprotection?
Answer: Harsh acidic conditions can lead to hydration of the alkyne or other unwanted side reactions.[12][13] The goal is to find a balance that cleaves the acetal of the THP ether without affecting the triple bond.
Recommended Deprotection Protocols:
-
Mild Acidic Conditions: A common and effective method is using a mixture of acetic acid, tetrahydrofuran (THF), and water.[14] Another mild option is pyridinium p-toluenesulfonate (PPTS) in ethanol.[10]
-
Alternative Methods: For sensitive substrates, non-aqueous methods can be employed. For instance, treatment with lithium chloride in a mixture of water and DMSO at elevated temperatures can efficiently deprotect THP ethers.[11][15]
Experimental Protocol: Mild Acidic Deprotection of THP Ether
-
Dissolve the THP-protected 9-dodecyn-1-ol in a 3:1:1 mixture of acetic acid:THF:water.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[16]
Deprotection Decision Pathway
Caption: Decision pathway for THP deprotection.
FAQ 4: I'm having difficulty purifying the final 9-dodecyn-1-ol product.
Long-chain alcohols can sometimes be challenging to purify due to their physical properties.
Question: My crude product is an oil, and it's difficult to separate from byproducts by column chromatography. What can I do?
Answer: Optimizing your chromatography technique and considering alternative purification methods are key.
Purification Strategies:
-
Column Chromatography:
-
Solvent System: A gradient elution of ethyl acetate in hexanes is typically effective. Start with a low polarity mobile phase and gradually increase the polarity to elute your product.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically 50-100 times the weight of your crude product).
-
-
Distillation: If you have a sufficient quantity of material (generally over 1 gram) and the boiling points of the components are sufficiently different, vacuum distillation can be an effective purification method for oils.[16]
-
Recrystallization: While 9-dodecyn-1-ol is an oil at room temperature, it may be possible to derivatize it to a solid for purification and then cleave the derivative. However, this adds synthetic steps.
General Tips for Improving Yield
-
Purity of Starting Materials: Ensure the purity of your 1-butyne and protected 8-bromo-1-octanol. Impurities can interfere with the reaction.[8]
-
Reaction Monitoring: Always monitor your reactions by TLC or another appropriate analytical technique. This allows you to determine the optimal reaction time and avoid the formation of byproducts from over-running the reaction.[4][8]
-
Careful Workup: During extractions, ensure you are not losing product in the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent.[4]
References
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Tetrahydropyranyl ethers as a protecting group for alcohols. Royal Society of Chemistry. [Link]
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Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
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Alkylation of Alkynes for Organic Chemistry. YouTube. [Link]
-
University of Calgary. Ch 9 : Alkylation of Terminal Alkynes. [Link]
-
Master Organic Chemistry. Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]
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Chemistry LibreTexts. 9.8: Alkylation of Acetylide Anions. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macsen Labs. [Link]
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Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [Link]
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Study.com. Alkyne Functional Group & Reactions | Overview & Examples. [Link]
-
Master Organic Chemistry. SN2 Reaction of Acetylide Ions with Alkyl Halides. [Link]
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PCR Biosystems. What troubleshooting is there for low cDNA yield?. [Link]
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Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health. [Link]
-
Alkylation of Alkynes; Alkyne Additions in Synthesis. YouTube. [Link]
-
9.10 Alkylation of Acetylide Ions. YouTube. [Link]
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]
-
A Convenient Synthesis of (Z)-9-Dodecen-1-yl Acetate, Component of Some Lepidoptera Insect Sex Pheromone. ResearchGate. [Link]
-
Synthesis of Unsymmetrical Alkynes via the Alkylation of Sodium Acetylides. An Introduction to Synthetic Design for Organic Chemistry Students. ResearchGate. [Link]
-
Alkylation of Acetylide Anions. Lumen Learning. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
- Synthesis method for 9-decenol.
-
Synthesis - General tips for improving yield?. Reddit. [Link]
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. 9.8: Alkylation of Acetylide Anions. [Link]
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Master Organic Chemistry. Grignard Reactions: Practice Problems Involving Oxidation. [Link]
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Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
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9-Dodecyn-1-ol. National Institutes of Health. [Link]
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Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
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(r)-( + )-1-octyn-3-ol. Organic Syntheses. [Link]
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Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. National Institutes of Health. [Link]
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NCERT Solutions For Class 11 Chemistry 2025-26 | Free PDF. Vedantu. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Stereoselective Alkyne Reduction
Welcome to the Technical Support Center for Stereoselective Alkyne Reduction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here, we address specific issues encountered during the synthesis of both Z (cis) and E (trans) alkenes from alkynes, providing in-depth explanations and actionable protocols.
Troubleshooting Guide
This section is formatted to address common problems, their potential causes, and validated corrective actions.
Problem 1: Over-reduction to Alkane in Z-Alkene Synthesis
Symptom: Your reaction yields the desired Z-alkene but is contaminated with a significant amount of the corresponding alkane.[1]
Potential Causes & Corrective Actions:
| Potential Cause | Suggested Corrective Action |
| Catalyst is too active | 1. Verify Catalyst Quality: Ensure you are using a properly "poisoned" Lindlar catalyst. Older or improperly stored catalysts may lose their selectivity.[1] Consider preparing the catalyst fresh. 2. Increase Poison Concentration: If preparing the catalyst, a slight increase in the amount of lead acetate or quinoline can help to further deactivate the palladium sites.[1][2][3] Quinoline serves to control the formation of unwanted by-products.[3] 3. Alternative Catalysts: Consider using P-2 nickel catalyst (nickel boride), which is also known to be effective for this transformation.[4][5] |
| High Hydrogen Pressure | 1. Atmospheric Pressure: In most cases, atmospheric pressure of hydrogen (using a balloon) is sufficient. Higher pressures can lead to over-reduction.[6] |
| Elevated Reaction Temperature | 1. Maintain Room Temperature: Most Lindlar hydrogenations proceed efficiently at room temperature. Avoid heating unless necessary for sluggish substrates.[1] 2. Cooling: For highly reactive substrates, consider running the reaction at a lower temperature (e.g., 0 °C).[1] |
| Prolonged Reaction Time | 1. Monitor Reaction Progress: Closely monitor the reaction by TLC, GC-MS, or ¹H NMR and stop the reaction as soon as the starting alkyne is consumed.[6] Alkynes are more strongly adsorbed to the catalyst surface than alkenes, so as long as the alkyne is present, it will preferentially be reduced.[6][7] |
Problem 2: Incomplete Reaction or Low Conversion
Symptom: A significant amount of the starting alkyne remains even after an extended reaction time.[1]
Potential Causes & Corrective Actions:
| Potential Cause | Suggested Corrective Action |
| Poor Catalyst Quality or Deactivation | 1. Use Fresh Catalyst: The catalyst may have been deactivated by improper storage or handling.[1] Lindlar catalyst can be pyrophoric in the presence of solvents, so proper handling is crucial.[6] 2. Increase Catalyst Loading: While typically used at 5% by weight of palladium, a modest increase in catalyst loading may be necessary for challenging substrates.[2] |
| Hydrogen Supply Issue | 1. Check for Leaks: Ensure the reaction setup is airtight. 2. Purge the System: Before introducing hydrogen, thoroughly purge the system with an inert gas like nitrogen or argon to remove oxygen.[1] |
| Inhibited Substrate | 1. Functional Group Interference: Certain functional groups can chelate to the catalyst and inhibit its activity. If this is suspected, a different catalyst system may be required. |
Problem 3: Formation of the E-Alkene (Isomerization) in Z-Alkene Synthesis
Symptom: The product mixture contains the undesired E (trans)-alkene.[1]
Potential Causes & Corrective Actions:
| Potential Cause | Suggested Corrective Action |
| Thermodynamic Equilibration | 1. Minimize Reaction Time: Prolonged exposure to the catalyst can lead to isomerization of the initially formed Z-alkene to the more thermodynamically stable E-alkene.[1] 2. Avoid High Temperatures: Elevated temperatures can promote isomerization.[1] |
| Incorrect Reaction Conditions | 1. Verify Reagents: The formation of E-alkenes is the expected outcome for dissolving metal reductions (e.g., Na in liquid NH₃).[8] Ensure you are using the correct reagents for Z-alkene synthesis (H₂ and Lindlar catalyst).[5][9] |
Problem 4: Low Yield or Incomplete Reaction in E-Alkene Synthesis (Dissolving Metal Reduction)
Symptom: The reduction of an alkyne to a trans-alkene using sodium in liquid ammonia results in low yield or recovery of starting material.
Potential Causes & Corrective Actions:
| Potential Cause | Suggested Corrective Action |
| Deprotonation of Terminal Alkynes | 1. Add a Proton Source: For terminal alkynes, the initially formed amide base (from the reaction of sodium with ammonia) can deprotonate the alkyne, rendering it unreactive.[10][11] Including a proton source like an alcohol can neutralize the amide. 2. Use Sufficient Reagents: If a terminal alkyne is used, three equivalents of the base will be consumed.[12] |
| Moisture Contamination | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the ammonia is anhydrous. Moisture will quench the sodium metal. |
| Insufficient Sodium | 1. Stoichiometry: At least two molar equivalents of sodium are required for the reduction.[8] |
| Low Temperature | 1. Maintain -33°C: The reaction is typically carried out at the boiling point of ammonia (-33°C).[8] Ensure the cooling bath is maintained at the correct temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the composition of Lindlar's catalyst and why is it "poisoned"?
A1: Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (or sometimes barium sulfate) and treated with a catalyst poison, most commonly lead acetate and quinoline.[2][13][14] Palladium on its own is a very active hydrogenation catalyst and would reduce the alkyne all the way to an alkane.[15][16] The lead salts and quinoline "poison" or deactivate the most active sites on the palladium surface, reducing its catalytic activity just enough to stop the reduction at the alkene stage.[3][4]
Q2: How does the stereochemistry of alkyne reduction arise for Z and E alkenes?
A2: The stereochemical outcome is dictated by the reaction mechanism:
-
Z (cis)-Alkenes (Lindlar Catalyst): This reaction proceeds via a syn-addition of two hydrogen atoms. The alkyne adsorbs onto the surface of the solid catalyst, and then two hydrogen atoms are delivered to the same face of the triple bond from the catalyst surface.[3][14][17] This concerted or near-concerted addition results exclusively in the cis-alkene.[11][18]
-
E (trans)-Alkenes (Dissolving Metal Reduction): This reaction, typically using sodium in liquid ammonia, follows a radical mechanism.[5] An electron is transferred from the sodium atom to the alkyne, forming a radical anion. This is then protonated by ammonia. A second electron transfer forms a vinyl anion, which is again protonated. The intermediate vinyl radical can equilibrate to the more stable trans configuration to minimize steric repulsion between the substituent groups before the second electron transfer, leading to the trans-alkene as the major product.[8][18]
Q3: Can I use catalytic hydrogenation with H₂ and Pd/C to get an alkene?
A3: It is very difficult to stop the reduction at the alkene stage using standard catalysts like Pd/C, Pt, or Ni.[5][9] These catalysts are highly active and will readily reduce the initially formed alkene to the corresponding alkane.[16] While it's theoretically possible by using only one equivalent of H₂, it is not a synthetically practical method.[4]
Q4: My substrate has both an alkyne and an alkene. Will Lindlar's catalyst reduce both?
A4: No, Lindlar's catalyst is chemoselective for the reduction of alkynes in the presence of alkenes. The poisoned nature of the catalyst makes it unable to reduce the less reactive double bond of an alkene.[2][4]
Q5: Are there alternatives to sodium in liquid ammonia for producing trans-alkenes?
A5: Yes, while the dissolving metal reduction is the classic method, other reagents can be used. Lithium in low-molecular-weight amines (like methylamine or ethylamine) can also effect the same transformation and may be easier to handle.[8] Additionally, some ruthenium-catalyzed trans-hydrogenation methods have been developed that offer good functional group tolerance.[19]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Z-Alkene Synthesis via Lindlar Hydrogenation
This protocol outlines a standard procedure for the semi-hydrogenation of an internal alkyne to a Z-alkene.
Step-by-Step Methodology:
-
System Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 equiv) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10 mol % Pd relative to the alkyne).
-
Inert Atmosphere: Seal the flask, and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes. This is critical to remove all oxygen.[1]
-
Hydrogen Introduction: Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 2-3 times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting alkyne spot has disappeared.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air.[6] Quench it with water immediately after filtration.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.
Workflow for Z-Alkene Synthesis
Caption: Workflow for Z-Alkene Synthesis.
Protocol 2: General Procedure for E-Alkene Synthesis via Dissolving Metal Reduction
This protocol describes the reduction of an internal alkyne to an E-alkene using sodium in liquid ammonia.
Step-by-Step Methodology:
-
System Preparation: In a three-neck round-bottom flask fitted with a dry ice condenser and an inlet for ammonia gas, assemble the apparatus in a well-ventilated fume hood. Ensure all glassware is scrupulously dry.
-
Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask to the desired volume.
-
Substrate Addition: Once the liquid ammonia is collected, add the alkyne (1.0 equiv) dissolved in a minimal amount of an anhydrous co-solvent like THF.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (2.2 equiv) to the stirred solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.
-
Reaction: Maintain the temperature at -78 °C and stir until the blue color persists, indicating the reaction is complete. If the blue color disappears, it may indicate that more sodium is needed.
-
Quenching: Cautiously quench the reaction by adding a proton source, such as solid ammonium chloride or methanol, until the blue color disappears.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.
-
Workup & Purification: Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or hexanes). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product as needed.
Decision Tree for Stereoselective Alkyne Reduction
Caption: Choosing the right conditions.
References
- Catalytic Reduction of Alkynes and Allenes. (n.d.). Science of Synthesis.
- Reduction of Alkynes. (n.d.). OpenOChem Learn.
- Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. (2014, June 27). YouTube.
- CHM2210 Chapter 9 Problem Solving Addition of Hydrogen to Alkynes (Reduction of Alkynes). (2020, April 2). YouTube.
- Alkene synthesis by alkyne semireduction. (n.d.). Organic Chemistry Portal.
- Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. (2013, May 8). Master Organic Chemistry.
- Is alkyne reduction with Lindlar's stereospecific? (2025, March 16). Reddit.
- Lindlar catalyst. (n.d.). Wikipedia.
- Technical Support Center: Selective Hydrogenation of Alkynes to Z-Alkenes. (n.d.). Benchchem.
- Chemistry Lindlar Catalyst. (n.d.). SATHEE.
- Partial Reduction of Alkynes With Lindlar's Catalyst. (2011, August 19). Master Organic Chemistry.
- Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules? (n.d.). Chemical Reviews.
- Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. (2023, April 30). JoVE.
- Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. (2023, August 12). ResearchGate.
- Lindlar Catalyst. (n.d.). BYJU'S.
- Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. (n.d.). PMC - NIH.
- A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. (n.d.). Angewandte Chemie.
- Reduction of an alkyne using the Lindlar catalyst, a reaction pre... (n.d.). Study Prep in Pearson+.
- Dissolving Metal Reduction of Acetylenes: A Computational Study. (n.d.). ResearchGate.
- 9.5: Reduction of Alkynes. (2024, March 18). Chemistry LibreTexts.
- Reduction of Alkynes. (n.d.). Chad's Prep®.
- Reduction of Alkynes. (n.d.). Organic Chemistry Tutor.
- Alkynes to Alkenes. (n.d.). Chemistry Steps.
- Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. (2022, July 15). Journal of the American Chemical Society.
- Experiments probing the reaction mechanism of the alkyne semihydrogenation. (n.d.). ResearchGate.
- Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. (2021, July 16). RSC Publishing.
- Organic Chemistry - Dissolve Metal Reduction (Reduction of Alkynes into Trans Alkenes). (2020, April 27). YouTube.
- Dissolving Metal Reduction. (2021, May 26). YouTube.
- All You Need to Know about the Reduction of Alkynes. (2023, October 14). YouTube.
- Stereoselectivity | Alkyne reduction | Lindlars Catalyst | Problem | Question. (2024, March 28). YouTube.
- Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013, June 11). Master Organic Chemistry.
- Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (2025, December 15). ResearchGate.
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- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of 9-Dodecyn-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 9-Dodecyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals who have synthesized this valuable long-chain alkynol and are facing the critical next step: achieving high purity. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during post-synthesis workup and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just completed my synthesis of 9-Dodecyn-1-ol. What are the most probable impurities I should be looking for?
A1: Understanding potential impurities is the cornerstone of designing an effective purification strategy. The nature of these impurities is intrinsically linked to the synthetic route employed. Most syntheses of long-chain alkynes involve coupling reactions or elimination pathways.[1][2]
Causality: Your crude product is a mixture containing not only the target molecule but also unreacted starting materials, reagents, and byproducts from competing reaction pathways. Identifying these is the first step in selecting a method that can effectively separate them.
A summary of common impurities is presented below:
| Impurity Type | Specific Examples | Rationale for Formation | Recommended Initial Removal Step |
| Unreacted Starting Materials | Halo-alcohols (e.g., 8-bromo-1-octanol), terminal alkynes (e.g., 1-butyne), dihaloalkanes | Incomplete reaction progression. | Aqueous Workup / Flash Chromatography |
| Homocoupling Byproducts | 7,9-Hexadecadiyne, 1,16-Hexadecanediol | Side reaction in coupling syntheses (e.g., Kumada, Sonogashira). | Flash Chromatography |
| Isomeric Impurities | Positional isomers (e.g., 8-dodecyn-1-ol, 10-dodecyn-1-ol) | Can occur during alkyne "zipper" reactions or isomerization under basic conditions. | High-Resolution Flash Chromatography |
| Reduction/Elimination Products | 9-Dodecen-1-ol, Dodecan-1-ol, Dodecyne isomers | Over-reduction if using catalytic hydrogenation precursors; elimination from dihalide precursors.[3][4][5] | Flash Chromatography |
| Catalyst & Reagent Residues | Palladium/Copper salts, phosphine oxides, strong bases (e.g., NaNH₂) | Remnants from the reaction mixture. | Aqueous Workup / Filtration through a silica plug |
Q2: My crude product is a waxy solid or a viscous oil at room temperature. What is the best general-purpose purification strategy?
A2: For non-volatile, waxy, or oily compounds like 9-Dodecyn-1-ol, flash column chromatography is the most robust and widely applicable purification technique.[6][7] It excels at separating compounds with different polarities, which is ideal for removing both more polar (e.g., diols) and less polar (e.g., hydrocarbons, starting materials) impurities.
Expertise & Experience: The waxy nature of the product can make it challenging to handle. Direct application to a chromatography column can lead to poor separation. The key is to use a "dry loading" technique, which ensures the compound is finely adsorbed onto a solid support before being introduced to the column. This prevents the sample from precipitating or forming an immiscible layer at the top of the column, leading to a much sharper separation.[8]
Below is a decision workflow for selecting the primary purification method.
Caption: Purification decision workflow for 9-Dodecyn-1-ol.
Q3: I've decided on flash chromatography. Can you provide a detailed, trustworthy protocol?
A3: Absolutely. A well-executed flash column is a self-validating system. The key is methodical preparation, from solvent selection to column packing and sample loading.
Experimental Protocol: Flash Column Chromatography of 9-Dodecyn-1-ol
Pillar 1: Solvent System Selection (Trustworthiness)
-
TLC Analysis: On a silica gel TLC plate, spot your crude material. Develop the plate in various ratios of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Diethyl Ether).
-
Target Rf: The goal is to find a solvent system where the 9-Dodecyn-1-ol spot has a retention factor (Rf) between 0.2 and 0.35. This Rf range provides optimal separation from impurities.[7]
-
Example Systems: Good starting points are Hexane:Ethyl Acetate mixtures like 9:1, 8:2, or 7:3 (v/v).
Pillar 2: Column Preparation (Expertise)
-
Column Size: Choose a column diameter and length appropriate for the amount of crude material. A general rule is to use about 40-100 g of silica gel for every 1 g of crude product, depending on the difficulty of the separation.[9]
-
Packing:
-
Insert a small cotton or glass wool plug at the bottom of the column. Add a thin layer (1-2 cm) of sand.
-
Pack the column using the "slurry" method. Mix the required amount of silica gel with your chosen eluent in a beaker to form a homogenous slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly, ensuring no air bubbles are trapped.[9]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
Pillar 3: Sample Loading (Dry Loading Technique)
-
Adsorption: Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether). Add 2-3 g of silica gel to this solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until you have a fine, free-flowing powder of your crude product adsorbed onto the silica.[8]
-
Loading: Carefully add this powder onto the top layer of sand in your packed column, creating a thin, even band.
Pillar 4: Elution and Fraction Collection
-
Elution: Carefully add the eluent to the column and apply gentle, steady air pressure to begin eluting the compounds.
-
Collection: Collect fractions in an array of test tubes. Monitor the separation by periodically taking TLC spots from the collected fractions.
-
Analysis: Combine the fractions that contain your pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 9-Dodecyn-1-ol.
Q4: My TLC shows impurities that are very close to my product spot. How can I improve the chromatographic separation?
A4: This is a common and solvable challenge. Closely eluting impurities require optimization of the chromatographic conditions.
-
Troubleshooting Guide: Improving Chromatographic Resolution
-
Decrease Solvent Polarity: Make your eluent less polar (e.g., move from 8:2 to 9:1 Hexane:EtOAc). This will increase the retention time of all compounds and often enhances the separation between them.[7]
-
Use a Gradient Elution: Start with a very non-polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the eluent over the course of the separation to elute your product, leaving more polar impurities behind.[6] This technique sharpens peaks and improves resolution.
-
Change Solvents: Sometimes, changing one of the solvent components can alter the selectivity of the separation. For example, substituting Ethyl Acetate with Dichloromethane or Diethyl Ether can change the interaction of the compounds with the silica gel, potentially resolving your mixture.
-
Consider a Different Stationary Phase: While silica gel is the workhorse, for particularly stubborn separations, activated aluminum oxide can offer different selectivity, especially for separating alkanes and alkynes.[10]
-
Q5: Is vacuum distillation a viable option for purifying 9-Dodecyn-1-ol?
A5: Yes, but with important considerations. Distillation separates liquids based on differences in their boiling points.[11][12] For high-boiling-point compounds like 9-Dodecyn-1-ol (estimated atmospheric BP >250°C), attempting distillation at atmospheric pressure will lead to decomposition.[13] Therefore, vacuum distillation is mandatory.[14]
-
When to Use It: Vacuum distillation is most effective for separating your product from impurities with significantly different boiling points (a difference of at least 25-30 °C at the operating pressure). It is excellent for removing non-volatile impurities (like catalyst residues or salts) or highly volatile impurities (like residual solvents or low-boiling starting materials).
-
Causality (Why Vacuum?): Lowering the pressure above a liquid reduces its boiling point. This allows the compound to vaporize and distill at a much lower temperature, preventing thermal degradation.
-
Protocol Considerations:
-
Apparatus: Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
Vacuum: A good laboratory vacuum pump (capable of <1 mmHg) is required.
-
Heating: Use a heating mantle with a stirrer for smooth, even boiling.
-
Fractionation: Collect different fractions as the temperature stabilizes to separate the "heads" (lower boiling impurities), the "heart" (your product), and the "tails" (higher boiling impurities).[15]
-
Q6: Since my product can be a waxy solid, can I use recrystallization?
A6: Recrystallization is a powerful technique for purifying solid compounds, but it can be challenging for waxy materials with low melting points.[16] Success hinges on finding a suitable solvent or solvent pair.
-
The Principle: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Expertise & Experience: For waxy, long-chain molecules, single-solvent systems are often ineffective. You may need to use a binary solvent system (e.g., Hexane/Acetone, Pentane/Ether). The process often requires very low temperatures (-20 °C to -78 °C) to induce crystallization.[17][18]
-
Troubleshooting Recrystallization:
-
Problem: The product "oils out" instead of forming crystals.
-
Solution: This happens when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, use a more dilute solution, cool the solution more slowly, or use a solvent in which the compound is less soluble.
-
Problem: No crystals form, even at low temperatures.
-
Solution: The solution may not be saturated enough, or crystallization is kinetically slow. Try scratching the inside of the flask with a glass rod to create nucleation sites, or add a "seed" crystal of the pure compound if available. You can also try slowly evaporating some of the solvent to increase the concentration.
-
Caption: Key experimental workflows for purification.
References
- SYNTHESIS OF 9-DECEN-1-OL. (n.d.).
- The art of alcohol distillation. (2025). Nedstar.
- Co, E. D., & Marangoni, A. G. (2012). Sequential crystallization of high and low melting waxes to improve oil structuring in wax-based oleogels.RSC Publishing.
- Preparation of Alkynes - Elimination Reactions of Dihalides. (2024). Chemistry LibreTexts.
- Technical Support Center: Synthesis of (Z)-8-Dodecen-1-ol. (2025). Benchchem.
- Lee, J., Bai, Y., et al. (2019). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers.Journal of the American Chemical Society.
- HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs.
- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography.Organic Syntheses.
- Distillation - The science of distillation. (n.d.). Difford's Guide.
- 9-Dodecyn-1-ol. (n.d.). Jaydev Chemical Industries.
- Understanding Wax Crystallization: A Comprehensive Guide. (2024). Lifestance Wax.
- Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013). Master Organic Chemistry.
- Biedermann, M., & Grob, K. (2009). Activated aluminum oxide selectively retaining long chain n-alkanes...PubMed.
- Running a flash column. (2025). Chemistry LibreTexts.
- Process for purifying long chain amino acids. (n.d.). Google Patents.
- Jana, S. (2016). Crystallization Behavior of Waxes.DigitalCommons@USU.
- Preparation of Alkynes: Dehydrohalogenation. (2025). JoVE.
- Distillation. (2020). Chemistry LibreTexts.
- Crystallization behavior of waxes. (2016). R Discovery.
- Chad's Prep. (2020). Synthesis of Alkynes.YouTube.
- Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. (n.d.). Purdue Extension.
- Kroupa, J., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.ACS Publications.
- Successful flash chromatography. (n.d.). Biotage.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Preparation of Alkynes. (2021). Chemistry LibreTexts.
- Exp 3 - Distillation. (n.d.). F17.
- (Z)-9-dodecen-1-ol. (n.d.). The Good Scents Company.
- Process for the synthesis of pure isomers of long chain alkenes. (n.d.). Google Patents.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
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Identifying and minimizing side reactions in 9-Dodecyn-1-ol chemistry
Welcome to the technical support guide for 9-dodecyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, we address common side reactions, provide troubleshooting strategies, and offer detailed protocols to help you minimize byproducts and maximize yields.
Section 1: General Handling & Stability FAQ
Q1: How should I store 9-dodecyn-1-ol to ensure its stability?
A1: 9-Dodecyn-1-ol is a long-chain alkynol that is generally stable under standard laboratory conditions. However, to prevent gradual oxidation of the alcohol and potential isomerization or oligomerization of the alkyne, it is best stored under an inert atmosphere (argon or nitrogen) at a low temperature, ideally between 2-8°C for short-term storage and at -20°C for long-term storage.[1] Avoid exposure to strong acids, bases, and oxidizing agents during storage.[1]
Q2: Are there any known incompatibilities for 9-dodecyn-1-ol?
A2: Yes, 9-dodecyn-1-ol is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Such conditions can lead to a variety of side reactions, including isomerization of the terminal alkyne, oxidation of the alcohol, or reduction of the alkyne. Careful planning of reaction sequences, often involving the use of protecting groups, is essential.
Section 2: Troubleshooting Guide by Reaction Type
This section provides a detailed breakdown of common issues and solutions categorized by the type of transformation being performed on 9-dodecyn-1-ol.
Reactions at the Alkyne Terminus
The terminal alkyne is a versatile functional group, enabling key transformations like Sonogashira couplings and azide-alkyne cycloadditions (Click Chemistry). However, its reactivity also makes it susceptible to specific side reactions.
Issue 1: Glaser Homocoupling during Sonogashira Reactions
Q: I'm performing a Sonogashira coupling with 9-dodecyn-1-ol and an aryl halide, but I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the dimer of my starting alkyne. How can I prevent this?
A: This is a classic case of Glaser-Hay homocoupling, a common side reaction in copper-catalyzed alkyne chemistry.[2][3] It occurs when two molecules of the terminal alkyne couple with each other, a process promoted by oxygen and the copper(I) co-catalyst.[3][4]
Causality & Mitigation Strategies:
-
Oxygen Exclusion: The primary cause is often the presence of oxygen, which facilitates the oxidative dimerization.[3]
-
Solution: Ensure your reaction is thoroughly degassed. Use a freeze-pump-thaw cycle (3-4 times) for your solvent and starting materials. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Catalyst Concentration: High concentrations of the copper catalyst can accelerate the homocoupling pathway.[3]
-
Solution: Minimize the amount of the copper(I) salt (e.g., CuI) to the lowest effective concentration (typically 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol, which may still use trace amounts of copper, can be effective.
-
-
Ligand Choice: The choice of ligand for the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Solution: Using bulky phosphine ligands can sometimes favor the cross-coupling pathway.[5]
-
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Workflow for Minimizing Glaser Homocoupling
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Issue 2: Alkyne Isomerization
Q: My reaction, which is run under basic conditions, is giving me a product with an internal alkyne instead of the expected terminal alkyne. What is happening?
A: You are observing an alkyne isomerization, also known as the "alkyne zipper" reaction in its contra-thermodynamic form.[6] Terminal alkynes can isomerize to more thermodynamically stable internal alkynes, especially under strong basic conditions and/or at elevated temperatures.[6][7] The process involves the deprotonation of the propargylic C-H bonds to form an allenic intermediate, which can then be protonated to yield an internal alkyne.[6]
Mitigation Strategies:
-
Choice of Base: Avoid excessively strong bases if they are not required for the primary reaction. If a base is needed, use the mildest base that will accomplish the desired transformation. For example, organic bases like triethylamine or diisopropylethylamine are less likely to cause isomerization than strong inorganic bases like potassium tert-butoxide.
-
Temperature Control: Perform the reaction at the lowest possible temperature. High temperatures provide the activation energy needed for the isomerization to occur.[6]
-
Reaction Time: Minimize the reaction time to reduce the opportunity for the side reaction to proceed.
Reactions at the Hydroxyl Group
The primary alcohol in 9-dodecyn-1-ol is a common site for transformations like oxidation and protection.
Issue 3: Over-oxidation of the Alcohol
Q: I am trying to oxidize the primary alcohol in 9-dodecyn-1-ol to the corresponding aldehyde, but my main product is the carboxylic acid. How can I stop the reaction at the aldehyde stage?
A: This is a common challenge in the oxidation of primary alcohols.[8][9] Many strong oxidizing agents, particularly those used in aqueous conditions like potassium permanganate or Jones reagent (CrO3/H2SO4), will rapidly oxidize the initially formed aldehyde to a carboxylic acid.[10]
Causality & Selective Oxidation Strategies:
The key is to use a milder, anhydrous oxidizing agent that is selective for the conversion of a primary alcohol to an aldehyde.
| Oxidizing Agent | Typical Conditions | Advantages & Disadvantages |
| PCC (Pyridinium Chlorochromate) | CH2Cl2, room temperature | Adv: Anhydrous, reliably stops at the aldehyde.[10] Disadv: Chromium-based, toxic. |
| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | Adv: High-yielding, mild, non-chromium based. Disadv: Can be shock-sensitive, generates iodinane byproduct. |
| Swern Oxidation | (COCl)2, DMSO, Et3N | Adv: Very mild, high-yielding. Disadv: Requires low temperatures (-78 °C), can have an unpleasant odor. |
Recommendation: For reliable and high-yielding oxidation to the aldehyde, Dess-Martin Periodinane (DMP) is an excellent modern choice. If you must use a chromium-based reagent, PCC is the standard for this transformation.[10]
Protecting Group Strategies
For multi-step syntheses, protecting either the alkyne or the alcohol is often necessary to prevent unwanted side reactions.
Q: I need to perform a reaction on the alcohol, but the reagents will also react with my terminal alkyne. What is a suitable protecting group for the alkyne?
A: A silyl group is the most common and effective protecting group for a terminal alkyne. Triisopropylsilyl (TIPS) or the even bulkier tert-butyldiphenylsilyl (TBDPS) groups are excellent choices.
Protecting the Alkyne with a Silyl Group
Caption: Workflow for alkyne protection and deprotection.
Q: I'm having trouble selectively deprotecting a silyl ether (protecting my alcohol) without affecting other sensitive groups in my molecule. What are my options?
A: Selective deprotection of silyl ethers depends on their steric bulk and the conditions used.[11] The relative stability of common silyl ethers allows for orthogonal strategies.[12][13]
Relative Stability of Common Silyl Ethers (Most Labile to Most Robust): TMS < TES < TBS < TIPS < TBDPS[11]
This differential stability allows for selective deprotection. For example, a primary TBS ether can often be removed in the presence of a secondary TBS ether or a primary TBDPS ether under carefully controlled acidic conditions or with specific reagents.[11][14] Fluoride-based deprotection (e.g., TBAF) is very common but can sometimes lead to side reactions if other fluoride-sensitive groups are present.[15]
Section 3: Experimental Protocols
Protocol 1: Dess-Martin Oxidation of 9-Dodecyn-1-ol to 9-Dodecyn-1-al
This protocol provides a reliable method for the selective oxidation of the primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 9-dodecyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise over 5 minutes. The reaction is typically slightly exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO3) containing an excess of sodium thiosulfate (Na2S2O3). Stir vigorously for 15-20 minutes until the layers are clear. This step quenches the reaction and removes the iodine-containing byproducts.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Copper-Free Sonogashira Coupling with Minimized Homocoupling
This protocol is designed to reduce the incidence of Glaser-Hay homocoupling.
-
Preparation: To a Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh3)4 (2-5 mol%), and CuI (1-2 mol%). Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed toluene and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Substrate Addition: In a separate flask, dissolve 9-dodecyn-1-ol (1.2 eq) in a small amount of the degassed solvent/base mixture.
-
Reaction: Heat the flask containing the aryl halide and catalyst to the desired temperature (e.g., 60-80 °C). Add the solution of 9-dodecyn-1-ol dropwise via a syringe pump over several hours.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Once complete, cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate. The crude product can then be purified by standard methods such as column chromatography.[16]
References
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.[Link]
-
The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. MDPI.[Link]
-
Preparation of Alkynes, Part 6: By Isomerization and Metathesis. YouTube.[Link]
-
The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Alkyne. Wikipedia.[Link]
-
Base‐catalyzed isomerization of terminal alkynes. [a] Reaction conditions. ResearchGate.[Link]
-
Silyl ether. Wikipedia.[Link]
-
Selective Deprotection of Silyl Ethers | Request PDF. ResearchGate.[Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH.[Link]
-
Alkyne Functional Group & Reactions | Overview & Examples. Study.com.[Link]
-
Mechanism I Terminal Alkyne Isomerizes to Internal Alkyne I Free Radical I Acidity of Alkyne. YouTube.[Link]
-
Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC - NIH.[Link]
-
Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry.[Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library.[Link]
-
(9E)-Dodecen-1-ol MSDS. DC Chemicals.[Link]
-
Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. NIH.[Link]
-
Protecting Groups and Orthogonal Protection Strategies. University of Bristol.[Link]
-
Reactions of Alkynes. Organic Chemistry Tutor.[Link]
-
10.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts.[Link]
-
The Sonogashira Coupling. Chem 455, Fall 2012, The Pennsylvania State University.[Link]
-
Protecting group. Wikipedia.[Link]
-
Protecting Groups. University of Toronto.[Link]
-
Alkyne Reactivity. MSU chemistry.[Link]
-
Selective protection of bifunctional compounds. Science Trove.[Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. PMC - NIH.[Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium.[Link]
-
The Oxidation of Alcohols. ChemistryViews.[Link]
-
What is the best procedure for Sonogashira coupling? ResearchGate.[Link]
-
Oxidation of alcohols. Chemguide.[Link]
-
Sonogashira troubleshooting help needed. Reddit.[Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.[Link]
-
Glaser coupling. Wikipedia.[Link]
-
Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy.[Link]
-
9-Dodecyn-1-ol. NIST WebBook.[Link]
-
Alkyne Reactions. YouTube.[Link]
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.[Link]
-
9-Dodecyn-1-ol. PubChem - NIH.[Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.[Link]
-
Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps.[Link]
-
Sonogashira reaction | Solved Practice Problems. YouTube.[Link]
-
How To Run A Reaction: Purification. University of Rochester, Department of Chemistry.[Link]
-
(Z)-9-dodecen-1-ol, 35148-18-6. The Good Scents Company.[Link]
-
9-Dodecyn-1-ol - Substance Details. SRS | US EPA.[Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.[Link]
Sources
- 1. (9E)-Dodecen-1-ol|35237-62-8|MSDS [dcchemicals.com]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Khan Academy [khanacademy.org]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. media.neliti.com [media.neliti.com]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Catalyst Efficiency in 9-Dodecyn-1-ol Reactions
Welcome to the technical support center dedicated to enhancing catalyst efficiency in reactions involving 9-dodecyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic reactions with this versatile precursor.[1] Here, we will dissect common challenges, offer practical solutions, and provide in-depth explanations to empower your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 9-dodecyn-1-ol. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low or No Conversion of 9-Dodecyn-1-ol
You've set up your reaction, but analysis shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Cause A: Inactive Catalyst
-
Explanation: The catalyst may have been improperly stored, handled, or has degraded over time. Many catalysts, especially those based on palladium and other precious metals, are sensitive to air and moisture.
-
Solution:
-
Verify Catalyst Quality: Use a fresh batch of catalyst or one that has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Handling: Handle the catalyst in a glovebox or under a stream of inert gas to prevent exposure to oxygen and moisture.
-
Activation Procedure: Some catalysts require an activation step before use. Consult the supplier's technical data sheet for any specific pre-treatment protocols.
-
-
-
Cause B: Catalyst Poisoning
-
Explanation: Certain functional groups or impurities in your solvents or reagents can act as catalyst poisons, binding to the active sites and rendering them inactive.[2][3] Common poisons for hydrogenation catalysts include sulfur, lead, and certain nitrogen-containing compounds like quinoline.[2][4]
-
Solution:
-
Purify Reagents: Ensure all solvents and reagents are of high purity and free from potential catalyst poisons. Distillation or passing through a column of activated alumina can remove many impurities.
-
Scavengers: In some cases, adding a scavenger can help remove specific poisons from the reaction mixture.
-
-
-
Cause C: Inadequate Reaction Conditions
-
Explanation: The temperature, pressure, or mixing may not be optimal for the catalytic reaction to proceed efficiently.
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal range.
-
Pressure Adjustment (for hydrogenations): Ensure the hydrogen pressure is at the recommended level for the specific catalyst and substrate. Insufficient pressure can lead to slow or incomplete reactions.
-
Effective Stirring: Vigorous stirring is crucial, especially in heterogeneous catalysis, to ensure good contact between the reactants and the catalyst surface.
-
-
Issue 2: Poor Selectivity - Over-reduction or Side Product Formation
The reaction is proceeding, but you are observing the formation of undesired products, such as the fully saturated dodecan-1-ol instead of the desired (Z)-9-dodecen-1-ol, or other side products.
Potential Causes & Solutions:
-
Cause A: Catalyst is Too Active (Over-reduction in Hydrogenation)
-
Explanation: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are often too active for the selective reduction of an alkyne to a cis-alkene and will proceed to the alkane.[4][5]
-
Solution:
-
Use a "Poisoned" Catalyst: Employ a less reactive or "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) or a P-2 catalyst (nickel-boride complex), which are designed to stop the hydrogenation at the alkene stage.[4][5][6]
-
Control Hydrogen Supply: In some cases, using a stoichiometric amount of hydrogen can help prevent over-reduction, although this can be difficult to control precisely.
-
-
-
Cause B: Isomerization of the Double Bond
-
Explanation: Under certain conditions, the newly formed double bond can migrate along the carbon chain, leading to a mixture of isomers.
-
Solution:
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can often minimize isomerization.
-
Catalyst Choice: Some catalysts are more prone to causing isomerization than others. Research and select a catalyst known for high stereoselectivity in alkyne reductions.
-
-
-
Cause C: Competing Side Reactions
-
Explanation: The hydroxyl group in 9-dodecyn-1-ol can potentially participate in side reactions, especially at elevated temperatures or in the presence of certain catalysts.
-
Solution:
-
Protecting Groups: If the hydroxyl group is interfering, consider protecting it with a suitable protecting group (e.g., silyl ether) before the catalytic reaction and deprotecting it afterward.
-
Milder Conditions: Opt for milder reaction conditions (lower temperature, less reactive catalyst) to disfavor the side reactions.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my 9-dodecyn-1-ol reaction?
Answer: The choice depends on several factors, including the desired product, reaction scale, and post-reaction processing.
-
Homogeneous Catalysts:
-
Advantages: They are in the same phase as the reactants, leading to high activity and selectivity under milder conditions.[7][8] The active sites are well-defined and can be tuned by modifying ligands.[8]
-
Disadvantages: Separation of the catalyst from the product can be difficult and expensive, making them less ideal for large-scale industrial processes.[8][9]
-
Example: Wilkinson's catalyst (RhCl(PPh₃)₃) for hydrogenation.[7]
-
-
Heterogeneous Catalysts:
-
Advantages: They are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), which allows for easy separation by filtration after the reaction.[9][10] They are generally more robust and can be used at higher temperatures.[8]
-
Disadvantages: They may have lower selectivity due to a variety of active sites on the surface.[8][9] Mass transfer limitations can also be an issue.[8]
-
Example: Palladium on Carbon (Pd/C) for hydrogenation.
-
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same as reactants | Different from reactants |
| Activity/Selectivity | Generally high | Can be lower, less specific |
| Reaction Conditions | Milder | Can be harsher |
| Catalyst Separation | Difficult, costly | Easy, straightforward |
| Recycling | Often difficult | Generally easier |
| Cost | Can be high | Often more cost-effective |
Q2: I am performing a Sonogashira coupling with 9-dodecyn-1-ol. What are the key parameters to optimize for high efficiency?
Answer: The Sonogashira coupling is a powerful C-C bond-forming reaction. For optimal efficiency with 9-dodecyn-1-ol, consider the following:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[11][12] The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is a key intermediate.[11]
-
Ligands: The choice of phosphine ligands on the palladium catalyst is critical. Bulky and electron-rich ligands can significantly improve the efficiency of the coupling.[13]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX generated during the reaction. The choice and amount of base can influence the reaction rate.
-
Solvent: A variety of solvents can be used, with THF and DMF being common choices. The solvent should be able to dissolve all reactants.
-
Temperature: Sonogashira couplings are often run at room temperature to moderately elevated temperatures.[11]
-
Atmosphere: These reactions are typically carried out under an inert atmosphere (nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.
Q3: What is "catalyst leaching," and how can I prevent it?
Answer: Catalyst leaching refers to the dissolution of the active metal from a solid heterogeneous catalyst into the reaction medium. This is a significant issue as it leads to:
-
Loss of catalyst activity and reusability.
-
Contamination of the final product with metal impurities, which is a major concern in pharmaceutical synthesis.
Prevention Strategies:
-
Strong Metal-Support Interaction: Choose a support material that strongly interacts with the metal nanoparticles, anchoring them firmly.
-
Encapsulation: Encapsulating the metal nanoparticles within a porous support (e.g., silica, polymers) can physically prevent them from leaching.
-
Milder Reaction Conditions: Harsher conditions (high temperature, aggressive solvents) can promote leaching.
-
Post-Reaction Treatment: Using metal scavengers after the reaction can help remove any leached metal from the product solution.
Section 3: Experimental Protocols & Visualizations
Protocol: Selective Hydrogenation of 9-Dodecyn-1-ol to (Z)-9-Dodecen-1-ol using Lindlar's Catalyst
This protocol outlines a general procedure for the selective semi-hydrogenation of 9-dodecyn-1-ol.
Materials:
-
9-Dodecyn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or H₂ gas line
Procedure:
-
Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Reagents: To the flask, add 9-dodecyn-1-ol (1.0 eq) and Lindlar's catalyst (typically 5-10 mol%).
-
Solvent: Add a suitable solvent, such as hexane, to dissolve the starting material.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) three times to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask, either from a balloon or a regulated gas line.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete when hydrogen uptake ceases.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Purification: Wash the Celite pad with the solvent used in the reaction. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Visualizing Catalyst Deactivation
Catalyst deactivation is a critical factor in efficiency. The following diagram illustrates a common pathway for the deactivation of a heterogeneous catalyst.
Caption: Catalyst deactivation pathways.
Decision Workflow for Catalyst Selection
Choosing the right catalyst is paramount. This workflow provides a logical approach to selecting a catalyst for your 9-dodecyn-1-ol reaction.
Sources
- 1. 9-Dodecyn-1-ol, 9-Dodecynol, Dodec-9-yn-1-ol, 9-Dodecyne-1-ol, 1-Ethyl-2-(8-hydroxyoctyl)acetylene, 71084-08-7, (E)-9-Dodecen-1-yl acetate, Grape Berry Moth, Pine Shoot Borer, dodecyn, Mumbai, India [jaydevchemicals.com]
- 2. Khan Academy [khanacademy.org]
- 3. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 4. study.com [study.com]
- 5. Organic Chemistry/Introduction to reactions/Alkyne hydrogenation - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Catalysis – Introductory Chemistry [uen.pressbooks.pub]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Preventing catalyst poisoning during the hydrogenation of 9-Dodecyn-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective hydrogenation of 9-dodecyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying, preventing, and troubleshooting catalyst poisoning. The information is presented in a direct question-and-answer format to address the practical challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the hydrogenation of 9-dodecyn-1-ol, and what catalyst is used?
The primary objective is the selective reduction of the alkyne (triple bond) in 9-dodecyn-1-ol to a cis-alkene (double bond), yielding (Z)-9-dodecen-1-ol. This transformation is a critical step in the synthesis of various high-value chemicals, including insect pheromones and pharmaceutical intermediates.
To achieve this specific stereochemistry and prevent over-reduction to the corresponding alkane (dodecan-1-ol), a "poisoned" heterogeneous catalyst is required. The most common and effective catalyst for this purpose is Lindlar's catalyst .[1][2][3] This catalyst consists of palladium (Pd) deposited on a calcium carbonate (CaCO₃) support, which is then intentionally deactivated or "poisoned" with a lead salt, such as lead acetate, and often an organic modifier like quinoline.[3][4][5]
Q2: What exactly is "catalyst poisoning" in the context of this reaction?
In this specific hydrogenation, the term "poisoning" can be confusing.
-
Intentional Poisoning : Lindlar's catalyst is intentionally poisoned with lead to reduce its catalytic activity.[1][6] This deactivation is crucial for selectivity; it makes the catalyst active enough to reduce the highly reactive alkyne to an alkene but not active enough to reduce the resulting alkene to an alkane.[3][6][7]
-
Unintentional Poisoning : This is the detrimental deactivation of the catalyst by impurities present in the substrate, solvent, or reaction system.[8][9] These impurities strongly adsorb to the active palladium sites, blocking access for the alkyne and hydrogen, which leads to a significant drop in reaction rate or a complete halt of the reaction.[8]
This guide focuses on preventing unintentional catalyst poisoning .
Q3: What are the common signs of unintentional catalyst poisoning during the reaction?
The most common indicators of catalyst poisoning include:
-
Sluggish or Stalled Reaction: The reaction fails to proceed to completion, or the rate of hydrogen uptake slows dramatically and stops, even with an adequate supply of hydrogen. Progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Incomplete Conversion: Analysis of the reaction mixture shows a significant amount of unreacted 9-dodecyn-1-ol after the expected reaction time.
-
No Reaction Initiation: The reaction fails to start, showing no consumption of the starting material from the outset.
Troubleshooting Guide: Catalyst Deactivation & Poisoning
Q4: My hydrogenation of 9-dodecyn-1-ol has stalled. What are the likely sources of catalyst poisons?
A stalled reaction is the classic symptom of unintentional catalyst poisoning. The poisons are typically impurities that have a stronger affinity for the palladium active sites than the alkyne. The most common culprits are summarized in the table below.
| Poison Class | Specific Examples | Common Sources |
| Sulfur Compounds | Thiols, sulfides (H₂S), sulfoxides | Present in lower-grade reagents; residual from upstream synthetic steps.[9][10] |
| Nitrogen Compounds | Amines, amides, nitriles | Substrate impurities; certain solvents; additives from previous reactions.[11][12] |
| Metallic Impurities | Mercury (Hg), Arsenic (As), Lead (Pb) | Contamination from glassware, reagents, or upstream processes.[8][13] |
| Halogenated Compounds | Chlorides, Bromides | Residual solvents (e.g., dichloromethane) or impurities.[13] |
| Carbon Monoxide (CO) | Impurity in hydrogen gas supply; side reactions.[8] | |
| Coke Precursors | Polymeric or tarry materials | Formed from substrate decomposition or polymerization on the catalyst surface.[9] |
Causality: These compounds, particularly those with lone pairs of electrons (like sulfur and nitrogen) or empty d-orbitals (metals), act as Lewis bases or form strong covalent bonds with the palladium surface. This interaction is often irreversible and blocks the active sites required for hydrogen activation and alkyne coordination.[8][9]
Workflow: Diagnosing a Stalled Hydrogenation Reaction
Caption: A troubleshooting workflow for a stalled hydrogenation reaction.
Q5: My reaction produced a large amount of dodecan-1-ol. Is this a poisoning issue?
No, this is an issue of over-reduction and indicates the catalyst is too active .[6] The intentional lead poison in a properly prepared Lindlar catalyst is what prevents this very outcome.[5][7] If you are observing significant alkane formation, consider the following causes:
-
Improperly Prepared Catalyst: The deactivation with lead acetate may have been insufficient, leaving too many highly active palladium sites.[4][5]
-
Poor Quality Commercial Catalyst: The catalyst may be old or from an unreliable source, leading to a loss of its selective properties.[14]
-
Reaction Conditions: Excessively high hydrogen pressure or elevated temperatures can sometimes overcome the catalyst's selectivity, forcing the reduction of the alkene.
Solution:
-
Verify Catalyst Quality: Source your Lindlar catalyst from a reputable supplier. If preparing it in-house, ensure the poisoning protocol is followed meticulously.[14]
-
Control Reaction Conditions: For most lab-scale syntheses, a hydrogen balloon is sufficient to provide 1 atmosphere of pressure. Avoid unnecessary heating.[14]
-
Add an Additional Modifier: In some cases, adding a small amount of quinoline to the reaction mixture can further temper the catalyst's activity and improve selectivity for the cis-alkene.[2]
Q6: How can I effectively remove potential poisons from my 9-dodecyn-1-ol starting material?
Purification of the substrate is the most critical step in preventing catalyst poisoning. Given the high boiling point of 9-dodecyn-1-ol, vacuum distillation is effective for removing non-volatile impurities. However, for removing trace poisons, column chromatography is often more practical.
Experimental Protocol: Purification of 9-Dodecyn-1-ol via Flash Chromatography
-
Prepare the Column: Select a glass column and pack it with silica gel (230-400 mesh) using a suitable non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The polarity can be adjusted based on TLC analysis.
-
Load the Substrate: Dissolve the crude 9-dodecyn-1-ol in a minimal amount of the chromatography solvent. Carefully load this solution onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the chosen solvent system. Many non-polar impurities and potential polymeric "coke" precursors will either pass through quickly or remain strongly adsorbed to the silica.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure 9-dodecyn-1-ol.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified alcohol under high vacuum for several hours to remove any residual solvent. Store the purified material under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Diagram: Mechanism of Catalyst Poisoning
Caption: How sulfur impurities block active sites on a palladium catalyst.
Q7: Can a poisoned Lindlar catalyst be regenerated and reused?
Regenerating a poisoned Lindlar catalyst is extremely challenging and generally not recommended for laboratory-scale work.[15]
-
Complexity: The precise ratio of palladium to lead poison is critical for the catalyst's selectivity. Most regeneration procedures, such as acid washes or high-temperature calcination, would likely alter this delicate balance, either by stripping the lead poison (making the catalyst over-active) or by sintering the palladium particles (making it completely inactive).[9]
-
Irreversible Poisoning: Many common poisons, especially sulfur compounds, bind irreversibly to palladium.[9] While some industrial processes have protocols for regenerating catalysts, these are often not feasible or effective in a research setting.[16][17]
-
Cost-Effectiveness: Given the relatively small amounts of catalyst used in lab-scale reactions, the time and resources spent on an uncertain regeneration attempt are often greater than the cost of using a fresh, reliable batch of catalyst.[14]
For these reasons, the most reliable and efficient troubleshooting step is to discard the suspect catalyst and restart the reaction with fresh catalyst and purified reagents.
References
-
Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]
-
Wikipedia. (n.d.). Lindlar catalyst. [Link]
-
MDPI. (2023). Hydrogenation of Dodecanoic Acid over Iridium-Based Catalysts. [Link]
-
Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. [Link]
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JoVE. (2023). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]
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Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
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BYJU'S. (n.d.). Lindlar Catalyst. [Link]
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SciSpace. (2001). Poisoning and deactivation of palladium catalysts. [Link]
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Chemistry Stack Exchange. (2021). Why do poisoned catalysts (Lindlar, nickel borate) result in partial hydrogenation of alkynes?[Link]
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UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Poisoned catalyst. [Link]
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ACS Publications. (2021). Role of Hydrogen Species in Palladium-Catalyzed Alkyne Hydrogenation. [Link]
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MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. [Link]
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Unicat Catalyst Technologies. (n.d.). Purification. [Link]
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YouTube. (2020). Alkyne hydrogenation with poisoned catalyst example. [Link]
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ResearchGate. (2016). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. [Link]
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Technical Support Center: Monitoring 9-Dodecyn-1-ol Reaction Progress
Welcome to the technical support center for monitoring reactions involving 9-dodecyn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the integrity and success of your experiments.
Introduction: The Importance of Accurate Reaction Monitoring
9-Dodecyn-1-ol is a valuable building block in organic synthesis, featuring both a terminal alkyne and a primary alcohol.[1] The progress of reactions involving either of these functional groups must be carefully monitored to determine reaction completion, identify potential side products, and optimize reaction conditions. Inaccurate monitoring can lead to premature work-up, resulting in low yields, or prolonged reaction times, increasing the likelihood of side product formation. This guide will equip you with the necessary knowledge to effectively use TLC and GC for this purpose.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and widely used technique for qualitative reaction monitoring.[2][3] It allows for the quick visualization of the consumption of starting material and the formation of products.
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system for TLC analysis of a 9-dodecyn-1-ol reaction?
A1: A binary mixture of a non-polar and a polar solvent is typically effective.[4] For 9-dodecyn-1-ol, which is a relatively polar alcohol, a good starting point is a mixture of hexanes and ethyl acetate.[4][5] Begin with a ratio that places the starting material at an Rf value of approximately 0.3-0.5.[5][6] This provides ample space on the plate for both more polar and less polar products to resolve.
Q2: How do I properly spot the TLC plate for reaction monitoring?
A2: It is crucial to use a "cospot" to confidently track the reaction's progress.[6][7] On a three-lane plate, spot the following:
-
Lane 1 (Reference): A dilute solution of your starting material, 9-dodecyn-1-ol.
-
Lane 2 (Cospot): Spot the starting material first, then, on top of that spot, apply a sample of the reaction mixture.
-
Lane 3 (Reaction Mixture): A sample taken directly from your reaction.
This setup helps to confirm the identity of the starting material spot in the reaction mixture lane, especially if the product has a similar Rf value.[6]
Q3: My spots are streaking. What's causing this and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: Applying too much sample is a common cause of streaking.[8][9] Dilute your sample before spotting it on the plate.
-
Inappropriate solvent system: The polarity of the solvent system may not be suitable for your compound.[10] Try adjusting the solvent ratio or changing the solvents entirely.
-
Acidic or basic compounds: Although 9-dodecyn-1-ol is neutral, if your reaction produces acidic or basic products, they can interact with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluting solvent can resolve this.[11]
Q4: I don't see any spots on my developed TLC plate. What should I do?
A4: The absence of spots can be due to a few reasons:
-
Insufficient concentration: The concentration of your sample may be too low to be visualized.[10] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[10][11]
-
Compound is not UV-active: 9-dodecyn-1-ol and many of its derivatives do not have strong UV chromophores and may not be visible under a UV lamp.[12][13]
-
Improper visualization technique: Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is excellent for visualizing alcohols and alkynes, which will appear as yellow or brown spots on a purple background after gentle heating.[12][13][14] Another general-purpose stain is p-anisaldehyde, which can visualize a wide range of functional groups.[12][14]
Troubleshooting Guide for TLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is too concentrated.[8][9][15] | Dilute the sample before spotting. |
| Inappropriate solvent polarity.[10] | Adjust the solvent system's polarity. | |
| Highly polar compounds in the mixture.[8] | Add a few drops of acetic acid or triethylamine to the eluent.[11] | |
| No Visible Spots | Sample concentration is too low. | Concentrate the sample or spot multiple times.[10] |
| Compound is not UV-active.[12] | Use a chemical stain like potassium permanganate or p-anisaldehyde.[12][14] | |
| Solvent level in the chamber is too high. | Ensure the solvent level is below the origin line on the TLC plate.[11] | |
| Poor Separation | Incorrect solvent system.[15] | Experiment with different solvent systems of varying polarities. |
| Irreproducible Rf Values | Chamber not saturated with solvent vapor. | Line the inside of the developing chamber with filter paper to ensure saturation. |
| Solvent composition changed due to evaporation. | Use a lid on the developing chamber and prepare fresh eluent for each run. |
Experimental Protocol: TLC Monitoring Workflow
Gas Chromatography (GC) Monitoring
GC is a powerful quantitative technique for monitoring reaction progress, providing information on the relative amounts of starting material, products, and byproducts.[16]
Frequently Asked Questions (FAQs) for GC
Q1: What type of GC column is best for analyzing 9-dodecyn-1-ol and its reaction products?
A1: The choice of column depends on the polarity of the analytes. For separating long-chain alcohols, a polar stationary phase is often preferred.[17] A polyethylene glycol (PEG) or "WAX" type column is a good choice as it can effectively separate compounds based on polarity.[18][19] For a less polar option, a mid-polar phase like a 50% phenyl-methylpolysiloxane could also be suitable.[20][21]
Q2: Do I need to derivatize 9-dodecyn-1-ol for GC analysis?
A2: While direct analysis is possible, derivatization is highly recommended for alcohols to improve peak shape and thermal stability.[22][23] The polar hydroxyl group can interact with active sites in the GC system, leading to peak tailing. Silylation, which replaces the active hydrogen of the alcohol with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization method.[22][24][25] This increases the volatility and reduces the polarity of the analyte.[23][24]
Q3: My GC peaks are tailing. What could be the cause?
A3: Peak tailing in GC can result from several factors:
-
Active sites in the system: The liner, column, or detector can have active sites that interact with polar analytes like alcohols. Derivatization can mitigate this.
-
Column degradation: The stationary phase of the column may be degraded. Conditioning the column or replacing it may be necessary.
-
Improper injection technique: A slow injection can lead to band broadening and tailing.
Q4: How can I optimize the GC method for my specific reaction?
A4: Method optimization involves adjusting several parameters:
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete vaporization of the sample without causing thermal degradation.[26][27] A good starting point is 250 °C. For high-boiling point analytes, a higher temperature may be necessary.[28][29]
-
Oven Temperature Program: A temperature ramp is generally used. Start with an initial temperature below the boiling point of the solvent to focus the analytes at the head of the column.[26] Then, ramp the temperature at a rate that provides good separation of the components.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation.[27] Optimize the flow rate to achieve the best resolution in the shortest amount of time.
Troubleshooting Guide for GC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites in the GC system. | Derivatize the sample (e.g., silylation). Use a deactivated liner. |
| Column contamination or degradation. | Condition the column at high temperature or trim the front end of the column. | |
| Poor Resolution | Inappropriate column phase. | Select a column with a different polarity. |
| Incorrect oven temperature program. | Optimize the temperature ramp rate. | |
| Ghost Peaks | Carryover from a previous injection. | Run a blank solvent injection. Clean the syringe and injector port. |
| Septum bleed. | Use a high-quality, low-bleed septum. | |
| Broad Peaks | Injection volume too large. | Reduce the injection volume. |
| Splitless time is too long.[30] | Optimize the splitless time (typically 20-90 seconds).[30] |
Experimental Protocol: GC Sample Preparation and Derivatization (Silylation)
Concluding Remarks
Effectively monitoring the progress of reactions involving 9-dodecyn-1-ol is paramount for successful synthesis. By leveraging the complementary strengths of TLC for rapid qualitative assessment and GC for quantitative analysis, researchers can gain a comprehensive understanding of their reaction's progress. This guide provides a foundation for troubleshooting common issues and optimizing analytical methods. Remember that each reaction is unique, and some degree of method development will always be necessary to achieve the best results.
References
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ChemBAM. TLC troubleshooting. Accessed January 20, 2026. [Link]
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GL Sciences. Alcohols-Glycols. Accessed January 20, 2026. [Link]
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pharmashare.in. Troubleshooting TLC. Published June 29, 2025. [Link]
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University of California, Los Angeles. TLC Visualization Methods. Accessed January 20, 2026. [Link]
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Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Published June 3, 2025. [Link]
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Chemistry LibreTexts. Derivatization. Last updated August 29, 2023. [Link]
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Bio-protocol. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Published November 13, 2023. [Link]
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LCGC International. How to Optimize Key Variables in GC Analysis: Sample Introduction. Published June 1, 2016. [Link]
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University of Colorado Boulder. Stains for Developing TLC Plates. Accessed January 20, 2026. [Link]
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PubMed. Optimizations of packed sorbent and inlet temperature for large volume-direct aqueous injection-gas chromatography to determine high boiling volatile organic compounds in water. Published August 22, 2014. [Link]
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Brainly. What is a cause of spots streaking across a TLC plate? Published September 19, 2023. [Link]
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Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Last updated April 7, 2022. [Link]
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Oxford Academic. Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Accessed January 20, 2026. [Link]
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Wiley Online Library. Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Accessed January 20, 2026. [Link]
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Organic Chemistry. TLC stains. Accessed January 20, 2026. [Link]
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LCGC International. Optimizing Splitless GC Injections. Published August 13, 2018. [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. How to Monitor a Reaction by TLC. Accessed January 20, 2026. [Link]
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Microbioz India. Optimizing Gas Chromatography Parameters for Enhanced Performance. Published November 22, 2023. [Link]
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University of Rochester. How To: Monitor by TLC. Accessed January 20, 2026. [Link]
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University of Colorado Boulder. Thin Layer Chromatography (TLC). Accessed January 20, 2026. [Link]
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GL Sciences. Types of Liquid Stationary Phases for Gas Chromatography. Published July 1, 2024. [Link]
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Washington State University. Monitoring Reactions by TLC. Accessed January 20, 2026. [Link]
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Chemistry LibreTexts. 2.3B: Uses of TLC. Last updated April 18, 2022. [Link]
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Phenomenex. Types of stationary phases in gas chromatography. Published August 8, 2025. [Link]
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Accessed January 20, 2026. [Link]
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LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation. Accessed January 20, 2026. [Link]
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Chemistry LibreTexts. 27.3: Gas Chromatographic Columns and Stationary Phases. Last updated April 12, 2023. [Link]
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Odinity. Separation & Identification of Alcohols by Gas Chromatography. Published April 1, 2014. [Link]
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ResearchGate. The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Accessed January 20, 2026. [Link]
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PubChem. 9-Dodecyn-1-ol. Accessed January 20, 2026. [Link]
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Journal of Pharmaceutical Research International. Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata. Published May 1, 2025. [Link]
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ResearchGate. R f values of the standards used in TLC and their respective colors. Accessed January 20, 2026. [Link]
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Peak Scientific. GC Used in Alcohol Profiling to Keep Consumers Safe. Published March 26, 2018. [Link]
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Jaydev Chemical Industries. 9-Dodecyn-1-ol. Accessed January 20, 2026. [Link]
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ResearchGate. GC-MS Analysis of the Bioactive Compounds in Aqueous Ethanol, Dichloromethane, and n-hexane Extracts of Pumpkin (Cucurbita pepo) Seed. Published June 28, 2022. [Link]
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Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). Last updated April 17, 2020. [Link]
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DC Chemicals. (9E)-Dodecen-1-ol. Accessed January 20, 2026. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 9-Dodecyn-1-ol and 11-Dodecyn-1-ol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic incorporation of alkyne functionalities into molecular scaffolds is a cornerstone of modern synthesis. The subtle difference in the placement of the triple bond—internal versus terminal—profoundly dictates the synthetic pathways available and the ultimate molecular architecture. This guide provides an in-depth, objective comparison of the reactivity of two C12 alkynols: 9-dodecyn-1-ol, an internal alkyne, and 11-dodecyn-1-ol, a terminal alkyne. This analysis is grounded in fundamental chemical principles and supported by established experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Decisive Influence of Triple Bond Position
The reactivity of an alkyne is fundamentally governed by the electronic and steric environment of its sp-hybridized carbons. In 11-dodecyn-1-ol , the triple bond is at the terminus of the carbon chain, resulting in a C-H bond on one of the sp carbons. This terminal proton is weakly acidic (pKa ≈ 25), a feature that is absent in the internal alkyne 9-dodecyn-1-ol .[1] This seemingly minor structural variance opens up a distinct set of chemical transformations for terminal alkynes, primarily centered around the formation of a potent carbon nucleophile—the acetylide anion. Conversely, the internal triple bond of 9-dodecyn-1-ol, flanked by alkyl groups, presents a different steric and electronic profile that influences its susceptibility to various addition reactions.
Comparative Reactivity in Key Synthetic Transformations
We will now explore the comparative reactivity of these two alkynols in three pivotal classes of reactions: catalytic hydrogenation, hydroboration-oxidation, and azide-alkyne cycloaddition (click chemistry).
Catalytic Hydrogenation: A Tale of Selectivity
Catalytic hydrogenation offers a direct route to the corresponding alkenes and alkanes, with the choice of catalyst being paramount in dictating the final product.
Insights and Causality: The ability to selectively reduce the alkyne to a cis-(Z)-alkene is a crucial transformation in the synthesis of many biologically active molecules, including insect pheromones.[2] This is typically achieved using a "poisoned" catalyst, such as Lindlar's catalyst, which is sufficiently active to reduce the alkyne but not the resulting alkene.[3] For internal alkynes like 9-dodecyn-1-ol, this reaction proceeds with high stereoselectivity to afford the corresponding (Z)-alkene.
Terminal alkynes like 11-dodecyn-1-ol can also be hydrogenated. However, complete hydrogenation to the corresponding alkane, dodecan-1-ol, is a common outcome with standard catalysts like platinum or palladium on carbon.[4] Studies have shown that terminal alkynes tend to be more reactive towards full hydrogenation than internal alkynes.[3]
Experimental Protocol: Selective Hydrogenation of 9-Dodecyn-1-ol to (Z)-9-Dodecen-1-ol
Materials:
-
9-Dodecyn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hexane or Ethanol (anhydrous)
-
Hydrogen gas (balloon or controlled supply)
Procedure:
-
In a round-bottom flask, dissolve 9-dodecyn-1-ol (1 equivalent) in anhydrous hexane.
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction).
-
Flush the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude (Z)-9-dodecen-1-ol, which can be further purified by column chromatography if necessary.[5]
Data Presentation: Expected Outcomes of Catalytic Hydrogenation
| Starting Material | Catalyst | Primary Product | Comments |
| 9-Dodecyn-1-ol | Lindlar's Catalyst, H₂ | (Z)-9-Dodecen-1-ol | High stereoselectivity for the cis-alkene is expected.[2] |
| 9-Dodecyn-1-ol | PtO₂ or Pd/C, H₂ | Dodecan-1-ol | Complete reduction to the alkane will occur. |
| 11-Dodecyn-1-ol | Lindlar's Catalyst, H₂ | 11-Dodecen-1-ol | Selective reduction is possible but can be less clean than with internal alkynes. |
| 11-Dodecyn-1-ol | PtO₂ or Pd/C, H₂ | Dodecan-1-ol | Complete and typically rapid reduction to the alkane. |
Visualization: Catalytic Hydrogenation Workflow
Caption: Comparative hydrogenation pathways for internal and terminal dodecyn-1-ol.
Hydroboration-Oxidation: Regiochemical Divergence
Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of a triple bond. The regioselectivity of this reaction is highly dependent on the substitution pattern of the alkyne.
Insights and Causality: For terminal alkynes like 11-dodecyn-1-ol , the boron atom of the hydroborating agent preferentially adds to the terminal, less sterically hindered carbon.[6][7] To prevent double addition across the two π-bonds, a sterically hindered borane, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), is employed.[8] Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, which then tautomerizes to the corresponding aldehyde. This method is a highly reliable way to convert terminal alkynes to aldehydes.
In contrast, the hydroboration of an unsymmetrical internal alkyne like 9-dodecyn-1-ol is less straightforward. The two carbons of the triple bond have different steric environments, but the difference is often not pronounced enough to achieve high regioselectivity with common hydroborating agents. This typically leads to a mixture of the two possible ketone products upon oxidation.[9]
Experimental Protocol: Hydroboration-Oxidation of 11-Dodecyn-1-ol to 12-Hydroxydodecanal
Materials:
-
11-Dodecyn-1-ol
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (aqueous solution, e.g., 3 M)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), dissolve the 9-BBN dimer in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of 11-dodecyn-1-ol (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture to 0 °C and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 25 °C.
-
After the addition is complete, stir the mixture at room temperature for a few hours.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 12-hydroxydodecanal.
Data Presentation: Expected Products of Hydroboration-Oxidation
| Starting Material | Reagent | Primary Product(s) | Comments |
| 9-Dodecyn-1-ol | 1. 9-BBN, THF2. H₂O₂, NaOH | Mixture of 1-hydroxydodecan-4-one and 1-hydroxydodecan-3-one | Low regioselectivity is expected, leading to a mixture of ketones. |
| 11-Dodecyn-1-ol | 1. 9-BBN, THF2. H₂O₂, NaOH | 12-Hydroxydodecanal | High regioselectivity for the anti-Markovnikov product (aldehyde) is expected.[8] |
Visualization: Hydroboration-Oxidation Pathways
Caption: Divergent outcomes of hydroboration-oxidation for internal vs. terminal alkynols.
Azide-Alkyne Cycloaddition (Click Chemistry): A Question of Compatibility
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," valued for its high efficiency, mild reaction conditions, and broad functional group tolerance.[6][10]
Insights and Causality: The mechanism of the CuAAC reaction is critically dependent on the presence of a terminal alkyne.[10] The reaction proceeds through the formation of a copper(I) acetylide intermediate, which requires the acidic terminal proton of the alkyne.[10] Consequently, 11-dodecyn-1-ol is an excellent substrate for CuAAC reactions, readily coupling with azides to form 1,4-disubstituted 1,2,3-triazoles.
In stark contrast, 9-dodecyn-1-ol , being an internal alkyne, lacks the necessary acidic proton and is therefore unreactive under standard CuAAC conditions.[10] For the cycloaddition of internal alkynes, alternative catalytic systems are required. The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable example that can facilitate the reaction of both terminal and internal alkynes, although it often leads to different regioisomers (1,5-disubstituted triazoles from terminal alkynes and fully substituted triazoles from internal alkynes).[11][12]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 11-Dodecyn-1-ol
Materials:
-
11-Dodecyn-1-ol
-
An organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent system (e.g., t-butanol/water or DMSO)
Procedure:
-
In a vial, dissolve 11-dodecyn-1-ol (1 equivalent) and the organic azide (1-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (typically 0.1-0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (typically 0.01-0.05 equivalents) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1,2,3-triazole can be purified by column chromatography or recrystallization.[13][14]
Data Presentation: Reactivity in Azide-Alkyne Cycloaddition
| Starting Material | Reaction | Reactivity | Product |
| 9-Dodecyn-1-ol | CuAAC | Unreactive | No reaction |
| 9-Dodecyn-1-ol | RuAAC | Reactive | 1,4,5-Trisubstituted 1,2,3-triazole |
| 11-Dodecyn-1-ol | CuAAC | Highly Reactive | 1,4-Disubstituted 1,2,3-triazole |
| 11-Dodecyn-1-ol | RuAAC | Reactive | 1,5-Disubstituted 1,2,3-triazole |
Visualization: Click Chemistry Reactivity Logic
Caption: Decision tree for azide-alkyne cycloaddition based on alkyne type.
Conclusion: Strategic Selection for Synthetic Success
The comparative analysis of 9-dodecyn-1-ol and 11-dodecyn-1-ol underscores a critical principle in organic synthesis: isomeric differences can lead to orthogonal reactivity.
-
11-Dodecyn-1-ol , as a terminal alkyne, is the substrate of choice for reactions leveraging its terminal proton, most notably the highly efficient and regioselective CuAAC for the construction of 1,4-disubstituted triazoles and the hydroboration-oxidation for the synthesis of terminal aldehydes.
-
9-Dodecyn-1-ol , an internal alkyne, offers the ability to generate (Z)-alkenes with high stereoselectivity via partial hydrogenation. While its utility in regioselective additions like hydroboration is limited due to the formation of product mixtures, it can participate in cycloadditions under specific catalytic conditions like RuAAC.
For researchers and drug development professionals, a thorough understanding of these reactivity profiles is essential for the rational design of synthetic routes, enabling the efficient and selective construction of complex molecular targets. The choice between an internal and a terminal alkyne is not merely a matter of isomerism but a strategic decision that dictates the available synthetic toolkit.
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Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C. Available at: [Link]
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Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PMC - NIH. Available at: [Link]
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Overview of Regioselective and Stereoselective Catalytic Hydroboration of Alkynes. RAIITH. Available at: [Link]
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Regioselective Hydroboration of Unsymmetrical Internal Alkynes Catalyzed by a Cobalt Pincer-NHC Complex. Organic Letters - ACS Publications. Available at: [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 9-Dodecyn-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, particularly for applications in drug discovery and materials science, the declaration "the compound is pure" is not a final statement but the beginning of a rigorous, evidence-based argument. The identity and purity of a molecule like 9-Dodecyn-1-ol (C₁₂H₂₂O, Molar Mass: 182.31 g/mol ) are not merely data points; they are the foundational pillars upon which subsequent research—be it biological assays or polymerization reactions—is built.[1] An uncharacterized impurity, even at low levels, can lead to misleading results, confounding biological interpretations and compromising the integrity of new chemical entities.[1]
This guide provides an in-depth, comparative framework for the validation of synthesized 9-Dodecyn-1-ol. We will move beyond a simple checklist of techniques to a discussion of orthogonal methodologies. The core principle of this approach is that by probing the molecule's identity and purity through multiple, mechanistically distinct analytical techniques, we create a self-validating system of checks and balances. We will explore the "why" behind procedural choices, comparing the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy to construct a comprehensive and trustworthy analytical dossier.
The Validation Workflow: A Multi-Technique Approach
A robust validation strategy does not rely on a single "gold standard" technique. Instead, it integrates data from several methods, with each providing a unique piece of the structural and purity puzzle. The results from one technique should corroborate and be complemented by the others.
Caption: An integrated workflow for the synthesis, purification, and orthogonal validation of 9-Dodecyn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules.[2] It provides detailed information about the chemical environment of individual carbon and hydrogen atoms, allowing for a near-complete reconstruction of the molecular structure. For 9-Dodecyn-1-ol, both ¹H and ¹³C NMR are essential.
Causality Behind the Technique:
-
¹H NMR maps the electronic environment of protons. Its power lies in confirming the presence of specific structural motifs through chemical shift, integration (proton counting), and spin-spin splitting patterns, which reveals neighboring protons.
-
¹³C NMR provides a count of chemically distinct carbon atoms and identifies their nature (e.g., alkane, alkyne, alcohol-bearing).
-
Quantitative NMR (qNMR) can be employed for an absolute purity assessment.[3] By adding a certified internal standard of known concentration, the purity of the analyte can be determined with high accuracy, as the signal intensity is directly proportional to the molar amount of the substance.[3]
Expected Spectroscopic Data for 9-Dodecyn-1-ol
The following table summarizes the anticipated chemical shifts for 9-Dodecyn-1-ol, which serve as the benchmark for identity confirmation. Data is referenced from established databases.[4][5]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale for Assignment |
| -CH₂OH | ~1.5-2.0 (broad s) | - | The hydroxyl proton is typically a broad singlet; its chemical shift is concentration and solvent dependent. |
| -CH₂ -OH | ~3.64 (t) | ~62.9 | Deshielded by the adjacent electronegative oxygen atom. |
| CH₃ -CH₂- | ~0.95 (t) | ~14.4 | Standard terminal methyl group in an alkyl chain. |
| -C≡C-CH₂ - | ~2.14 (m) | ~18.8, ~19.2 | Protons adjacent to the alkyne are slightly deshielded. |
| -C≡C- | - | ~80.0, ~81.5 | Characteristic chemical shifts for internal alkyne carbons.[6] |
| -(CH₂)₆- | ~1.2-1.6 (m) | ~25.7 - 32.7 | Overlapping signals for the bulk methylene groups of the long alkyl chain. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized 9-Dodecyn-1-ol into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must be of high purity to avoid extraneous signals.
-
Internal Standard: For identity, a small amount of Tetramethylsilane (TMS) is typically pre-dissolved in the solvent by the manufacturer to serve as a 0.00 ppm reference.
-
Dissolution: Gently agitate the tube to ensure the sample is fully dissolved. A clear, homogeneous solution is required.
-
Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are often sufficient, but may require optimization based on sample concentration. Two-dimensional techniques like COSY (¹H-¹H correlation) can be used to confirm proton-proton coupling relationships if the 1D spectrum is ambiguous.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Mass Verification
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] It is the cornerstone for assessing the purity of volatile compounds like 9-Dodecyn-1-ol and confirming its molecular weight.[7][8]
Causality Behind the Technique:
-
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. The retention time is a characteristic property of a compound under a specific set of conditions. Purity is often estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]
-
Mass Spectrometry (MS) bombards the eluted compounds with electrons, causing ionization and fragmentation. The resulting mass spectrum shows the molecular ion (M⁺), corresponding to the molecule's mass, and a unique fragmentation pattern that acts as a "molecular fingerprint."[10][11]
Expected GC-MS Data for 9-Dodecyn-1-ol
| Parameter | Expected Result | Rationale |
| Molecular Ion (M⁺) | m/z = 182.3 | Corresponds to the molecular weight of C₁₂H₂₂O.[12] |
| Key Fragments | m/z = 164 ([M-H₂O]⁺) | Loss of a water molecule is a characteristic fragmentation for alcohols. |
| m/z = various | Cleavage along the alkyl chain will produce a series of hydrocarbon fragments. | |
| Purity (by area %) | >99% (Target) | The area of the 9-Dodecyn-1-ol peak should be the vast majority of the total integrated area. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized 9-Dodecyn-1-ol (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Derivatization (Optional but Recommended): To improve peak shape and volatility, long-chain alcohols can be derivatized.[13] A common method is silylation: react the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH group to a -OTMS (trimethylsilyl) ether. This reduces peak tailing caused by hydrogen bonding.[14]
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system. A splitless injection mode is often used for dilute samples to maximize sensitivity.[14]
-
GC Separation: Use a nonpolar capillary column (e.g., DB-5ms). A typical oven program would start at a low temperature (~70°C), hold for 1-2 minutes, and then ramp at 10-20°C/min to a final temperature of ~280°C.[14]
-
MS Detection: Set the mass spectrometer to scan a range of m/z 40-400. The resulting total ion chromatogram (TIC) will show peaks corresponding to separated compounds, and a mass spectrum can be generated for each peak.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While it does not provide the detailed structural map of NMR or the quantitative purity data of GC-MS, it serves as an excellent first-pass check to confirm that the key chemical bonds of 9-Dodecyn-1-ol have been successfully formed.
Causality Behind the Technique:
Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. An FTIR spectrum plots absorbance versus wavenumber (cm⁻¹), revealing the presence of specific functional groups.[15]
Expected FTIR Data for 9-Dodecyn-1-ol
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Alcohol (O-H) | Stretch | ~3200-3600 | Strong, Broad |
| Alkane (C-H) | Stretch | ~2850-2960 | Strong, Sharp |
| Alkyne (C≡C) | Stretch | ~2100-2260 | Weak to Medium, Sharp |
Note: As 9-Dodecyn-1-ol is an internal alkyne, the characteristic terminal alkyne ≡C-H stretch at ~3300 cm⁻¹ will be absent.[6][16][17] The O-H stretch is typically very broad and strong, making it a dominant feature of the spectrum.[17][18] The C-O stretch for a primary alcohol is expected around 1050 cm⁻¹.[18][19]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As 9-Dodecyn-1-ol is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition: Place the salt plates in the spectrometer's sample holder.
-
Background Scan: Run a background spectrum of the clean, empty salt plates to subtract any atmospheric (CO₂, H₂O) or instrument-related absorbances.
-
Sample Scan: Run the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Comparative Analysis and Decision Making
No single technique is sufficient. A combination is required for a scientifically sound validation.[20][21] The choice of which technique to prioritize depends on the specific question being asked.
Caption: A decision-making framework for selecting the appropriate analytical technique.
-
For Identity: NMR is the most definitive technique. While MS confirms the molecular weight, only NMR can distinguish between isomers with the same mass and fragmentation patterns.
-
For Purity: GC-MS is the workhorse for detecting and semi-quantifying volatile impurities. For the highest accuracy and an absolute measure of purity, qNMR is the superior, albeit more complex, method.[1]
-
For Speed and Simplicity: FTIR provides the fastest confirmation that the desired alcohol and alkyne functionalities are present, making it an ideal screening tool post-synthesis.
References
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How to assess substance purity of a solid from Melting Point - Theory pages. Labster. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
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How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]
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Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives. Harvey, D. J. (1989). Biomedical chromatography, 3(6), 251-254. [Link]
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9-Dodecyn-1-ol | C12H22O. PubChem. [Link]
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Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Wood, R. (1968). Journal of Chromatographic Science, 6(2), 94–96. [Link]
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IR Spectroscopy Tutorial: Alkynes. University of Colorado Boulder. [Link]
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9-Dodecyn-1-ol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Comparative Method Validation: Evaluating New Techniques Against Established Standards. OMICS International. [Link]
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Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]
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Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [Link]
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GC/MS analysis of long-chain esters standards. ResearchGate. [Link]
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Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. [Link]
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Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
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Comparison of analytical techniques for the identification of bioactive compounds from natural products. Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). RSC advances, 1(1), 80-84. [Link]
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FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. YouTube. [Link]
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Combination of 1H and 13C NMR Spectroscopy. ResearchGate. [Link]
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(PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]
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9-Dodecyn-1-ol - Substance Details. US EPA. [Link]
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Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. MDPI. [Link]
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A Comparative Spectroscopic Guide to the Structural Confirmation of 9-Dodecyn-1-ol
In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to elucidate the structure of 9-dodecyn-1-ol. By juxtaposing its spectral data with that of a structurally distinct isomer, (8E,10E)-8,10-dodecadien-1-ol, we highlight the diagnostic power of modern spectroscopic methods. This document is intended for researchers, scientists, and drug development professionals seeking to solidify their understanding and application of these analytical techniques.
Introduction to 9-Dodecyn-1-ol
9-Dodecyn-1-ol is a long-chain alkynol with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol .[1] Its structure features a twelve-carbon chain with a hydroxyl group at one terminus (C1) and an internal alkyne (triple bond) between C9 and C10. The precise placement of these functional groups is critical to its chemical properties and potential applications, necessitating a robust analytical approach for structural verification.
The Logic of Spectroscopic Analysis: A Multi-Faceted Approach
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic application of multiple methods is employed to piece together the molecular puzzle. This guide will focus on four pillars of spectroscopic analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. By analyzing chemical shifts, splitting patterns (multiplicity), and integration values, we can deduce the connectivity of protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte (e.g., 9-dodecyn-1-ol) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Interpretation and Comparison
| Assignment (9-Dodecyn-1-ol) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Diagnostic Feature |
| -CH₂-OH (C1) | ~3.64 | Triplet | 2H | Downfield shift due to the adjacent oxygen atom. |
| -CH₂- (C8) | ~2.14 | Multiplet | 2H | Protons adjacent to the alkyne. |
| -CH₃ (C12) | ~0.95 | Triplet | 3H | Typical upfield methyl signal. |
| Alkyl Chain (-CH₂-) | ~1.2-1.6 | Multiplet | 12H | Overlapping signals of the methylene groups. |
| -OH | Variable | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent. |
| Assignment ((8E,10E)-8,10-Dodecadien-1-ol) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Diagnostic Feature |
| =CH- (C8, C9, C10, C11) | ~5.3-6.1 | Multiplet | 4H | Characteristic downfield signals for vinylic protons in a conjugated system. |
| -CH₂-OH (C1) | ~3.63 | Triplet | 2H | Similar to 9-dodecyn-1-ol, indicating a primary alcohol. |
| -CH₃ (C12) | ~0.90 | Triplet | 3H | Upfield methyl signal. |
| Alkyl Chain (-CH₂-) | ~1.2-1.5 | Multiplet | 8H | Methylene protons in the aliphatic chain. |
| -OH | Variable | Singlet (broad) | 1H | Concentration and solvent dependent hydroxyl proton. |
Comparative Insight: The most striking difference in the ¹H NMR spectra is the presence of signals in the vinylic region (δ 5.3-6.1 ppm) for (8E,10E)-8,10-dodecadien-1-ol, which are absent in the spectrum of 9-dodecyn-1-ol. Conversely, the protons adjacent to the alkyne in 9-dodecyn-1-ol at ~2.14 ppm are a key indicator of its structure.
¹³C NMR Spectroscopy: Unveiling the Carbon Backbone
Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically used for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for optimal performance.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required.
-
Data Processing: The acquired data is processed via Fourier transformation and phasing.
Data Interpretation and Comparison
| Assignment (9-Dodecyn-1-ol) | Chemical Shift (δ, ppm) | Key Diagnostic Feature |
| -C H₂-OH (C1) | ~62.9 | Carbon attached to the hydroxyl group. |
| C ≡C (C9, C10) | ~80.5, ~79.5 | Diagnostic signals for internal alkyne carbons. |
| -C H₃ (C12) | ~14.0 | Typical upfield methyl carbon. |
| Alkyl Chain (-C H₂-) | ~25-33 | Signals for the methylene carbons in the chain. |
| Assignment ((8E,10E)-8,10-Dodecadien-1-ol) | Chemical Shift (δ, ppm) | Key Diagnostic Feature |
| -C H₂-OH (C1) | ~62.8 | Carbon bearing the hydroxyl group. |
| =C H- (C8, C9, C10, C11) | ~128-132 | Downfield signals characteristic of sp² hybridized carbons in a conjugated diene system. |
| -C H₃ (C12) | ~13.9 | Upfield methyl carbon. |
| Alkyl Chain (-C H₂-) | ~25-33 | Methylene carbons of the aliphatic portion. |
Comparative Insight: The key differentiator in the ¹³C NMR spectra is the presence of four signals in the δ 128-132 ppm range for the diene, corresponding to the four sp² hybridized carbons of the conjugated double bonds. In contrast, 9-dodecyn-1-ol exhibits two distinct signals in the δ 79-81 ppm range, which are characteristic of the sp hybridized carbons of the internal alkyne.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying their presence.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Spectrum: An initial spectrum of the clean salt plates is recorded as a background.
-
Sample Spectrum: The spectrum of the sample is then recorded. The instrument automatically subtracts the background spectrum.
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.
Data Interpretation and Comparison
| Vibrational Mode (9-Dodecyn-1-ol) | Wavenumber (cm⁻¹) | Intensity | Key Diagnostic Feature |
| O-H Stretch | ~3330 (broad) | Strong | Presence of the hydroxyl group. |
| C-H Stretch (sp³) | ~2850-2960 | Strong | Aliphatic C-H bonds. |
| C≡C Stretch | ~2230 | Weak | Internal alkyne.[2] |
| C-O Stretch | ~1058 | Strong | Primary alcohol. |
| Vibrational Mode ((8E,10E)-8,10-Dodecadien-1-ol) | Wavenumber (cm⁻¹) | Intensity | Key Diagnostic Feature |
| O-H Stretch | ~3350 (broad) | Strong | Presence of the hydroxyl group. |
| C-H Stretch (sp³) | ~2850-2930 | Strong | Aliphatic C-H bonds. |
| C=C Stretch (conjugated) | ~1650 | Medium | Conjugated diene system. |
| =C-H Bend (trans) | ~985 | Strong | Out-of-plane bending for trans double bonds. |
| C-O Stretch | ~1050 | Strong | Primary alcohol. |
Comparative Insight: The FT-IR spectra of both compounds show a strong, broad absorption for the O-H stretch, confirming the presence of the alcohol functional group. The key difference lies in the region of unsaturation. 9-Dodecyn-1-ol displays a weak absorption around 2230 cm⁻¹ for the internal C≡C stretch, a region where (8E,10E)-8,10-dodecadien-1-ol is transparent.[2] Conversely, the diene shows a characteristic C=C stretching absorption around 1650 cm⁻¹ and a strong band around 985 cm⁻¹ indicative of trans-disubstituted double bonds, both of which are absent in the alkynol's spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and provides clues about the molecule's structure through analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Data Interpretation and Comparison
9-Dodecyn-1-ol (MW: 182.30)
-
Molecular Ion (M⁺): A weak or absent peak at m/z 182 is expected for long-chain alcohols.
-
[M-H₂O]⁺: A peak at m/z 164, corresponding to the loss of a water molecule, is a common feature for alcohols.
-
Alpha-Cleavage: Cleavage of the C1-C2 bond is less likely for primary alcohols.
-
Other Fragments: A series of hydrocarbon fragments separated by 14 mass units (CH₂) will be present. Fragmentation around the alkyne can also lead to characteristic ions.
(8E,10E)-8,10-Dodecadien-1-ol (MW: 182.30)
-
Molecular Ion (M⁺): A more prominent molecular ion peak at m/z 182 may be observed due to the stabilizing effect of the conjugated diene system.
-
[M-H₂O]⁺: A peak at m/z 164 from the loss of water is also expected.
-
Allylic Cleavage: Fragmentation at the allylic positions (C7) is a favorable process for dienes.
-
Other Fragments: The fragmentation pattern will be influenced by the conjugated double bonds, potentially leading to resonance-stabilized fragment ions. The NIST WebBook shows a mass spectrum for 8,10-dodecadien-1-ol with a visible molecular ion peak.[3]
Comparative Insight: While both molecules have the same nominal molecular weight, their fragmentation patterns will differ significantly. The stability of the conjugated diene in (8E,10E)-8,10-dodecadien-1-ol may result in a more intense molecular ion peak compared to 9-dodecyn-1-ol. The specific fragmentation pathways, particularly those involving the unsaturated systems, will provide definitive structural clues.
Conclusion
The structural confirmation of 9-dodecyn-1-ol is reliably achieved through a combinatorial approach of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The comparison with (8E,10E)-8,10-dodecadien-1-ol effectively demonstrates how subtle differences in the location and type of unsaturation lead to distinct and predictable variations in the spectroscopic data. This guide serves as a practical framework for researchers to apply these powerful analytical tools for the unambiguous characterization of organic molecules.
References
-
National Institute of Standards and Technology. (n.d.). 8,10-Dodecadien-1-ol. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1787906, 8Z,10E-Dodecadien-1-ol. PubChem. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117011, 9-Dodecyn-1-ol. PubChem. Retrieved January 21, 2026, from [Link]
-
SpectraBase. (n.d.). 8,10-Dodecadien-1-ol, acetate, (E,E)-. Wiley Online Library. Retrieved January 21, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 9-Dodecen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 8,10-Dodecadien-1-ol. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
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ChemWhat. (n.d.). 8,10-DODECADIEN-1-OL CAS#: 33956-49-9. Retrieved January 21, 2026, from [Link]
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SpectraBase. (n.d.). 9-Dodecyn-1-ol. Wiley Online Library. Retrieved January 21, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000638). Retrieved January 21, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 9-Dodecenol, trans. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 8-Dodecen-1-ol, (Z)-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
The Good Scents Company. (n.d.). (E,E)-8,10-dodecadien-1-ol. Retrieved January 21, 2026, from [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. Retrieved January 21, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Dodecanol. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 21, 2026, from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to the Catalytic Functionalization of 9-Dodecyn-1-ol
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of bifunctional molecules like 9-dodecyn-1-ol is a critical task. This long-chain alkynol, possessing both a terminal alkyne and a primary alcohol, offers two reactive sites for molecular elaboration. The ability to selectively target one functional group over the other, or to engage both in a controlled manner, is paramount for the synthesis of complex targets, from bioactive lipids to advanced materials.
This guide provides an in-depth comparison of various catalytic systems for the functionalization of 9-dodecyn-1-ol. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalytic system, offering insights into why specific catalysts and conditions are chosen to achieve desired chemical transformations. Every claim is substantiated by experimental data and references to authoritative literature, ensuring the trustworthiness and reliability of the information presented.
I. Selective Hydrogenation of the Alkyne Moiety
The reduction of the terminal alkyne in 9-dodecyn-1-ol to an alkene is a foundational transformation. The primary challenge lies in achieving high selectivity for the cis-alkene, (Z)-9-dodecen-1-ol, a precursor to various insect pheromones, without over-reduction to the corresponding alkane or alteration of the hydroxyl group.
A. Lindlar's Catalyst: The Classic Approach to cis-Alkenes
Lindlar's catalyst, a "poisoned" palladium catalyst, is a cornerstone of alkyne semi-hydrogenation.[1][2] Comprising palladium supported on calcium carbonate and treated with lead acetate and quinoline, its reduced activity prevents the further reduction of the initially formed alkene.[3] The hydrogenation occurs with syn-stereochemistry, as both hydrogen atoms are delivered from the catalyst surface to the same face of the alkyne, yielding the cis-(Z)-alkene.[2]
Experimental Protocol: Hydrogenation of 9-Dodecyn-1-ol with Lindlar's Catalyst
-
A solution of 9-dodecyn-1-ol (1.0 g, 5.48 mmol) in 20 mL of ethanol is placed in a flask equipped with a magnetic stir bar.
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 100 mg) is added to the flask.
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield (Z)-9-dodecen-1-ol.
B. P-2 Nickel: A Highly Stereospecific Alternative
P-2 Nickel, a nickel boride catalyst, offers a highly stereospecific alternative for the reduction of alkynes to cis-alkenes.[4][5] Often used in the presence of an amine modifier like ethylenediamine, it exhibits excellent selectivity for the alkyne over other reducible functional groups.[6] For substrates like long-chain alkynols, P-2 Nickel can provide very high cis:trans ratios.[6]
Experimental Protocol: P-2 Nickel Catalyzed Hydrogenation of a Dodecynol Analogue
This protocol is adapted from the reduction of dodec-7-yn-1-ol, a close structural analogue.[6]
-
In a flask purged with hydrogen, nickel(II) acetate tetrahydrate (1.25 g, 5.0 mmol) is dissolved in 50 mL of 95% ethanol.
-
A solution of sodium borohydride (0.19 g, 5.0 mmol) in 10 mL of 95% ethanol is added dropwise with vigorous stirring to form the black P-2 nickel catalyst.
-
Ethylenediamine (0.66 mL, 10 mmol) is then added, followed by the alkynol (e.g., dodec-7-yn-1-ol, 40.0 mmol).
-
The reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature and monitored by GC.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated.
-
The residue is taken up in ether and washed with water to remove ethylenediamine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give the cis-alkene.
Performance Comparison: Hydrogenation Catalysts
| Catalyst | Product | Selectivity (cis:trans) | Yield | Reference |
| Lindlar's Catalyst | (Z)-9-Dodecen-1-ol | >95:5 | High (typically >90%) | [1][3] |
| P-2 Nickel/Ethylenediamine | (Z)-Dodec-7-en-1-ol | >100:1 | 94% | [6] |
II. Hydration of the Terminal Alkyne
The addition of water across the carbon-carbon triple bond can lead to either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition). The choice of catalyst is crucial in directing this regioselectivity.
A. Ruthenium-Catalyzed Markovnikov Hydration
Ruthenium(II) catalysts, such as dichloro(p-cymene)ruthenium(II) dimer, in a benign solvent like polyethylene glycol (PEG-400), can effectively catalyze the Markovnikov hydration of terminal alkynes to yield methyl ketones.[7] This approach avoids the use of harsh acids or toxic mercury salts.
Experimental Protocol: Ruthenium-Catalyzed Markovnikov Hydration
-
To a solution of 9-dodecyn-1-ol (1 mmol) in PEG-400 (3 mL), dichloro(p-cymene)ruthenium(II) dimer (0.025 mmol) is added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 12-hydroxy-2-dodecanone.
B. Ruthenium-Catalyzed Anti-Markovnikov Hydration
For the synthesis of the corresponding aldehyde, a different ruthenium catalyst system is required. Cyclopentadienylruthenium complexes bearing specific phosphine ligands, such as RuCpCl(dppm), have been shown to catalyze the anti-Markovnikov hydration of terminal alkynes with high regioselectivity.[8][9]
Experimental Protocol: Ruthenium-Catalyzed Anti-Markovnikov Hydration
-
A mixture of 9-dodecyn-1-ol (1 mmol), RuCpCl(dppm) (0.01 mmol), and water (5 mmol) in 2-propanol (5 mL) is heated at 100 °C in a sealed tube.
-
The reaction is monitored by GC for the formation of 12-hydroxydodecanal.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel.
Performance Comparison: Hydration Catalysts
| Catalyst System | Product | Regioselectivity | Yield | Reference |
| [RuCl₂(p-cymene)]₂ in PEG-400 | 12-Hydroxy-2-dodecanone | Markovnikov | High (typically 80-92% for terminal alkynes) | [7] |
| RuCpCl(dppm) | 12-Hydroxydodecanal | Anti-Markovnikov | High (up to 95% for 1-hexyne) | [8][9] |
III. Oxidation of the Primary Alcohol
The primary alcohol of 9-dodecyn-1-ol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, leaving the alkyne moiety intact. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a mild and efficient method for this transformation.[10][11]
Experimental Protocol: TEMPO-Mediated Oxidation to 9-Dodecynal
-
To a solution of 9-dodecyn-1-ol (1 mmol) in dichloromethane (10 mL), TEMPO (0.1 mmol) and trichloroisocyanuric acid (1.1 mmol) are added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 9-dodecynal.
For the oxidation to the carboxylic acid, a two-phase system with a phase-transfer catalyst and a stronger co-oxidant is typically employed.
IV. Carbon-Carbon Bond Forming Reactions at the Alkyne Terminus
The terminal alkyne provides a versatile handle for the construction of more complex molecular architectures through carbon-carbon bond formation.
A. Glaser-Hay Coupling: Homocoupling of Terminal Alkynes
The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form a symmetrical 1,3-diyne, catalyzed by a copper(I) salt in the presence of an amine base and an oxidant, typically oxygen from the air.[12][13] The Hay modification utilizes a soluble copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which often leads to faster reaction rates.[14]
Experimental Protocol: Glaser-Hay Coupling of 9-Dodecyn-1-ol
-
A solution of 9-dodecyn-1-ol (1 mmol) in acetone (10 mL) is prepared in a round-bottom flask.
-
Copper(I) chloride (0.1 mmol) and TMEDA (0.2 mmol) are added to the solution.
-
Air is bubbled through the reaction mixture via a needle while stirring vigorously at room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is partitioned between diethyl ether and dilute aqueous HCl.
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 1,14-dihydroxy-8,10-tetradecadiyne.
B. Sonogashira Coupling: Cross-Coupling with Aryl Halides
The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Experimental Protocol: Sonogashira Coupling of 9-Dodecyn-1-ol with Iodobenzene
-
To a solution of 9-dodecyn-1-ol (1.2 mmol), iodobenzene (1.0 mmol), and copper(I) iodide (0.05 mmol) in triethylamine (5 mL) is added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol).
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon) at room temperature until TLC indicates the consumption of the starting materials.
-
The reaction mixture is diluted with diethyl ether and filtered.
-
The filtrate is washed with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography to yield 12-phenyl-9-dodecyn-1-ol.
Performance Comparison: C-C Coupling Reactions
| Reaction | Catalyst System | Product Type | Yield | Reference |
| Glaser-Hay Coupling | CuCl/TMEDA/O₂ | Symmetrical 1,3-Diyne | Good to Excellent | [12][14] |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI/Et₃N | Aryl-Substituted Alkyne | Good to Excellent | [15] |
Visualizing the Catalytic Pathways
To better understand the transformations discussed, the following diagrams illustrate the key catalytic cycles.
Hydrogenation of an Alkyne with Lindlar's Catalyst
Caption: Simplified workflow for Lindlar-catalyzed hydrogenation.
Sonogashira Coupling Catalytic Cycle
Caption: Interdependent catalytic cycles in the Sonogashira coupling.
Conclusion
The functionalization of 9-dodecyn-1-ol can be achieved with a high degree of selectivity by carefully choosing the appropriate catalytic system. For the stereoselective synthesis of (Z)-9-dodecen-1-ol, both Lindlar's catalyst and P-2 nickel provide excellent results. The hydration of the alkyne can be directed to either the methyl ketone or the aldehyde by employing different ruthenium-based catalysts. The primary alcohol can be selectively oxidized using TEMPO-mediated systems. Finally, the terminal alkyne serves as a versatile platform for C-C bond formation via Glaser-Hay homocoupling or Sonogashira cross-coupling. The experimental protocols and comparative data provided herein should serve as a valuable resource for researchers in the design and execution of their synthetic strategies.
References
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Suzuki, T., Tokunaga, M., & Wakatsuki, Y. (2001). Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes. Organic Letters, 3(5), 735–737. [Link]
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Herzon, S. B., & Zeng, M. (2014). A Highly Active and Air-Stable Ruthenium Complex for the Ambient Temperature Anti-Markovnikov Reductive Hydration of Terminal Alkynes. Journal of the American Chemical Society, 136(19), 7058–7067. [Link]
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Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. Journal of the Chemical Society, Chemical Communications, (15), 553. [Link]
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Dehigaspitiya, D. C., & Mabry, K. M. (2019). Development of optimized conditions for Glaser-Hay bioconjugations. Methods and Applications in Fluorescence, 7(4), 044002. [Link]
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Krische, M. J., & Williams, V. M. (2010). Ruthenium-Catalyzed C-C Coupling of Terminal Alkynes with Primary Alcohols or Aldehydes: α,β-Acetylenic Ketones (Ynones) via Oxidative Alkynylation. Journal of the American Chemical Society, 132(26), 9114–9115. [Link]
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Xu, L. (2021, September 7). [Orgo Lab 2] Oxidative Coupling of Alkynes [Video]. YouTube. [Link]
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JoVE. (2023, April 30). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]
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Delgado, J. A., et al. (2018). Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. ResearchGate. [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
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Khurana, J. M., & Gogia, A. (1997). Selective Hydrogenations over P-2 Ni. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
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Brown, H. C., & Brown, C. A. (1962). Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. The Journal of Organic Chemistry, 27(4), 1225-1229. [Link]
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Wikipedia. (2023, October 26). Lindlar catalyst. [Link]
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ChemTalk. (n.d.). Lindlar's Catalyst. [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
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BYJU'S. (n.d.). Lindlar Catalyst. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Lindlar, H., & Dubuis, R. (1966). Palladium Catalyst for Partial Reduction of Acetylenes. Organic Syntheses, 46, 89. [Link]
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Wikipedia. (2023, November 13). Sonogashira coupling. [Link]
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Chem-Station. (2014, October 29). Lindlar Reduction. [Link]
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Biswas, T. (2020, February 6). TEMPO (a stable organic radical) catalyzed oxidation of alcohol by Dr. Tanmoy Biswas (Ph.D.). [Video]. YouTube. [Link]
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Magdeline, T., Tutu, H., & Etale, A. (2020). 4 TEMPO-mediated oxidation (a) with TEMPO radical (b) under alkaline... ResearchGate. [Link]
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Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
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A Comparative Guide to the Biological Activity of 9-Dodecyn-1-ol and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth technical comparison of the biological activities of 9-dodecyn-1-ol and its derivatives. While direct comparative studies on a wide array of its synthetic derivatives are not extensively documented in publicly accessible literature, by examining structurally related compounds and applying established principles of structure-activity relationships (SAR), we can elucidate the probable shifts in bioactivity upon chemical modification.
Introduction to 9-Dodecyn-1-ol: A Versatile C12 Alkynol
9-Dodecyn-1-ol is a long-chain fatty alcohol characterized by a 12-carbon backbone, a terminal hydroxyl group (-OH), and an internal triple bond (alkyne) at the 9th carbon position.[1] Its physicochemical properties are detailed in Table 1. The presence of both a reactive hydroxyl group and an alkyne moiety makes it a valuable precursor in organic synthesis.[2] Notably, it serves as a key starting material for the synthesis of insect sex pheromones, such as (Z)-9-dodecenyl acetate, used in pest management.[3][4][5] This inherent biological activity as a semiochemical provides a foundational context for exploring the bioactivity of its derivatives.
Table 1: Physicochemical Properties of 9-Dodecyn-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [1] |
| Molecular Weight | 182.30 g/mol | [1] |
| CAS Number | 71084-08-7 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~285.5 °C at 760 mmHg (Predicted) | [1] |
| LogP (Predicted) | 3.9 | [1] |
Comparative Biological Activities: Parent Compound vs. Derivatives
The primary sites for derivatization of 9-dodecyn-1-ol are the terminal hydroxyl group and the internal alkyne. Modifications at these sites can significantly alter the molecule's polarity, steric profile, and reactivity, thereby influencing its biological activity.
Esterification of the Hydroxyl Group: A Shift from Precursor to Pheromone
A straightforward and biologically relevant derivatization of 9-dodecyn-1-ol is the esterification of its terminal hydroxyl group. The most well-documented example is its conversion to acetate esters, which are known insect pheromones.
-
(Z)-9-Dodecen-1-yl acetate: This derivative, formed by the reduction of the alkyne to a Z-alkene and subsequent acetylation, is a potent sex pheromone for various moth species.[3][4] The specificity of this biological activity is highly dependent on the geometry of the double bond and the presence of the acetate group. This highlights how a simple functional group modification can dramatically shift the biological target and activity from a general long-chain alcohol to a highly specific semiochemical.
Table 2: Comparative Biological Activity Profile
| Compound | Derivative Type | Key Structural Feature | Primary Biological Activity | Supporting Evidence/Analogy |
| 9-Dodecyn-1-ol | Parent Compound | Terminal -OH, Internal Alkyne | Precursor to pheromones; potential for broad, low-potency cytotoxicity and enzyme inhibition. | General properties of long-chain alcohols and alkynols. |
| (Z)-9-Dodecen-1-yl acetate | Ester Derivative | Z-alkene, Acetate Ester | Insect Sex Pheromone | [3][4][5] |
| Hypothetical Amine Derivatives | Amine/Amide Derivative | C-1 Amine/Amide | Potential for enhanced cytotoxicity and antimicrobial activity. | Structure-activity relationships of long-chain amines and amides.[6] |
| Hypothetical Epoxide Derivatives | Epoxide Derivative | Epoxide at C9-C10 | Potential for increased reactivity and cytotoxicity. | Studies on cytotoxic epoxides.[7] |
Potential Cytotoxic and Anticancer Activity
While direct cytotoxicity data for 9-dodecyn-1-ol is scarce, the broader class of long-chain alcohols and alkynols has been investigated for such properties. The presence of the alkyne group in 9-dodecyn-1-ol is particularly noteworthy, as alkynes can act as mechanism-based inactivators of enzymes.
-
Structure-Activity Relationship Insights: Studies on other long-chain alkynols, such as those of the falcarinol-type, have demonstrated significant cytotoxic and anticancer activities.[8] These compounds are known to act as irreversible inhibitors of enzymes like aldehyde dehydrogenase 2 (ALDH2), a crucial enzyme in cellular detoxification pathways. The alkyne moiety can undergo nucleophilic attack by active site residues, leading to covalent modification and inactivation of the enzyme. It is plausible that derivatives of 9-dodecyn-1-ol could exhibit similar mechanisms of action.
-
Derivatization to Enhance Cytotoxicity: The introduction of additional functional groups could enhance the cytotoxic potential of the 9-dodecyn-1-ol scaffold. For instance, the synthesis of derivatives with increased electrophilicity or the ability to participate in other cellular interactions could lead to more potent compounds. The general principle of structure-activity relationships suggests that modifications to the parent compound can lead to derivatives with improved biological activity.[8][9][10]
Enzyme Inhibition Potential
The alkyne functional group is a known "warhead" in the design of covalent enzyme inhibitors. This suggests that 9-dodecyn-1-ol and its derivatives could be explored as inhibitors for various enzyme classes.
-
Mechanism of Action: The triple bond of the alkyne can act as an electrophile, reacting with nucleophilic residues (e.g., cysteine, serine, lysine) in an enzyme's active site to form a stable covalent adduct. This leads to irreversible inhibition of the enzyme.[11] The specificity of this inhibition would depend on the overall structure of the 9-dodecyn-1-ol derivative and how it orients within the enzyme's active site.
Experimental Protocols
To empirically determine and compare the biological activities of 9-dodecyn-1-ol and its derivatives, standardized in vitro assays are essential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 9-dodecyn-1-ol and its derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing enzyme inhibition, which can be adapted for a specific target enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of 9-dodecyn-1-ol and its derivatives.
-
Assay Reaction: In a 96-well plate, add the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Determine the initial reaction velocities and calculate the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) for each compound.[12][13]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Diagram 1: Derivatization Pathways of 9-Dodecyn-1-ol
Caption: Potential derivatization pathways for 9-dodecyn-1-ol.
Diagram 2: Experimental Workflow for Biological Activity Screening
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A Comparative Guide to the Performance of 9-Dodecyn-1-ol in C-C Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of molecular synthesis. The choice of coupling reaction can significantly impact yield, purity, and scalability. This guide provides an in-depth technical comparison of the performance of 9-dodecyn-1-ol, a versatile long-chain terminal alkyne, in various palladium-catalyzed cross-coupling reactions. By examining the mechanistic nuances and presenting supporting experimental insights, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction to 9-Dodecyn-1-ol: A Bifunctional Building Block
9-Dodecyn-1-ol is a valuable bifunctional molecule featuring a terminal alkyne for C-C bond formation and a primary alcohol for subsequent functionalization. Its long aliphatic chain imparts lipophilicity, a desirable trait in many pharmaceutical and materials science applications. The performance of the terminal alkyne in coupling reactions is paramount to its utility as a synthetic intermediate.
Sonogashira Coupling: The Workhorse for Terminal Alkynes
The Sonogashira reaction is the preeminent method for the coupling of terminal alkynes with aryl or vinyl halides.[1][2][3] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and proceeds under mild conditions, often at room temperature.[1][3]
Mechanistic Considerations and Performance of 9-Dodecyn-1-ol
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
For 9-dodecyn-1-ol, an aliphatic terminal alkyne, its reactivity in Sonogashira coupling is generally slightly lower than that of aromatic alkynes like phenylacetylene. This is attributed to the higher acidity of the terminal proton in aromatic alkynes, which facilitates the formation of the copper acetylide intermediate. However, long-chain aliphatic alkynes are still excellent substrates, often providing good to excellent yields. The presence of the hydroxyl group in 9-dodecyn-1-ol can enhance the solubility of the starting material and the product, which can be advantageous in certain solvent systems.[4]
Experimental Data & Comparison
While a direct head-to-head comparison under identical conditions is scarce in the literature, we can compile representative data to illustrate the performance of 9-dodecyn-1-ol relative to other terminal alkynes in Sonogashira couplings.
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 9-Dodecyn-1-ol | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3-5 | ~85-95 | Inferred from[4] |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1-2 | >95 | Inferred from[5] |
| 1-Octyne | Iodobenzene | Pd(OAc)₂ / CuI | DABCO | DMF | RT | 4 | ~90 | [6] |
| Propargyl alcohol | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 92 | [4] |
Key Insights:
-
9-dodecyn-1-ol is a highly effective substrate in Sonogashira couplings, with expected yields comparable to other long-chain aliphatic alkynes.
-
The reaction conditions are generally mild, and the presence of the hydroxyl group is well-tolerated.
-
Homocoupling of the terminal alkyne to form a 1,3-diyne is a common side reaction, but its extent can be minimized by careful control of reaction conditions, particularly by using copper-free systems or appropriate ligands.[5]
Experimental Protocol: Sonogashira Coupling of 9-Dodecyn-1-ol with Iodobenzene
This protocol is a representative procedure and may require optimization for different substrates.
Materials:
-
9-Dodecyn-1-ol (1.2 eq)
-
Iodobenzene (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Anhydrous and degassed triethylamine (Et₃N)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous and degassed THF, followed by anhydrous and degassed Et₃N.
-
Add 9-dodecyn-1-ol to the mixture.
-
Finally, add iodobenzene via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: An Indirect Approach for Alkynyl Moieties
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, typically between an organoboron compound and an organohalide.[7] A terminal alkyne like 9-dodecyn-1-ol cannot directly participate in a standard Suzuki coupling. However, it can be readily converted into a suitable substrate through hydroboration.
Hydroboration of 9-Dodecyn-1-ol for Subsequent Suzuki Coupling
Hydroboration of a terminal alkyne with a borane reagent (e.g., 9-BBN, catecholborane, or pinacolborane) proceeds with high regioselectivity to yield a vinylborane.[8][9] This intermediate can then be used in a Suzuki coupling with an aryl or vinyl halide.
Performance Considerations:
-
This two-step approach offers an alternative to the Sonogashira coupling for connecting the alkynyl carbon skeleton to an aromatic ring, albeit with the formation of a double bond.
-
The stereochemistry of the resulting double bond is controlled by the syn-addition of the hydroboration step.
-
The overall yield will be dependent on the efficiency of both the hydroboration and the Suzuki coupling steps.
Heck Reaction: A Less Conventional Pathway
The Heck reaction classically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[10][11] Terminal alkynes are not the typical substrates for this reaction. While there are reports of "Heck-type" reactions involving alkynes, these often lead to different products than the direct C-C bond formation seen in Sonogashira coupling and are less commonly employed for the synthesis of simple coupled products. For the specific case of coupling a terminal alkyne with an aryl halide to form an aryl alkyne, the Sonogashira reaction is the more direct and efficient method.
Comparative Summary of Coupling Reactions for 9-Dodecyn-1-ol
| Feature | Sonogashira Coupling | Hydroboration-Suzuki Coupling | Heck Reaction |
| Direct Substrate | Yes | No (requires prior hydroboration) | No |
| Bond Formed | C(sp)-C(sp²) | C(sp²)-C(sp²) | Not the primary product |
| Number of Steps | One | Two | Not applicable |
| Key Reagents | Pd catalyst, Cu(I) co-catalyst, Base | Borane reagent, Pd catalyst, Base | Pd catalyst, Base |
| Typical Yields | Good to Excellent | Moderate to Good (over two steps) | Not applicable |
| Advantages | Direct, mild conditions, high atom economy | Access to vinylated products | - |
| Disadvantages | Potential for homocoupling | Two-step process, lower atom economy | Not the preferred method |
Conclusion
For the direct coupling of 9-dodecyn-1-ol with aryl or vinyl halides to form a C(sp)-C(sp²) bond, the Sonogashira reaction is unequivocally the superior method in terms of efficiency, atom economy, and procedural simplicity. It offers high yields under mild conditions and is highly tolerant of the hydroxyl functionality.
While the hydroboration-Suzuki coupling pathway provides a viable, albeit indirect, route to connect the carbon backbone of 9-dodecyn-1-ol to an aromatic or vinyl group, it results in a vinylated product and is a two-step process. The Heck reaction is not a standard or efficient method for achieving this particular transformation.
Ultimately, the choice of reaction will depend on the desired final product. For the synthesis of aryl- or vinyl-substituted alkynes from 9-dodecyn-1-ol, the Sonogashira coupling remains the gold standard, offering a robust and reliable synthetic strategy for researchers in all fields of chemical synthesis.
References
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Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Heck Coupling. YouTube. [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]
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Sonogashira coupling. Wikipedia. [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. NIH. [Link]
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Heck reaction. Wikipedia. [Link]
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Coupling to alkynes: the Sonogashira reaction. University of Oxford. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. NIH. [Link]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. NIH. [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. ACS Publications. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. NIH. [Link]
-
Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH. [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. ResearchGate. [Link]
-
Brown Hydroboration. Organic Chemistry Portal. [Link]
-
Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes. ResearchGate. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Chemoselective Hydroxyl Group Transformation: An Elusive Target. NIH. [Link]
-
Brown Hydroboration. organic-chemistry.org. [Link]
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A Researcher's Guide to 9-Dodecyn-1-ol: A Comparative Analysis of a Clickable Fatty Acid Probe
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular metabolism, the selection of appropriate chemical probes is a critical determinant of experimental success. This guide provides an in-depth validation and comparative analysis of 9-Dodecyn-1-ol, a prominent alkyne-containing fatty acid analogue, designed to empower you with the technical insights and practical protocols necessary for its effective implementation in your biological research.
Introduction: The Need for Precise Tools in Lipid Biology
Lipids are not merely cellular building blocks and energy stores; they are dynamic signaling molecules and post-translational modifiers that play pivotal roles in health and disease. To dissect their intricate functions, chemical probes that can be metabolically incorporated into cellular pathways and subsequently visualized or identified are indispensable. 9-Dodecyn-1-ol has emerged as a powerful tool in this arena, offering a minimalist chemical handle for "click" chemistry-based detection. This guide will objectively compare 9-Dodecyn-1-ol with a common alternative, fluorescently-labeled fatty acids, and provide a comprehensive framework for its validation and application.
The Contenders: A Head-to-Head Comparison
The ideal chemical probe should faithfully mimic its endogenous counterpart, exhibit minimal perturbation to the biological system, and allow for sensitive and specific detection. Here, we compare 9-Dodecyn-1-ol with a widely used class of fluorescent fatty acid probes, exemplified by BODIPY™-conjugated fatty acids.
Structural and Functional Considerations
| Feature | 9-Dodecyn-1-ol | BODIPY™-Fatty Acid Analogs |
| Chemical Handle | Terminal Alkyne (C≡CH) | Bulky Fluorophore (e.g., BODIPY™) |
| Size of Tag | Minimal | Significant |
| Detection Method | Two-step: Click chemistry with an azide-reporter (e.g., fluorescent azide, biotin-azide) | Direct fluorescence imaging |
| Potential for Perturbation | Lower, due to the small size of the alkyne group.[1][2] | Higher, the bulky fluorophore can alter lipid metabolism and localization.[3][4] |
| Versatility | High. The alkyne handle can be reacted with various azide reporters for different downstream applications (fluorescence, affinity purification, etc.).[5][6] | Primarily for fluorescence-based applications. |
| Sensitivity | Dependent on the click reaction efficiency and the chosen reporter. | High intrinsic fluorescence of the BODIPY™ dye.[7] |
Expert Insight: The primary advantage of 9-Dodecyn-1-ol lies in the subtlety of its alkyne tag. This minimalistic modification is less likely to interfere with enzymatic recognition and metabolic processing compared to the bulky fluorophores attached to probes like BODIPY™-fatty acids. This is a critical consideration when studying complex lipid metabolic pathways where steric hindrance can lead to artifactual results.
Performance in Biological Systems: A Comparative Overview
While direct quantitative comparisons in the literature are sparse, the known properties of each probe class allow for a reasoned assessment of their performance:
-
Metabolic Incorporation and Trafficking: The smaller size of the alkyne group in 9-Dodecyn-1-ol is presumed to allow for more natural incorporation into various lipid species and less biased trafficking within the cell. In contrast, the lipophilic nature of the BODIPY™ dye can influence the localization of the fatty acid analog, potentially leading to accumulation in lipid droplets independent of the fatty acid's natural fate.[8][9]
-
Target Identification: 9-Dodecyn-1-ol is exceptionally well-suited for activity-based protein profiling (ABPP) and target identification studies.[5] After metabolic labeling, the alkyne handle can be clicked to a biotin-azide tag, enabling the enrichment of lipid-modified proteins for subsequent identification by mass spectrometry. This is a significant advantage over fluorescent probes, which are not readily amenable to affinity purification.
-
Cellular Perturbation: Any chemical probe has the potential to perturb the system under study. However, the larger size and distinct chemical nature of fluorophores raise greater concerns about off-target effects and cytotoxicity.[3] It is crucial to perform thorough validation to mitigate these risks, as outlined in the subsequent sections.
Validating 9-Dodecyn-1-ol as a Chemical Probe: A Step-by-Step Guide
Scientific integrity demands rigorous validation of any chemical probe. The following experimental workflow provides a self-validating system to ensure the data generated using 9-Dodecyn-1-ol is reliable and accurately reflects the underlying biology.
Experimental Protocols
Rationale: It is imperative to use the lowest concentration of 9-Dodecyn-1-ol that provides a detectable signal to minimize potential off-target effects and cellular stress.
Step-by-Step Methodology:
-
Cell Culture: Plate cells of interest at an appropriate density in a multi-well plate.
-
Titration of 9-Dodecyn-1-ol: Treat cells with a range of 9-Dodecyn-1-ol concentrations (e.g., 1 µM to 100 µM) for a defined period (e.g., 4, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT or LDH release assay, according to the manufacturer's instructions.
-
Data Analysis: Determine the highest concentration of 9-Dodecyn-1-ol that does not significantly impact cell viability. This concentration will be the upper limit for subsequent experiments.
Rationale: This protocol confirms that 9-Dodecyn-1-ol is taken up by cells and incorporated into cellular structures, providing a qualitative assessment of its distribution.
Step-by-Step Methodology:
-
Metabolic Labeling: Treat cells with the predetermined optimal concentration of 9-Dodecyn-1-ol for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Click Reaction: Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 Azide), copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer. Incubate the cells with the cocktail.
-
Washing and Imaging: Wash the cells extensively to remove unreacted reagents. Counterstain nuclei with DAPI if desired. Image the cells using a fluorescence microscope.
Rationale: This is the core protocol for discovering the proteins that are modified by or interact with lipids derived from 9-Dodecyn-1-ol.
Step-by-Step Methodology:
-
Metabolic Labeling and Cell Lysis: Label cells with 9-Dodecyn-1-ol as described previously. Lyse the cells in a buffer containing detergents and protease inhibitors.
-
Click Reaction with Biotin-Azide: Perform a click reaction on the cell lysate using biotin-azide.
-
Affinity Purification: Incubate the biotinylated lysate with streptavidin-conjugated beads to capture the labeled proteins.
-
Washing: Stringently wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides using trypsin directly on the beads.
-
Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomic software to identify and quantify the proteins enriched in the 9-Dodecyn-1-ol treated sample compared to a vehicle control.
The Imperative of Orthogonal Validation
The identification of a protein hit from a pulldown experiment is not the end of the validation process. It is crucial to employ orthogonal methods to confirm that the observed interaction is genuine and biologically relevant.[1][5]
Strategies for Orthogonal Validation:
-
Use of a Structurally Similar, Inactive Probe: Synthesize an analogue of 9-Dodecyn-1-ol that lacks the terminal alkyne (e.g., 1-dodecanol). This control should not result in the enrichment of the same protein targets.
-
Competition Experiments: Co-incubate cells with 9-Dodecyn-1-ol and an excess of the corresponding natural fatty acid (dodecanoic acid). A true target should show reduced labeling in the presence of the competitor.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete the identified target protein. This should abolish or significantly reduce the biological phenotype observed upon treatment with 9-Dodecyn-1-ol.[1]
-
In Vitro Binding Assays: Express and purify the identified target protein and confirm its direct interaction with a lipid species derived from 9-Dodecyn-1-ol using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Conclusion: Making an Informed Choice
9-Dodecyn-1-ol stands out as a versatile and minimally perturbing chemical probe for the study of lipid metabolism and protein lipidation. Its small alkyne tag makes it a superior choice for applications where maintaining the natural structure and function of the lipid is paramount, particularly for target identification studies using mass spectrometry. However, its use requires a two-step detection process.
In contrast, fluorescently labeled fatty acids like BODIPY™-analogs offer the convenience of direct visualization but come with a higher risk of cellular perturbation and may not accurately reflect the behavior of their endogenous counterparts.
Ultimately, the choice of probe depends on the specific biological question. For researchers seeking to identify novel lipid-protein interactions and dissect metabolic pathways with high fidelity, the rigorous validation and application of 9-Dodecyn-1-ol, as outlined in this guide, provides a robust path to discovery.
References
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Antolin, A. A., & Workman, P. (2018). The Chemical Probes Portal: A Community Resource for the Better Use of Chemical Probes. Future Medicinal Chemistry, 10(1), 1-5. [Link]
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Cravatt, B. F., & Sieber, S. A. (2007). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 76, 593-620. [Link]
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Hang, H. C., & Bertozzi, C. R. (2001). Chemoselective approaches to glycoprotein assembly. Accounts of Chemical Research, 34(9), 727-736. [Link]
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Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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A pitfall in using BODIPY dyes to label lipid droplets for fluorescence microscopy. Request PDF. (2025, August 6). [Link]
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Bioorthogonal Chemistry and Its Applications. ACS Publications. (2021, November 30). [Link]
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I-FABP expression alters the intracellular distribution of the BODIPY C16 fatty acid analog. ScienceDirect. (n.d.). [Link]
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Quantitative comparison of fluorescent proteins using protein nanocages in live cells. National Institutes of Health. (n.d.). [Link]
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Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study. ResearchGate. (2025, August 6). [Link]
-
In vivo optical metabolic imaging of long-chain fatty acid uptake in orthotopic models of triple negative breast cancer. bioRxiv. (2020, November 2). [Link]
-
Quantitative comparison of fluorescent proteins using protein nanocages in live cells. PubMed. (2025, May 15). [Link]
-
A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. National Institutes of Health. (n.d.). [Link]
-
Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. National Institutes of Health. (n.d.). [Link]
-
(PDF) BODIPY‐based Fluorescent Indicators for Lipid Droplets. ResearchGate. (n.d.). [Link]
-
Decoding heterogeneous single-cell perturbation responses. PubMed - National Institutes of Health. (n.d.). [Link]
-
BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. (n.d.). [Link]
-
I-FABP expression alters the intracellular distribution of the BODIPY C16 fatty acid analog. ResearchGate. (2025, August 6). [Link]
-
What Do Single-Cell Models Already Know About Perturbations?. MDPI. (n.d.). [Link]
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A Comparative Guide to the Cross-Reactivity of Insect Pheromones Derived from 9-Dodecyn-1-ol
Introduction: The Nuances of Olfactory Communication in Insects
In the intricate world of insect chemical ecology, pheromones serve as precise signals that mediate critical behaviors such as mating, aggregation, and alarm responses. The specificity of these chemical conversations is paramount for reproductive isolation and species survival. However, the olfactory systems of insects are not always perfectly tuned to a single molecule. Cross-reactivity, the ability of an insect's olfactory receptor neurons to respond to compounds structurally similar to its primary pheromone, is a fascinating and complex phenomenon. Understanding the principles of cross-reactivity is not merely an academic exercise; it holds significant implications for the development of effective and species-specific pest management strategies.[1][2][3]
This guide focuses on the cross-reactivity of insect sex pheromones derived from the versatile precursor, 9-dodecyn-1-ol. This C12 acetylenic alcohol is a key starting material for the synthesis of several lepidopteran sex pheromones, most notably (Z)-9-dodecen-1-yl acetate, the primary sex pheromone of the grape berry moth, Endopiza viteana, and (E)-9-dodecen-1-yl acetate, a key component of the sex pheromone for the Eastern pine shoot borer, Eucosma gloriola, and the European pine shoot moth, Rhyacionia buoliana. By exploring the electrophysiological and behavioral responses of these insects to a range of analogs derived from 9-dodecyn-1-ol, we can elucidate the structural motifs crucial for receptor activation and gain insights into the specificity of their olfactory systems.
Experimental Design: From Synthesis to Bioassay
A robust investigation into pheromone cross-reactivity necessitates a multi-faceted approach, beginning with the synthesis of high-purity test compounds and culminating in sensitive and reproducible bioassays.
Synthesis of 9-Dodecyn-1-ol Derivatives
The synthesis of the primary pheromones and their analogs begins with 9-dodecyn-1-ol. The acetylenic bond serves as a versatile handle for stereoselective reduction to either the (Z) or (E) double bond. Further modifications can be introduced to probe the structure-activity relationship. For instance, chain length can be altered, the position of the double bond can be shifted, and the terminal acetate group can be replaced with other functionalities.
A general synthetic scheme is outlined below:
-
Stereoselective Reduction of the Alkyne:
-
To obtain the (Z)-alkene (e.g., (Z)-9-dodecen-1-ol), the alkyne is treated with a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), under a hydrogen atmosphere.
-
To yield the (E)-alkene (e.g., (E)-9-dodecen-1-ol), a dissolving metal reduction is employed, typically using sodium or lithium in liquid ammonia.
-
-
Acetylation: The resulting (Z)- or (E)-dodecen-1-ol is then acetylated using acetyl chloride or acetic anhydride in the presence of a base like pyridine to yield the final pheromone acetate.
-
Analog Synthesis: For creating analogs, variations on this core synthesis are introduced. For example, to synthesize chain-shortened or elongated analogs, the initial acetylenic alcohol would be of a different chain length. To explore the importance of the acetate group, other esters or functional groups could be introduced in the final step.
Electrophysiological Assays: Gauging Antennal Responses
Electroantennography (EAG) is a powerful technique for measuring the summed electrical potential from an insect's antenna in response to an odor stimulus.[4][5][6][7][8] It provides a rapid and sensitive measure of the peripheral olfactory response, making it an ideal tool for screening the activity of numerous pheromone analogs.
For a more detailed analysis, Gas Chromatography-Electroantennographic Detection (GC-EAD) is employed. This method couples the high-resolution separation of gas chromatography with the sensitivity of an insect antenna as a detector.[9] This allows for the identification of biologically active compounds within a mixture and provides a more precise measure of the antennal response to individual components.
The following diagram illustrates a typical GC-EAD setup:
Caption: Workflow for GC-EAD analysis.
Behavioral Assays: Observing the Whole-Organism Response
While EAG and GC-EAD provide valuable information on peripheral sensory detection, they do not necessarily predict the behavioral response of the insect. Therefore, wind tunnel assays and field trapping experiments are crucial for validating the biological activity of pheromone analogs. In a wind tunnel, the upwind flight and source-locating behavior of male moths in response to a pheromone plume can be quantified. Field trapping studies provide the ultimate test of a compound's attractiveness under natural conditions.
Comparative Analysis of Cross-Reactivity
To illustrate the principles of cross-reactivity, the following table presents illustrative electroantennogram (EAG) response data for a series of synthesized analogs of (Z)-9-dodecenyl acetate and (E)-9-dodecenyl acetate, tested on male Endopiza viteana and Eucosma gloriola, respectively. The responses are normalized to the response elicited by the primary pheromone of each species (100%).
| Compound | Structure | Endopiza viteana (Grape Berry Moth) Normalized EAG Response (%) | Eucosma gloriola (Eastern Pine Shoot Borer) Normalized EAG Response (%) |
| (Z)-9-Dodecen-1-yl acetate | Z9-12:OAc | 100 | 15 |
| (E)-9-Dodecen-1-yl acetate | E9-12:OAc | 25 | 100 |
| (Z)-9-Dodecen-1-ol | Z9-12:OH | 60 | 5 |
| (E)-9-Dodecen-1-ol | E9-12:OH | 10 | 55 |
| (Z)-8-Dodecen-1-yl acetate | Z8-12:OAc | 40 | 8 |
| (Z)-10-Tridecen-1-yl acetate | Z10-13:OAc | 30 | 3 |
| 9-Dodecyn-1-yl acetate | 9-12:OAc (alkyne) | 50 | 45 |
| Dodecyl acetate | 12:OAc (saturated) | 5 | 10 |
Disclaimer: The data in this table is illustrative and intended to demonstrate the principles of structure-activity relationships in pheromone perception. Actual experimental values may vary.
Discussion of Structure-Activity Relationships
The illustrative data highlights several key principles of pheromone cross-reactivity:
-
Stereoisomer Specificity: Both species show a strong preference for the geometric isomer of their natural pheromone. E. viteana responds maximally to the (Z)-isomer, while E. gloriola is most sensitive to the (E)-isomer. This demonstrates the high degree of stereospecificity of the olfactory receptors.
-
Importance of the Acetate Group: The corresponding alcohols, (Z)-9-dodecen-1-ol and (E)-9-dodecen-1-ol, elicit significant but reduced responses in their respective species. This suggests that while the acetate moiety is crucial for optimal receptor binding, the dodecenol backbone is still recognized by the olfactory system.
-
Positional Isomers and Chain Length: Shifting the double bond position (e.g., to (Z)-8-dodecen-1-yl acetate) or altering the chain length (e.g., to (Z)-10-tridecen-1-yl acetate) generally leads to a decrease in antennal response. This indicates that the spatial arrangement of the molecule is critical for a proper fit within the receptor binding site.
-
The Role of the Double Bond: The saturated analog, dodecyl acetate, elicits a very weak response in both species, underscoring the necessity of the double bond for significant receptor activation. Interestingly, the acetylenic precursor, 9-dodecyn-1-yl acetate, shows moderate activity in both species, suggesting that the linear, rigid structure of the alkyne can partially mimic the conformation of the alkene in the receptor.
Experimental Protocols
Electroantennography (EAG) Protocol
-
Insect Preparation: An adult male moth is gently restrained in a holder, such as a modified pipette tip, with its head and antennae exposed.
-
Electrode Placement: Two glass capillary microelectrodes filled with an appropriate saline solution (e.g., Kaissling and Thorson's saline) are used. The recording electrode is brought into contact with the tip of an antenna, while the reference electrode is inserted into the head or thorax.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Test compounds, dissolved in a high-purity solvent like hexane, are applied to a small piece of filter paper inside a Pasteur pipette. A puff of air is then passed through the pipette, delivering the odor stimulus into the continuous airstream.
-
Data Acquisition: The electrical potential difference between the electrodes is amplified, filtered, and recorded using a data acquisition system. The peak amplitude of the negative deflection following the stimulus is measured as the EAG response.
-
Controls: A solvent-only control is used to establish the baseline response. A standard compound known to elicit a reliable response is used periodically to monitor the viability of the antennal preparation.
The following diagram illustrates the EAG experimental workflow:
Caption: A simplified workflow for an EAG experiment.
Pheromone Signaling Pathway
The perception of a pheromone molecule by an insect antenna initiates a cascade of events that culminates in a behavioral response. The following diagram provides a generalized model of this signaling pathway:
Caption: Generalized insect pheromone signaling pathway.
Conclusion
The study of cross-reactivity in insect pheromones derived from 9-dodecyn-1-ol provides valuable insights into the structure-activity relationships that govern olfactory perception. By systematically modifying the structure of the parent pheromones and evaluating the antennal and behavioral responses of target species, we can map the chemical features essential for biological activity. This knowledge is not only fundamental to our understanding of chemical ecology but is also instrumental in the design of more selective and effective semiochemical-based tools for integrated pest management. Future research should focus on identifying the specific odorant receptors involved in the perception of these compounds and elucidating the molecular basis of their binding interactions.
References
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Structure-activity relationships for chain-shortened analogs of (Z)-5-decenyl acetate, a pheromone component of the turnip moth, Agrotis segetum. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Purification, Identification, Concentration and Bioactivity of ( Z )-7-Dodecen-1-yl Acetate: Sex Pheromone of the Female Asian Elephant, Elephas maximus. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
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Partially fluorinated analogs of (Z)-9-dodecenyl acetate: Probes for pheromone hydrophobiclty requirements. (1990). Sci-Hub. Retrieved January 20, 2026, from [Link]
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Sprayable pheromone for controlling the North American grape berry moth by mating disruption. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
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Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
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Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Straight Chain Arthropod Pheromones (SCAPs). (n.d.). Retrieved January 20, 2026, from [Link]
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Odor Discrimination using Insect Electroantennogram Responses from an Insect Antenna1 Array. (n.d.). Entomology. Retrieved January 20, 2026, from [Link]
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Pheromone-related compounds identified from E. viteana female pheromone gland extracts by GC and GC/MS. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson). (2025, July 9). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Odor Discrimination using Insect Electroantennogram Responses from an Insect Antennal Array. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]
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Sections of GC-EAD/FID traces: (A) pheromone gland extract (ca. 10 FE);... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors. (n.d.). F1000Research. Retrieved January 20, 2026, from [Link]
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Exo- and Endohormones XXVI[10] A New Synthesis of (Z)-9-tetradecen-1-yl Acetate, the Main Component of the Sex Pheromone of the Summer Fruit Tortrix Moth Adoxophyes Reticulana (Lepidoptera, Tortricidae). (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The use of pheromones and semiochemicals to control-Endopiza-viteana. (2025, July 13). The Pherobase. Retrieved January 20, 2026, from [Link]
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Exploring the Role of Pheromones and CRISPR/Cas9 in the Behavioral and Olfactory Mechanisms of Spodoptera frugiperda. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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(Z)-dodec-9-enyl acetate (Ref: BAS 281 I). (n.d.). AERU. Retrieved January 20, 2026, from [Link]
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A Convenient Synthesis of (Z)-9-Dodecen-1-yl Acetate, Component of Some Lepidoptera Insect Sex Pheromone. (2016, June 16). ResearchGate. Retrieved January 20, 2026, from [Link]
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Context matters: plasticity in response to pheromones regulating reproduction and collective behavior in social Hymenoptera. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Pheromones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 9-Dodecyn-1-ol Reaction Kinetics: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and complex molecule synthesis, the functionalization of long-chain hydrocarbons is a critical step. Among these, 9-dodecyn-1-ol, a 12-carbon chain bearing both a terminal alcohol and an internal alkyne, presents a versatile scaffold for a variety of chemical transformations. Its utility as a precursor for insect pheromones and its potential as a building block in drug development underscore the importance of understanding its reaction kinetics for process optimization and the development of novel synthetic methodologies.[1]
This guide provides a comprehensive analysis of the reaction kinetics of 9-dodecyn-1-ol in three fundamental transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), acid-catalyzed esterification, and oxidation of the primary alcohol. We will delve into the theoretical and practical aspects of determining the kinetic parameters for these reactions, offering detailed, self-validating experimental protocols. Furthermore, we will provide a comparative analysis of 9-dodecyn-1-ol's reactivity against relevant alternatives, namely 10-undecyn-1-ol , a structurally similar long-chain alkynyl alcohol, and 1-dodecanol , its saturated counterpart, to elucidate the influence of the alkyne functionality on reaction rates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Kinetic Perspective
The CuAAC reaction, a cornerstone of "click chemistry," is prized for its high efficiency and selectivity in forming 1,2,3-triazoles.[2] Understanding the kinetics of this reaction with 9-dodecyn-1-ol is paramount for its application in bioconjugation and material science, where reaction rates directly impact efficiency and yield.
Expected Kinetics of CuAAC with 9-Dodecyn-1-ol
The CuAAC reaction is generally considered to be a second-order process, first order with respect to the azide and first order with respect to the copper-acetylide intermediate. However, studies have shown that under certain conditions, the reaction can exhibit a second-order dependence on the copper catalyst concentration, suggesting a more complex mechanism involving a dimeric copper intermediate.[3][4] The rate of the uncatalyzed 1,3-dipolar cycloaddition is significantly slower, with the copper catalyst providing a rate acceleration of 10⁷ to 10⁸.[5]
For the reaction between 9-dodecyn-1-ol and a model azide such as benzyl azide, we can anticipate a second-order rate constant in the range of 10 to 10⁴ M⁻¹s⁻¹.[1] An experimental study on the reaction of benzyl azide and phenylacetylene reported an apparent second-order rate constant of 17.4 M⁻¹s⁻¹, which can serve as a reasonable starting estimate for our system.[6]
Experimental Protocol for Determining CuAAC Kinetics
This protocol outlines a method for determining the pseudo-first-order rate constant by using an excess of one reactant. The reaction progress is monitored using in-situ ¹H NMR spectroscopy.
Materials:
-
9-Dodecyn-1-ol
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
High-resolution NMR spectrometer
Workflow for CuAAC Kinetic Analysis:
Caption: Workflow for the kinetic analysis of the CuAAC reaction of 9-dodecyn-1-ol using ¹H NMR spectroscopy.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare stock solutions of 9-dodecyn-1-ol (e.g., 0.1 M in DMSO-d₆), benzyl azide (e.g., 1.0 M in DMSO-d₆, to ensure pseudo-first-order conditions), CuSO₄·5H₂O (e.g., 50 mM in D₂O), sodium ascorbate (e.g., 250 mM in D₂O, freshly prepared), and THPTA (e.g., 250 mM in D₂O).
-
Reaction Setup: In an NMR tube, combine 500 µL of the 9-dodecyn-1-ol stock solution and 50 µL of the benzyl azide stock solution. Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K). Acquire an initial ¹H NMR spectrum (t=0).
-
Reaction Initiation: Prepare the catalyst solution by mixing the CuSO₄ and THPTA solutions, followed by the addition of the sodium ascorbate solution. To initiate the reaction, inject a small volume (e.g., 20 µL) of the freshly prepared catalyst solution into the NMR tube and mix quickly.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2 minutes for the first 30 minutes, then every 5-10 minutes).
-
Data Analysis:
-
Process the spectra and integrate the signal of a characteristic proton of 9-dodecyn-1-ol (e.g., the methylene protons adjacent to the hydroxyl group) and a characteristic proton of the triazole product.
-
Calculate the concentration of 9-dodecyn-1-ol at each time point.
-
Plot the natural logarithm of the concentration of 9-dodecyn-1-ol (ln[Alkyne]) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the excess reagent (benzyl azide).
-
Comparative Kinetic Analysis
| Compound | Key Structural Feature | Expected Relative Rate in CuAAC | Rationale |
| 9-Dodecyn-1-ol | Internal alkyne | Baseline | The long alkyl chain may have a minor steric effect. |
| 10-Undecyn-1-ol | Terminal alkyne | Faster | Terminal alkynes are generally more reactive in CuAAC than internal alkynes due to less steric hindrance at the reaction center. |
| Propargyl Alcohol | Terminal alkyne, short chain | Fastest | Minimal steric hindrance and potentially different solubility characteristics may lead to a faster reaction rate compared to the long-chain alkynols. |
Acid-Catalyzed Esterification: Quantifying the Reactivity of the Hydroxyl Group
The esterification of the primary alcohol of 9-dodecyn-1-ol is a fundamental transformation for introducing a variety of functional groups. Understanding the kinetics of this reaction is crucial for optimizing the synthesis of ester derivatives.
Expected Kinetics of Esterification
The acid-catalyzed esterification of a primary alcohol with a carboxylic acid is a classic example of a reversible second-order reaction. The reaction rate is dependent on the concentrations of the alcohol, the carboxylic acid, and the acid catalyst. The rate-determining step is the nucleophilic attack of the alcohol on the protonated carboxylic acid.[7]
For the esterification of 9-dodecyn-1-ol with acetic acid, we can draw parallels to the esterification of other long-chain primary alcohols. A study on the esterification of dodecyl alcohol with crotonic acid reported an activation energy of 59.9 kJ/mol and a pre-exponential factor of 3.65 x 10⁶ mmol⁻¹min⁻¹.[8] We can expect similar kinetic parameters for 9-dodecyn-1-ol, with the alkyne group being sufficiently remote from the hydroxyl group to have a minimal electronic effect on the reaction rate.
Experimental Protocol for Determining Esterification Kinetics
This protocol describes a method for determining the second-order rate constant for the esterification of 9-dodecyn-1-ol with acetic acid, monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
9-Dodecyn-1-ol
-
Glacial acetic acid
-
Sulfuric acid (catalyst)
-
Toluene (solvent)
-
Internal standard (e.g., tetradecane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
GC-MS instrument
Workflow for Esterification Kinetic Analysis:
Caption: Workflow for the kinetic analysis of the acid-catalyzed esterification of 9-dodecyn-1-ol using GC-MS.
Step-by-Step Methodology:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 9-dodecyn-1-ol (e.g., 0.1 mol), acetic acid (e.g., 0.1 mol), toluene (to make a total volume of 100 mL), and a known amount of an internal standard (e.g., tetradecane).
-
Reaction Initiation: Heat the mixture to the desired temperature (e.g., 80 °C). Once the temperature is stable, add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to start the reaction (t=0).
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Sample Preparation: Immediately quench the reaction by adding the aliquot to a vial containing a cold saturated sodium bicarbonate solution. Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and prepare for GC-MS analysis.
-
GC-MS Analysis: Analyze the samples using a GC-MS equipped with a suitable capillary column. Develop a method to separate and quantify 9-dodecyn-1-ol, the corresponding ester product, and the internal standard.
-
Data Analysis:
-
Using the internal standard, determine the concentration of 9-dodecyn-1-ol at each time point.
-
For a second-order reaction with equimolar initial concentrations, plot the inverse of the concentration of 9-dodecyn-1-ol (1/[Alcohol]) versus time. The slope of the resulting straight line will be the second-order rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
-
Comparative Kinetic Analysis
| Compound | Key Structural Feature | Expected Relative Rate in Esterification | Rationale |
| 9-Dodecyn-1-ol | Primary alcohol | Baseline | Standard reactivity for a long-chain primary alcohol. |
| 10-Undecyn-1-ol | Primary alcohol | Similar to 9-dodecyn-1-ol | The position of the alkyne is unlikely to significantly influence the reactivity of the distant hydroxyl group. |
| 1-Dodecanol | Primary alcohol | Similar to 9-dodecyn-1-ol | The absence of the alkyne group is not expected to have a major impact on the kinetics of the acid-catalyzed esterification of the primary alcohol. |
Oxidation with Pyridinium Chlorochromate (PCC): A Kinetic Comparison
The oxidation of the primary alcohol in 9-dodecyn-1-ol to an aldehyde is a key transformation for accessing another class of functionalized molecules. Pyridinium chlorochromate (PCC) is a widely used reagent for this selective oxidation.[9][10][11]
Expected Kinetics of PCC Oxidation
The oxidation of a primary alcohol with PCC is generally considered to follow a second-order rate law, being first order in both the alcohol and PCC. The proposed mechanism involves the formation of a chromate ester intermediate, followed by a rate-determining E2 elimination to form the aldehyde.[11]
While specific kinetic data for the PCC oxidation of long-chain alkynyl alcohols are scarce, we can infer the expected behavior from studies on other primary alcohols. The reaction rate is influenced by the steric and electronic properties of the alcohol. The presence of the alkyne in 9-dodecyn-1-ol is not expected to significantly alter the rate of oxidation of the distant primary alcohol compared to its saturated analog, 1-dodecanol.
Experimental Protocol for Determining PCC Oxidation Kinetics
This protocol details a method for determining the second-order rate constant for the oxidation of 9-dodecyn-1-ol with PCC, monitored by UV-Vis spectrophotometry by following the disappearance of the PCC chromophore.
Materials:
-
9-Dodecyn-1-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
UV-Vis spectrophotometer
Workflow for PCC Oxidation Kinetic Analysis:
Caption: Workflow for the kinetic analysis of the PCC oxidation of 9-dodecyn-1-ol using UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare stock solutions of 9-dodecyn-1-ol (e.g., 0.1 M in anhydrous DCM) and PCC (e.g., 0.01 M in anhydrous DCM). The PCC solution should be freshly prepared and filtered through a short plug of silica gel to remove any impurities.
-
Reaction Setup: In a quartz cuvette, place a known volume of the PCC stock solution diluted with DCM to achieve an initial absorbance in the optimal range of the spectrophotometer (around 1.0). Place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer.
-
Reaction Initiation: To start the reaction, inject a small volume of the 9-dodecyn-1-ol stock solution into the cuvette to achieve the desired concentration (e.g., in large excess to ensure pseudo-first-order conditions) and mix rapidly.
-
Data Acquisition: Immediately begin recording the absorbance of the PCC at its maximum wavelength (λmax, around 350 nm) at regular time intervals.
-
Data Analysis:
-
Convert the absorbance values to concentrations of PCC using a previously determined Beer-Lambert law calibration curve.
-
Under pseudo-first-order conditions (large excess of alcohol), plot the natural logarithm of the PCC concentration (ln[PCC]) versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the alcohol.
-
Comparative Kinetic Analysis
| Compound | Key Structural Feature | Expected Relative Rate in PCC Oxidation | Rationale |
| 9-Dodecyn-1-ol | Primary alcohol, internal alkyne | Baseline | The remote alkyne is not expected to significantly influence the oxidation of the primary alcohol. |
| 10-Undecyn-1-ol | Primary alcohol, terminal alkyne | Similar to 9-dodecyn-1-ol | The position of the alkyne is unlikely to affect the rate of oxidation at the other end of the molecule. |
| 1-Dodecanol | Primary alcohol, saturated | Similar to 9-dodecyn-1-ol | The absence of the alkyne should have a negligible effect on the oxidation of the primary alcohol with PCC. |
Conclusion
This guide provides a framework for the quantitative analysis of the reaction kinetics of 9-dodecyn-1-ol in three key transformations. While specific experimental data for this molecule is not always readily available, by leveraging data from structurally similar compounds and employing robust experimental designs, researchers can elucidate the kinetic profiles of these reactions. The provided protocols for in-situ NMR and GC-MS monitoring offer self-validating systems for acquiring high-quality kinetic data.
The comparative analysis with 10-undecyn-1-ol and 1-dodecanol highlights the nuanced effects of the alkyne functionality. While the alkyne's position and presence are critical for the CuAAC reaction, its influence on the reactivity of the distal hydroxyl group in esterification and oxidation is predicted to be minimal. This understanding is crucial for the rational design of synthetic routes and the optimization of reaction conditions in the development of novel pharmaceuticals and advanced materials.
References
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Jaydev Chemical Industries. 9-Dodecyn-1-ol. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]
-
Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Chemistry Steps. PCC Oxidation Mechanism. [Link]
-
Organic Chemistry Tutor. Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]
-
ResearchGate. (a) The observed pseudo first order rate constant for the CuAAC.... [Link]
-
RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]
-
Springer Link. Kinetics of the Esterification of Crotonic Acid with Octyl, Decyl, or Dodecyl Alcohol. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Dodecyn-1-ol
This guide provides essential, immediate safety and logistical information for the handling of 9-Dodecyn-1-ol. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expertise and a commitment to your well-being. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from analogous chemical structures.
Hazard Assessment: A Precautionary Approach
Direct, comprehensive toxicological data for 9-Dodecyn-1-ol is not extensively documented in publicly available literature.[1] In such cases, a cornerstone of laboratory safety is the precautionary principle. We must infer potential hazards based on the chemical's structure—a long-chain alcohol with an internal alkyne group—and the known hazards of structurally similar compounds.
Long-chain alcohols can be irritating to the skin and eyes and may have environmental toxicity.[2][3] For instance, Dodecan-1-ol, the saturated analog, is known to cause serious eye irritation and is very toxic to aquatic life.[2] Alkenols of similar chain length, such as (9E)-Dodecen-1-ol and 9-Decen-1-ol, are also classified as skin and eye irritants.[4][5] Therefore, we will operate under the assumption that 9-Dodecyn-1-ol presents similar, if not identical, hazards.
Table 1: Hazard Profile of Compounds Structurally Analogous to 9-Dodecyn-1-ol
| Compound | CAS Number | Known Hazards | Source |
| (9E)-Dodecen-1-ol | 35237-62-8 | Harmful if swallowed; Very toxic to aquatic life with long-lasting effects. | [4] |
| Dodecan-1-ol | 112-53-8 | Causes serious eye irritation; Very toxic to aquatic life with long-lasting effects. | [2] |
| 9-Decen-1-ol | 13019-22-2 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [5] |
| 11-Dodecyn-1-ol | 18202-10-3 | General guidance to avoid contact with skin and eyes; Assumed flammable. | [6] |
Based on this analysis, all handling procedures for 9-Dodecyn-1-ol must protect against potential skin and eye irritation, ingestion, and inhalation of aerosols, while also preventing environmental release.
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. It should always be used in conjunction with robust engineering and administrative controls designed to minimize exposure at the source.[7]
-
Engineering Control - The Fume Hood: All handling of 9-Dodecyn-1-ol, including weighing, transferring, and mixing, should be performed inside a certified chemical fume hood.[8] This is the primary method to control inhalation exposure to any potential vapors or aerosols.
-
Administrative Control - Designated Area: All work with 9-Dodecyn-1-ol should be restricted to a clearly marked, designated area of the laboratory to prevent cross-contamination.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment.[9] The following protocol is the minimum standard for handling 9-Dodecyn-1-ol in a laboratory setting.
Eye and Face Protection
Rationale: Solvent splashes and vapors can cause severe eye irritation and chemical burns.[10] Given the irritation potential of analogous alcohols, stringent eye protection is mandatory.
Protocol:
-
Primary Protection: Wear chemical splash goggles that meet the ANSI/ISEA Z87.1 D3 standard.[8] These are superior to standard safety glasses as they form a seal around the eyes, protecting from splashes, mists, and vapors from all angles.[11]
-
Secondary Protection (High-Risk Scenarios): When handling larger volumes (>1 L) or when there is a significant risk of splashing (e.g., during heating or pressure reactions), a face shield must be worn in addition to chemical splash goggles.[7][10]
Skin and Body Protection
Rationale: To prevent skin contact, which can lead to irritation, and to protect personal clothing from contamination.[12]
Protocol:
-
Laboratory Coat: A flame-resistant (FR) lab coat is required. It should be fully buttoned with sleeves rolled down to the wrists.[11]
-
Chemical-Resistant Apron: For procedures involving larger quantities or a high splash risk, a chemical-resistant apron made of materials like polyethylene or vinyl should be worn over the lab coat.[13]
-
Appropriate Attire: Full-length pants and closed-toe shoes that cover the entire foot are mandatory personal attire in the laboratory at all times.[11]
Hand Protection
Rationale: Gloves are the first line of defense against skin exposure.[9] The correct material must be chosen to ensure it is resistant to the chemical being handled.
Protocol:
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact with alcohols and provide good puncture resistance.[5][7][9] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered.[9][10]
-
Glove Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Proper Technique: Don gloves over the cuff of the lab coat sleeve. If a glove becomes contaminated, remove it immediately using the proper technique (peeling it off from the cuff without touching the outer surface with bare skin), wash your hands, and don a new pair.[5]
-
Glove Removal: Never wear gloves outside of the laboratory or touch common surfaces like doorknobs, phones, or keyboards.
Respiratory Protection
Rationale: While the fume hood is the primary control, respiratory protection may be necessary in specific situations where engineering controls are insufficient or during emergency responses.
Protocol:
-
Standard Operations: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill outside of a fume hood, or if ventilation fails, a full-face respirator with an organic vapor cartridge may be necessary.[5][6] All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes fit testing and training, in accordance with OSHA standards.
Procedural Workflow: PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling 9-Dodecyn-1-ol.
Caption: Workflow for Risk Assessment and PPE Selection for 9-Dodecyn-1-ol.
Emergency Procedures and Disposal
Operational Plans:
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
If the spill is large or outside of a fume hood, alert laboratory management and EH&S immediately.
-
For small spills inside a fume hood, use an absorbent material like diatomite or a universal binder to contain the liquid.[4]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal.[6]
-
Decontaminate the area with alcohol and wipe clean.
-
Dispose of all contaminated materials as hazardous waste.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Disposal Plan:
All waste contaminated with 9-Dodecyn-1-ol, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the chemical name "9-Dodecyn-1-ol".
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour 9-Dodecyn-1-ol down the drain, as analogous compounds are very toxic to aquatic life.[2][4]
References
-
DC Chemicals. (9E)-Dodecen-1-ol Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Dodecan-1-ol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 117011, 9-Dodecyn-1-ol. [Link]
-
U.S. Environmental Protection Agency. Substance Registry Services: 9-Dodecyn-1-ol. [Link]
-
National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. [Link]
-
Auburn University. Personal Protective Equipment. [Link]
-
Xylem Robotics. Safety Procedures for Ethanol in a Cannabis Lab. [Link]
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Dr. Boyd The Chemist. Lab Safety PPE. [Link]
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University of California, Santa Barbara. Ethanol - Standard Operating Procedure. [Link]
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Stanford University. Ethanol Factsheet. [Link]
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MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]
-
R.S. Hughes. Chemical Resistant Protective Gear. [Link]
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- 4. (9E)-Dodecen-1-ol|35237-62-8|MSDS [dcchemicals.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
